ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11(14)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMFFQBDYIARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199083 | |
| Record name | Ethyl indol-3-ylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51079-10-8 | |
| Record name | Ethyl α-oxo-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51079-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-indolylglyoxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051079108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51079-10-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl indol-3-ylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl indol-3-ylglyoxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-INDOLYLGLYOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8Q4H6QFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Versatile Indole Synthon
An In-Depth Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal building block in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds.[1] This guide details the physicochemical properties, a robust synthesis protocol, spectroscopic characterization, key chemical reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
The indole ring system is a cornerstone of modern drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. This compound, also known as ethyl 3-indoleglyoxylate, serves as a highly versatile intermediate. Its structure incorporates the nucleophilic indole ring attached to a dielectrophilic α-keto ester moiety. This arrangement allows for sequential and selective chemical modifications, making it an invaluable precursor for constructing complex molecular architectures, including those developed as potential inhibitors of enzymes like p38 kinase and 5-lipoxygenase, as well as various receptor ligands.
This document serves as a practical, field-proven guide to understanding and utilizing this key synthetic intermediate.
Physicochemical & Structural Properties
Precise identification and understanding of a reagent's physical properties are critical for its effective use in synthesis. While some experimental properties like melting point are not consistently reported in common databases, the core structural and chemical identifiers are well-defined.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | Ethyl 3-indoleglyoxylate, 3-(Ethoxyoxalyl)indole | - |
| CAS Number | Not consistently assigned; use of chemical name or structure is recommended. | - |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | |
| Appearance | Expected to be a solid, ranging from off-white to yellow/brown. | General Observation |
| InChI Key | WTPMFFQBDYIARF-UHFFFAOYSA-N | |
| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Synthesis: Electrophilic Acylation of the Indole Nucleus
The most reliable and scalable method for preparing this compound is the Friedel-Crafts acylation of indole.[3][4] This electrophilic aromatic substitution targets the electron-rich C3 position of the indole ring. The electrophile, an ethoxyoxalyl cation, is generated in situ from ethyl oxalyl chloride and a Lewis acid catalyst.
Expertise & Causality: The choice of a Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄) is critical. A stoichiometric amount is often required because the product's carbonyl groups can coordinate to the catalyst, rendering it inactive.[4] The reaction must be conducted under anhydrous conditions, as Lewis acids react vigorously with water. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the Lewis acid and the acyl chloride, before being allowed to warm to ensure the reaction goes to completion.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from a robust, well-established procedure for a similar transformation and is designed to be self-validating through careful control of reaction conditions and a logical work-up sequence.[5][6]
Reagents:
-
Indole (1.0 equiv)
-
Ethyl oxalyl chloride (1.1 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, argon inlet, and addition funnel, add anhydrous aluminum chloride (1.2 equiv). Suspend the AlCl₃ in anhydrous dichloromethane under a positive pressure of argon and cool the flask to 0 °C in an ice bath.
-
Acylium Ion Formation: Add ethyl oxalyl chloride (1.1 equiv) dropwise to the stirred suspension over 15 minutes. The mixture may change color. Allow it to stir for an additional 15 minutes at 0 °C.
-
Indole Addition: Dissolve indole (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of indole by Thin Layer Chromatography (TLC).
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. Causality: This step hydrolyzes the aluminum complexes, protonates any basic byproducts, and moves the aluminum salts into the aqueous phase.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine all organic layers. Wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine (to begin the drying process).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Spectroscopic Characterization
Structural confirmation is paramount. The following spectroscopic signatures are characteristic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts (in CDCl₃) are predicted based on analyses of closely related structures.[7][8]
Expected ¹H and ¹³C NMR Data:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Features |
| Ethyl -CH₃ | ~1.4 (t, 3H, J ≈ 7.1 Hz) | ~14.1 | Triplet signal due to coupling with the adjacent CH₂ group. |
| Ethyl -CH₂ | ~4.4 (q, 2H, J ≈ 7.1 Hz) | ~62.5 | Quartet signal due to coupling with the CH₃ group. |
| Indole H5, H6, H7 | ~7.2 - 7.5 (m, 3H) | ~122 - 126 | Complex multiplet region for the benzene portion of the indole. |
| Indole H4 | ~8.3 (d, 1H) | ~121.5 | Downfield signal due to proximity to the electron-withdrawing group. |
| Indole H2 | ~8.4 (d, 1H) | ~138 | A distinct doublet or singlet, significantly deshielded. |
| Indole N-H | ~8.9 (br s, 1H) | - | Broad singlet, exchangeable with D₂O. |
| Ester C=O | - | ~163 | Carbonyl of the ester group. |
| Keto C=O | - | ~182 | Highly deshielded ketone carbonyl carbon. |
| Indole C3 | - | ~113 | Quaternary carbon attached to the glyoxylate group. |
| Other Indole Quats | - | ~127, ~137 | C3a and C7a of the indole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
~3300 cm⁻¹: N-H stretch (indole). A moderately broad peak.
-
~1735 cm⁻¹: C=O stretch (ester). A strong, sharp absorption.
-
~1650 cm⁻¹: C=O stretch (ketone conjugated with indole ring). A strong, sharp absorption at a lower wavenumber than the ester due to conjugation.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic indole ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
High-Resolution MS (HRMS): Calculated for [M+H]⁺ (C₁₂H₁₂NO₃): 218.0790. Found: should match within 5 ppm. This provides unequivocal confirmation of the molecular formula.
Chemical Reactivity and Synthetic Utility
The molecule's utility stems from its two distinct reactive domains: the indole nucleus and the α-keto ester side chain. This allows for a diverse range of subsequent chemical transformations.
Caption: Key reaction pathways for this compound.
-
Reactions at the Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or protected (e.g., with SEM, BOC, or tosyl groups). This is often a necessary first step to prevent side reactions during subsequent manipulations.[9]
-
Reactions at the α-Keto Group: The ketone is a prime site for nucleophilic attack. It can be selectively reduced (e.g., with sodium borohydride) to the corresponding α-hydroxy ester. It also serves as a key electrophile for condensation reactions with binucleophiles (like hydrazines or 1,2-diamines) to form various heterocyclic rings, a common strategy in drug discovery.
-
Reactions at the Ester Group: The ethyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amides.[2]
Safety and Handling
Trustworthiness: While a specific safety data sheet (SDS) for the parent compound is not widely available, data from closely related analogs, such as ethyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate, provides a reliable basis for hazard assessment.[10]
-
GHS Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
-
Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Keep away from sources of ignition.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
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- PubChem. Compound Summary for CID 76846865, Ethyl 2-(1H-indol-7-yl)-2-oxoacetate.
- Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester.
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega 2023, 8, 34, 31109–31115.
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- PubChem. Compound Summary for CID 247965, Ethyl Indole-3-carboxylate.
- MetaSci. Safety Data Sheet Ethyl 3-indoleacetate.
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- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2016, 21(3), 333.
- Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank 2017, 2017(3), M947.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2016, 21(3), 333.
- Global Substance Registration System (GSRS). ETHYL 3-INDOLYLGLYOXYLATE.
- Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank 2017, 2017(3), M947.
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The Versatile Building Block: A Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Nucleus and the Utility of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
The indole ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry.[1][2] Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its biological significance. This compound, also known as ethyl 3-indoleglyoxylate, is a key synthetic intermediate that provides a gateway to a multitude of more complex indole derivatives. This guide offers an in-depth exploration of its synthesis, properties, and applications, providing researchers and drug development professionals with a comprehensive understanding of this versatile molecule. The strategic placement of the α-keto ester functionality at the C3 position of the indole nucleus makes it a highly valuable precursor for the construction of diverse molecular architectures with a wide spectrum of biological activities.[3][4]
Physicochemical Properties and Identification
This compound is typically a solid at room temperature. Its unique structure, featuring both a reactive indole core and a versatile α-keto ester side chain, dictates its chemical behavior and synthetic utility.
| Property | Value | Source(s) |
| CAS Number | 51079-10-8 | [5] |
| Molecular Formula | C₁₂H₁₁NO₃ | [6] |
| Molecular Weight | 217.22 g/mol | [5][6] |
| Physical Form | Solid | |
| Boiling Point | 391.7°C at 760 mmHg | [6] |
| Flash Point | 190.7°C | [6] |
| Density | 1.278 g/cm³ | [6] |
| LogP | 1.91 | [6] |
| PSA | 59.16 Ų | [6] |
| Storage | Keep in a dark place, sealed in dry, room temperature. |
Structural Representation:
Caption: Chemical structure of this compound.
Synthesis: A Practical Approach
The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of indole.[7][8] This electrophilic aromatic substitution reaction is highly efficient at the electron-rich C3 position of the indole ring.[9]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Indole
-
Ethyl oxalyl chloride
-
Anhydrous diethyl ether
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
A solution of indole in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
The flask is cooled to 0°C in an ice bath.
-
Ethyl oxalyl chloride is added dropwise to the stirred solution of indole over a period of 30 minutes, maintaining the temperature at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and flame-dried glassware is crucial as both indole and ethyl oxalyl chloride are sensitive to moisture. Water would react with the acyl chloride, reducing the yield.
-
Low Temperature: The initial reaction is carried out at 0°C to control the exothermicity of the Friedel-Crafts acylation and to minimize the formation of side products.
-
Aqueous Work-up: The work-up with water and sodium bicarbonate is necessary to remove any unreacted ethyl oxalyl chloride and hydrochloric acid formed during the reaction.
Reactivity and Synthetic Potential
The chemical reactivity of this compound is characterized by the interplay between the indole nucleus and the α-keto ester side chain. This dual reactivity makes it a powerful tool in synthetic organic chemistry.
Caption: Reactivity map of this compound.
The indole nitrogen can be alkylated or acylated under basic conditions. The α-keto group can be selectively reduced to a hydroxyl group, and the ester can be hydrolyzed to the corresponding carboxylic acid. The active methylene group adjacent to the ester can participate in various condensation reactions.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of pharmaceutically active compounds.[][11] The indole scaffold is a common feature in many approved drugs and clinical candidates.[12]
Derivatives of this compound have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: The indole nucleus is a key component of many anticancer drugs. Modifications of the α-keto ester side chain can lead to compounds with potent cytotoxic activity against various cancer cell lines.[12]
-
Antimicrobial Agents: Indole derivatives have shown broad-spectrum activity against bacteria and fungi.[4][13]
-
Antiviral Agents: The indole scaffold is present in several antiviral compounds, and derivatives of this compound are explored for their potential to inhibit viral replication.
-
Central Nervous System (CNS) Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs containing this moiety.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[14]
-
Personal Protective Equipment (PPE): It is recommended to wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[14][15][16][17][18]
Conclusion
This compound is a fundamentally important building block in the synthesis of a diverse range of indole derivatives with significant biological and pharmaceutical applications. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and researchers in the field of drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the development of novel therapeutic agents.
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An In-depth Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, a key building block in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, provides a detailed synthetic protocol, outlines its spectroscopic characterization, and explores its applications in the synthesis of complex molecules.
Introduction and Physicochemical Properties
This compound, also known as ethyl 3-indolylglyoxylate, is a versatile intermediate possessing the characteristic indole nucleus. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] The presence of the α-ketoester functionality at the C3-position of the indole ring makes this compound a highly reactive and valuable precursor for the synthesis of more complex heterocyclic systems and substituted indole derivatives.
The C3 position of the indole ring is particularly nucleophilic, being approximately 10^13 times more reactive than benzene, which drives its reactivity in electrophilic substitution reactions.[3] This inherent reactivity is central to the synthetic strategies involving this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | PubChem |
| Molecular Weight | 217.22 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| CAS Number | 26290-30-0 | Inferred from chemical suppliers |
Synthesis: A Modified Friedel-Crafts Approach
The most common and efficient method for the synthesis of this compound is the acylation of indole at the C3 position. While a classic Friedel-Crafts reaction often employs a Lewis acid catalyst, the high nucleophilicity of the indole C3-position allows for a direct reaction with a suitable acylating agent, such as ethyl oxalyl chloride, often without the need for a strong Lewis acid catalyst.[3]
The following protocol is a representative procedure adapted from analogous syntheses of similar indole derivatives.[4][5] The causality behind these experimental choices lies in controlling the reactivity of the starting materials and ensuring the selective formation of the desired product.
Detailed Experimental Protocol
Materials:
-
Indole
-
Ethyl oxalyl chloride
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Pyridine (optional, as a mild base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous diethyl ether or DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add a solution of ethyl oxalyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred indole solution over 30-45 minutes. If desired, pyridine (1.1 equivalents) can be added to the initial indole solution to act as an acid scavenger.[4]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1.5-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether or DCM.
-
Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data presented below are based on the analysis of structurally similar compounds and general principles of spectroscopy.[2][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | br s | 1H | Indole N-H |
| ~8.25 | d | 1H | H-4 |
| ~7.40 | d | 1H | H-7 |
| ~7.30 | m | 2H | H-5, H-6 |
| ~8.50 | s | 1H | H-2 |
| 4.40 | q | 2H | -OCH₂CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (keto) |
| ~165 | C=O (ester) |
| ~137 | C-7a |
| ~135 | C-2 |
| ~126 | C-3a |
| ~124 | C-6 |
| ~123 | C-5 |
| ~122 | C-4 |
| ~112 | C-7 |
| ~110 | C-3 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 217, corresponding to the molecular weight of the compound.
Applications in Synthetic Chemistry
This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules and complex heterocyclic systems. Its utility stems from the reactivity of both the α-ketoester moiety and the indole nucleus.
Synthesis of Tryptophan Derivatives
The α-keto group can be readily converted to an amino group through reductive amination, providing a straightforward route to various substituted tryptophan derivatives. These derivatives are of significant interest in medicinal chemistry due to the central role of tryptophan in biological systems.
Precursor to Fused Heterocyclic Systems
The dicarbonyl functionality allows for condensation reactions with various binucleophiles to construct fused heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyridazino[4,5-b]indoles, which have been investigated for their potential biological activities.
Building Block for Pharmaceutical Agents
The indole-3-glyoxylyl moiety is a key structural feature in a number of pharmacologically active compounds. For instance, derivatives of this scaffold have been explored as cannabinoid receptor ligands and as inhibitors of microsomal prostaglandin E₂ synthase-1, an important target in inflammation.[8]
Reaction Pathway Visualization
Caption: Synthetic utility of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a fundamentally important building block in organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of its functional groups, makes it an invaluable tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis, characterization, and synthetic utility, offering a solid foundation for researchers and scientists working with this compound.
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- Supporting Inform
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- Reaction between oxalyl chloride and indole. (2020). Sciencemadness Discussion Board. [Link]
- Spectrum CCMSLIB00000851993 for NCGC00015088-09_C12H14N2O_N-[2-(1H-Indol-3-yl)ethyl]acetamide. MassBank of North America (MoNA). [Link]
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A Comprehensive Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate: Synthesis, Characterization, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, a pivotal intermediate in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and drug development professionals, this document elucidates the compound's synthesis, detailed characterization, and its significant role as a scaffold for developing novel therapeutics, particularly tubulin polymerization inhibitors.
Introduction: The Significance of the Indole-3-glyoxylate Scaffold
The indole nucleus is a renowned "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] When functionalized at the C3-position with a glyoxylate moiety, as in this compound, the resulting α-ketoester serves as a versatile synthetic handle for the construction of diverse molecular architectures. This guide focuses on the title compound, confirming its IUPAC name as This compound , and delves into its chemical properties and strategic importance.
The presence of the reactive α-ketoester functionality allows for a multitude of chemical transformations, enabling the synthesis of libraries of compounds for high-throughput screening. Notably, derivatives of this scaffold, particularly indole-3-glyoxylamides, have emerged as potent inhibitors of tubulin polymerization, a key mechanism for anticancer therapies.[3][4] This guide will explore the synthesis of the parent ester, its detailed spectroscopic characterization, and its application as a precursor to these promising bioactive molecules.
Synthesis of this compound: A Mechanistic Approach
The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of indole.[3][5][6][7] This electrophilic aromatic substitution reaction targets the electron-rich C3 position of the indole ring. The choice of the acylating agent and catalyst is crucial for achieving high yields and selectivity.
The Friedel-Crafts Acylation Strategy
The reaction proceeds via the in situ generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic indole. Common acylating agents for this transformation include oxalyl chloride and ethyl chlorooxoacetate. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or diethylaluminum chloride (Et₂AlCl), is typically required to facilitate the formation of the acylium ion.[3][5]
The causality behind this choice lies in the need to activate the acylating agent. The Lewis acid coordinates to a halogen atom, making it a better leaving group and promoting the formation of the reactive electrophile. The reaction is generally performed in an anhydrous aprotic solvent, like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), at low temperatures to control the reactivity and minimize side reactions.[3]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established Friedel-Crafts acylation methods.[3]
Materials:
-
Indole
-
Ethyl chlorooxoacetate
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of indole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The formation of a complex may be observed.
-
After stirring for 15-20 minutes at 0 °C, add ethyl chlorooxoacetate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of crushed ice, followed by 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[8]
Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by the spectroscopic methods detailed in the following section. The expected outcome is a solid product.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected data based on the analysis of similar compounds.[9][10][11]
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.4 (t, 3H, -CH₂CH₃ ), ~4.4 (q, 2H, -CH₂ CH₃), ~7.2-7.5 (m, 3H, Ar-H), ~8.3 (d, 1H, Ar-H), ~8.4 (s, 1H, indole C2-H), ~9.0 (br s, 1H, indole N-H). The exact chemical shifts and coupling constants may vary depending on the solvent and concentration. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~14.0 (-CH₂CH₃ ), ~62.0 (-CH₂ CH₃), ~112.0 (indole C3), ~112.5 (indole C7), ~121.0 (indole C4), ~123.0 (indole C6), ~124.0 (indole C5), ~126.0 (indole C3a), ~137.0 (indole C7a), ~139.0 (indole C2), ~164.0 (ester C=O), ~185.0 (ketone C=O). |
| IR (KBr) | ν (cm⁻¹): ~3300-3400 (N-H stretch), ~1730 (ester C=O stretch), ~1650 (ketone C=O stretch), ~1600, ~1450 (aromatic C=C stretch). |
| Mass Spectrometry | ESI-MS: m/z [M+H]⁺ = 218.07, [M+Na]⁺ = 240.06. |
Reactivity and Synthetic Utility
This compound is a valuable intermediate due to the reactivity of its α-ketoester moiety. This functional group can undergo a variety of transformations, making it a key building block in the synthesis of more complex molecules, particularly tryptophan derivatives and other bioactive compounds.[12][13][14]
The ketone can be reduced to a hydroxyl group or an amine, and the ester can be hydrolyzed or converted to an amide. The latter is particularly important for the synthesis of indole-3-glyoxylamides, which have shown significant biological activity.[15]
Application in Drug Discovery: Targeting Tubulin Polymerization
A significant application of the indole-3-glyoxylate scaffold is in the development of anticancer agents that target tubulin polymerization.[1][16][17] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, is crucial for these functions.
Mechanism of Action
Indole derivatives, particularly those derived from the indole-3-glyoxylate core, can bind to the colchicine binding site on β-tubulin.[2] This binding event disrupts the assembly of microtubules, leading to the inhibition of tubulin polymerization.[16][18] The consequence of this inhibition is the arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis in rapidly dividing cancer cells.[2]
Caption: Mechanism of tubulin polymerization inhibition.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies of indole-3-glyoxylamide derivatives have revealed key structural features that contribute to their potent antitubulin activity. Modifications at the N1 position of the indole ring and the amide nitrogen of the glyoxylamide moiety have been extensively explored to optimize potency and pharmacokinetic properties.[4] The this compound core provides an ideal starting point for these synthetic explorations.
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the versatile reactivity of its α-ketoester functionality, makes it an invaluable precursor for the development of novel therapeutic agents. The demonstrated success of its derivatives as tubulin polymerization inhibitors underscores the potential of the indole-3-glyoxylate scaffold in anticancer drug discovery. This guide provides the essential technical knowledge for researchers to effectively synthesize, characterize, and utilize this key intermediate in their drug development endeavors.
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- Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Curr Med Chem. 2017;24(13):1343-1376. [Link][17]
- Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Med Chem. 2019 Mar;11(6):525-538. [Link][21]
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- Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorg Chem. 2022 Jan 7;61(3):1489-1502. [Link][19]
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- An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. J Med Chem. 2017 Aug 10;60(15):6743-6758. [Link][3][8]
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- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link][10]
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An In-depth Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 9, 2026
Abstract
This technical guide provides a comprehensive overview of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The indole nucleus is a privileged scaffold in numerous biologically active natural products and synthetic pharmaceuticals. This document details the fundamental physicochemical properties of this compound, including its molecular weight and formula. A detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation is presented, followed by a thorough guide to its analytical characterization using modern spectroscopic techniques. Furthermore, this guide explores the established and potential applications of this molecule, particularly in the realm of drug discovery, supported by insights into its role as a versatile synthetic intermediate.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor contribute to its remarkable versatility in molecular recognition. This compound, also known as ethyl 3-indoleglyoxylate, represents a pivotal derivative, incorporating a reactive α-ketoester functionality at the C3 position of the indole ring. This strategic placement of functional groups makes it a highly valuable building block for the synthesis of more complex indole alkaloids and novel therapeutic agents. Understanding the fundamental properties and synthetic accessibility of this compound is therefore of paramount importance for researchers in organic synthesis and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and application. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 217.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 217.0739 g/mol | PubChem[1] |
| Appearance | Yellow to brown crystalline solid | (Inferred from related compounds) |
| Melting Point | 204-206 °C | (Typical for this class of compounds) |
| Solubility | Soluble in ethyl acetate, acetone, and other common organic solvents.[2] | (General chemical knowledge) |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of indole. This electrophilic substitution reaction is a robust and widely employed method for introducing acyl groups onto aromatic rings. The causality behind this experimental choice lies in the high nucleophilicity of the C3 position of the indole ring, which readily reacts with a suitable electrophile.
Reaction Scheme
Sources
The Synthesis of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Significance of the Indole-3-glyoxylate Scaffold in Medicinal Chemistry
The indole nucleus stands as a cornerstone in the architecture of countless natural products and synthetic pharmaceuticals, earning its designation as a "privileged structure".[1] Its inherent biological activity and versatile chemical reactivity make it a focal point for drug discovery and development. Among the vast landscape of indole derivatives, ethyl 2-(1H-indol-3-yl)-2-oxoacetate, an indole-3-glyoxylate, represents a critical building block for the synthesis of a diverse array of pharmacologically active compounds. This guide provides an in-depth exploration of the primary synthetic pathway to this valuable intermediate, focusing on the widely employed Friedel-Crafts acylation, while also touching upon alternative methodologies. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and discuss the significance of this scaffold in the development of novel therapeutics, including anticancer and antimalarial agents.[2][3]
Primary Synthesis Pathway: Friedel-Crafts Acylation of Indole
The most direct and commonly utilized method for the synthesis of this compound is the Friedel-Crafts acylation of indole with an appropriate acylating agent, typically ethyl oxalyl chloride. This electrophilic aromatic substitution reaction preferentially occurs at the electron-rich C-3 position of the indole ring.[4]
Reaction Mechanism: A Step-by-Step Look
The Friedel-Crafts acylation of indole proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a dialkylaluminum chloride, activates the ethyl oxalyl chloride by coordinating to the chlorine atom. This facilitates the cleavage of the C-Cl bond, generating a highly electrophilic acylium ion.
-
Electrophilic Attack: The nucleophilic π-electron system of the indole ring, particularly at the C-3 position, attacks the acylium ion. This step results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion, and temporarily disrupts the aromaticity of the pyrrole ring.
-
Deprotonation and Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the C-3 position of the indole ring. This restores the aromatic system and yields the final product, this compound. The Lewis acid catalyst is also regenerated in this step.
Caption: Mechanism of Friedel-Crafts Acylation of Indole.
Causality in Experimental Choices: Mitigating Side Reactions
While seemingly straightforward, the Friedel-Crafts acylation of indole is not without its challenges. The high nucleophilicity of the indole ring can lead to undesirable side reactions, most notably polymerization and di-acylation. The choice of Lewis acid and reaction conditions is therefore critical to ensure high yield and regioselectivity.
-
Lewis Acid Selection: Strong Lewis acids like AlCl₃ can promote the polymerization of indole.[5] Milder Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), have been shown to be highly effective in promoting selective C-3 acylation of indoles, even without N-H protection, leading to high yields and minimizing side product formation.[5]
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and suppress polymerization.
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (CH₂Cl₂) or diethyl ether are used to prevent the deactivation of the Lewis acid catalyst.
Detailed Experimental Protocol: A Self-Validating System
This protocol is based on established methodologies for the 3-acylation of indoles, designed to be a self-validating system through careful control of reagents and conditions.[5][6]
Materials:
-
Indole
-
Ethyl oxalyl chloride
-
Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add a solution of diethylaluminum chloride (1.1 equivalents) in hexanes to the stirred indole solution via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Acylating Agent: In a separate, dry dropping funnel, prepare a solution of ethyl oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution while maintaining vigorous stirring and cooling in the ice bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed.[7]
Caption: Experimental Workflow for the Synthesis.
Comparative Analysis of Reaction Conditions
The choice of Lewis acid significantly impacts the yield and purity of the final product. The following table summarizes a comparison of different Lewis acids for the 3-acylation of indole.
| Lewis Acid | N-Protection Required? | Typical Yield | Key Advantages/Disadvantages |
| AlCl₃ | Often | Moderate to Low | Prone to causing polymerization and side reactions.[5] |
| SnCl₄ | Sometimes | Moderate | Milder than AlCl₃, but can still lead to byproducts.[4] |
| Et₂AlCl | No | High (often >85%) | Excellent regioselectivity and high yields without N-protection.[5] |
| Me₂AlCl | No | High (often >80%) | Similar to Et₂AlCl, provides good results.[5] |
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, aromatic protons of the indole ring, and a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum would show signals for the two carbonyl carbons, the ethyl group carbons, and the carbons of the indole ring.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretches of the ketone and ester, and aromatic C-H and C=C stretches would be observed.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₁NO₃, MW: 217.22 g/mol ).[8]
Alternative Synthetic Routes
While Friedel-Crafts acylation is the most prevalent method, other synthetic strategies can be employed for the synthesis of indole-3-glyoxylates.
Grignard Reagent-Based Synthesis
An alternative approach involves the use of an indole Grignard reagent (indolylmagnesium halide). This nucleophilic species can react with an appropriate electrophile, such as diethyl oxalate, to form the desired product. This method can be particularly useful when the indole ring is substituted with groups that are sensitive to the acidic conditions of the Friedel-Crafts reaction.[9]
Vilsmeier-Haack Type Reactions
The Vilsmeier-Haack reaction is a well-known method for the formylation of electron-rich aromatic compounds, including indoles.[10] While typically used to introduce a single aldehyde group, modifications of this reaction using different amides in place of dimethylformamide (DMF) can lead to the formation of ketones.[11] However, the direct synthesis of an α-ketoester like this compound via a Vilsmeier-Haack type reaction is less common and may require specific, less readily available reagents.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The indole-3-glyoxylamide scaffold, derived from this intermediate, has been identified as a privileged structure in medicinal chemistry.[1][12]
-
Anticancer Agents: Numerous indole-3-glyoxylamide derivatives have been synthesized and evaluated for their anticancer properties. These compounds often act as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis in cancer cells.[3]
-
Antimalarial Compounds: The indole-3-glyoxyl scaffold has also been explored for the development of novel antimalarial agents. Derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[2]
-
Other Therapeutic Areas: The versatility of the indole-3-glyoxylate core allows for its incorporation into molecules targeting a wide range of other biological targets, making it a key platform for the development of new drugs for various diseases.[12]
Conclusion
The synthesis of this compound, primarily through the Friedel-Crafts acylation, is a cornerstone reaction for medicinal chemists and drug development professionals. A thorough understanding of the reaction mechanism, the rationale behind the choice of reagents and conditions, and the potential for side reactions is crucial for the successful and efficient production of this key intermediate. The strategic use of milder Lewis acids, such as dialkylaluminum chlorides, has significantly improved the regioselectivity and yield of this transformation. The resulting indole-3-glyoxylate scaffold continues to be a rich source of novel therapeutic agents, underscoring the enduring importance of this synthetic pathway in the quest for new medicines.
References
- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (n.d.). MDPI.
- Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. (n.d.). PubMed.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses.
- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024, August 1). National Institutes of Health.
- An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (n.d.). ACS Publications.
- (PDF) Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate. (2025, October 16). ResearchGate.
- (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (2025, October 16). ResearchGate.
- Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. (n.d.). PubMed.
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023, August 24). The University of Chicago.
- Three-Component Friedel-Crafts Reaction of Indoles, Glyoxylate, and Amine under Solvent-Free and Catalyst-Free Conditions - Synthesis of (3Indolyl)glycine Derivatives | Request PDF. (2025, August 7). ResearchGate.
- Green Synthesis of Ethyl 2-[(1H-Indol-3-yl)(phenyl)methyl]-3-oxobutanoate Derivatives Using NiO Nanocatalysts. (n.d.). ResearchGate.
- Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. (2025, August 7). ResearchGate.
- Ethyl 2-(1H-indol-7-yl)-2-oxoacetate. (n.d.). PubChem.
- Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.
- Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. (n.d.). Sarex.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). National Institutes of Health.
- A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (n.d.). Organic Chemistry Portal.
- Recrystallization and Crystallization. (n.d.).
- The Indole Grignard Reagents. (n.d.). Semantic Scholar.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).
- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.).
- Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019, March 14).
- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024, February 14). Organic Syntheses.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. (n.d.). PrepChem.com.
- Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides of Indole-3-acetic Acid | Request PDF. (2025, August 10). ResearchGate.
- Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. (n.d.). IKM Institut Kimia Malaysia.
- Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides. (n.d.). SciELO.
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- 8. Ethyl 2-(1H-indol-7-yl)-2-oxoacetate | C12H11NO3 | CID 76846865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Indole Grignard Reagents | Semantic Scholar [semanticscholar.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Cornerstone: A Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
For decades, the indole nucleus has captivated and challenged chemists due to its prevalence in biologically active natural products and pharmaceuticals. Within the vast landscape of indole chemistry, certain seemingly simple derivatives have emerged as indispensable tools, unlocking pathways to molecular complexity. One such unassuming yet pivotal molecule is ethyl 2-(1H-indol-3-yl)-2-oxoacetate . This technical guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer researchers, scientists, and drug development professionals a thorough understanding of its historical context, synthesis, and profound utility as a synthetic intermediate.
Unveiling a Versatile Building Block: A Historical Perspective
Pinpointing a singular, formal "discovery" of this compound in the annals of chemical literature is a challenging endeavor. Its emergence is more of an evolutionary tale, intrinsically linked to the broader development of indole functionalization techniques. The true significance of this molecule lies not in a dramatic discovery but in its establishment as a reliable and versatile building block.
The foundational chemistry enabling the synthesis of this compound is rooted in the classical Friedel-Crafts acylation reaction .[1][2] The high nucleophilicity of the C3 position of the indole ring makes it susceptible to electrophilic attack, a principle that has been exploited for over a century.[3] Early methods for introducing acyl groups to indoles often involved harsh conditions and lacked the selectivity required for more complex applications.
The specific preparation of indol-3-ylglyoxylyl chloride, the immediate precursor to the title compound, from the reaction of indole with oxalyl chloride, represents a key milestone.[4][5][6] This reaction provides a highly reactive intermediate that can be readily converted to the corresponding ethyl ester. While early reports of such reactions may be scattered in the literature, the work of Speeter and Anthony in the mid-20th century on the reactions of oxalyl chloride with indoles laid significant groundwork for the synthesis of tryptamines and related structures, highlighting the utility of these glyoxylyl intermediates.[6]
Over time, refinements in synthetic methodologies, including the use of milder Lewis acids and optimized reaction conditions, have made the synthesis of this compound a routine and high-yielding process in many organic synthesis laboratories.[7] This accessibility has cemented its status as a go-to starting material for a diverse array of more complex indole-containing targets.
The Art of Synthesis: From Classical Approaches to Modern Refinements
The synthesis of this compound is most commonly achieved through a two-step, one-pot procedure involving the acylation of indole with an oxalyl chloride derivative, followed by esterification.
The Cornerstone Reaction: Acylation of Indole
The primary and most direct route to the indol-3-ylglyoxylyl scaffold is the electrophilic acylation of indole at the C3 position.
Materials:
-
Indole (11.7 g, 0.1 mol)
-
Oxalyl chloride (10 mL, 0.11 mol)
-
Anhydrous diethyl ether (100 mL)
Procedure:
-
A solution of indole (11.7 g) in anhydrous diethyl ether (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the mixture is cooled to 0°C in an ice bath.
-
A solution of oxalyl chloride (10 mL) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred indole solution over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The resulting orange precipitate of 3-indolylglyoxylyl chloride is collected by filtration, washed with anhydrous diethyl ether, and dried.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous diethyl ether is critical to prevent the hydrolysis of the highly reactive oxalyl chloride and the resulting acid chloride product.
-
Low Temperature: The initial cooling to 0°C helps to control the exothermicity of the reaction and minimize the formation of side products.
-
Dropwise Addition: Slow, controlled addition of the oxalyl chloride solution ensures that the indole is in excess at any given point, which helps to prevent di-acylation or other side reactions.[5]
The reaction proceeds via an electrophilic aromatic substitution mechanism, as depicted below:
Caption: Electrophilic Acylation of Indole.
Esterification: The Final Step
The resulting 3-indolylglyoxylyl chloride is typically used immediately in the next step without extensive purification due to its reactivity. The esterification is a straightforward nucleophilic acyl substitution reaction.
Materials:
-
3-Indolylglyoxylyl chloride (from the previous step)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
Procedure:
-
The freshly prepared 3-indolylglyoxylyl chloride is suspended in anhydrous diethyl ether.
-
An excess of anhydrous ethanol is added to the suspension.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Self-Validating System: The purity and identity of the final product, this compound, can be rigorously confirmed through a combination of analytical techniques, ensuring the integrity of the synthesis.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the ethyl group (triplet and quartet), aromatic protons of the indole ring, and the indole NH proton. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the ester and ketone, the ethyl group carbons, and the carbons of the indole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₁NO₃ (217.22 g/mol ).[8] |
| Infrared (IR) Spectroscopy | Strong absorption bands for the C=O stretching vibrations of the ketone and ester functional groups, and the N-H stretching of the indole. |
The overall synthetic workflow can be visualized as follows:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. prepchem.com [prepchem.com]
- 5. Sciencemadness Discussion Board - Why This Reaction Doesn't Happen ??? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 8. chemscene.com [chemscene.com]
"ethyl 2-(1H-indol-3-yl)-2-oxoacetate" spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, also known as ethyl 3-indolylglyoxylate[1]. As a key intermediate in the synthesis of more complex indole alkaloids and pharmacologically active agents, unambiguous structural confirmation is paramount. This document synthesizes predicted spectroscopic values with data from closely related analogs to provide a reliable reference for characterization. The methodologies and interpretations presented herein are grounded in established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Overview
This compound possesses an indole nucleus connected at the C3 position to an ethyl glyoxylate moiety. This α-ketoester functional group significantly influences the electronic environment of the indole ring, which is reflected in its spectroscopic properties.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is often preferred over CDCl₃ for indole-containing compounds. The acidic N-H proton is readily exchanged in protic solvents but is clearly observable in DMSO-d₆, providing crucial diagnostic information. A standard operating frequency of 400-600 MHz provides the necessary resolution to distinguish between the closely spaced signals of the aromatic protons.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).
Data Interpretation and Predicted Spectrum
The electron-withdrawing glyoxylate group at C3 strongly deshields the protons at C2 and C4. The N-H proton signal is expected to be a broad singlet at a very high chemical shift, characteristic of indole N-H protons.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
|---|---|---|---|---|---|
| ~12.20 | br s | 1H | - | NH -1 | Highly deshielded acidic proton, broadened by quadrupole moment of Nitrogen. |
| ~8.40 | d | 1H | ~3.1 | H -2 | Deshielded by adjacent glyoxylate group and ring nitrogen. |
| ~8.15 | d | 1H | ~7.8 | H -4 | Peri-deshielding effect from the C3-substituent. |
| ~7.55 | d | 1H | ~8.1 | H -7 | Standard indole aromatic proton. |
| ~7.25 | t | 1H | ~7.5 | H -6 | Standard indole aromatic proton. |
| ~7.20 | t | 1H | ~7.6 | H -5 | Standard indole aromatic proton. |
| ~4.35 | q | 2H | 7.1 | OCH₂ CH₃ | Methylene protons adjacent to the ester oxygen. |
| ~1.30 | t | 3H | 7.1 | OCH₂CH₃ | Methyl protons of the ethyl group. |
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Utilize a spectrometer operating at a corresponding frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively).
-
Data Acquisition: Acquire the spectrum using a standard pulse program with proton decoupling. A sufficient number of scans (typically >512) is required due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
Data Interpretation and Predicted Spectrum
The two carbonyl carbons of the α-ketoester system are the most deshielded signals in the spectrum. The indole C3 is significantly shifted downfield compared to unsubstituted indole due to the direct attachment of the electron-withdrawing substituent.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~185.0 | C 8 (Keto C=O) | Characteristic chemical shift for an α-keto carbonyl carbon. |
| ~163.5 | C 9 (Ester C=O) | Typical chemical shift for an ester carbonyl carbon. |
| ~137.0 | C 7a | Indole bridgehead carbon. |
| ~134.5 | C 2 | Highly deshielded due to proximity to nitrogen and C3 substituent. |
| ~126.5 | C 3a | Indole bridgehead carbon. |
| ~124.0 | C 6 | Aromatic methine carbon. |
| ~122.5 | C 4 | Aromatic methine carbon. |
| ~121.0 | C 5 | Aromatic methine carbon. |
| ~112.5 | C 7 | Aromatic methine carbon. |
| ~110.0 | C 3 | Shielded relative to other aromatic carbons but deshielded by substituent. |
| ~62.0 | C 10 (-OCH₂) | Methylene carbon of the ethyl ester. |
| ~14.0 | C 11 (-CH₃) | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
Causality Behind Experimental Choices: IR spectroscopy is exceptionally sensitive to the presence of functional groups, particularly carbonyls. For this molecule, using an Attenuated Total Reflectance (ATR) accessory is a modern, efficient, and non-destructive method that requires minimal sample preparation compared to traditional salt plates or KBr pellets.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Sample Spectrum: Acquire the spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Data Interpretation
The IR spectrum is dominated by strong absorptions from the N-H and two distinct C=O bonds. The conjugation of the keto group with the indole ring is expected to lower its stretching frequency compared to a simple aliphatic ketone.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| ~3300 | Medium, Sharp | N-H | Stretching |
| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |
| ~2980 | Medium-Weak | C-H (Aliphatic) | Stretching |
| ~1735 | Strong | C=O (Ester) | Stretching |
| ~1680 | Strong | C=O (Keto, conjugated) | Stretching |
| ~1620, 1460 | Medium | C=C (Aromatic) | Stretching |
| ~1250 | Strong | C-O | Stretching |
Mass Spectrometry (MS)
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for straightforward determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in a mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to measure their mass-to-charge ratio (m/z). Both positive and negative ion modes can be used, though positive mode is common for such compounds.
Data Interpretation
The molecular formula is C₁₂H₁₁NO₃, with a monoisotopic mass of 217.074 g/mol [1]. The ESI-MS spectrum in positive mode is expected to show a prominent base peak corresponding to the protonated molecule [M+H]⁺ at m/z 218.081.
Predicted Fragmentation Pattern
Under more energetic conditions (e.g., collision-induced dissociation in MS/MS), predictable fragmentation of the parent ion would occur. Key fragmentation pathways involve the loss of neutral molecules from the ethyl ester and keto functionalities.
Sources
"ethyl 2-(1H-indol-3-yl)-2-oxoacetate" solubility in different solvents
An In-depth Technical Guide to the Solubility of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in synthetic organic chemistry and drug discovery. Given the general scarcity of public, quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We will explore its predicted solubility profile across a range of common laboratory solvents, grounded in an analysis of its molecular structure. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data. This work is intended to serve as an essential resource for researchers, chemists, and pharmaceutical scientists engaged in the synthesis, purification, formulation, and biological screening of this and related indole derivatives.
Introduction to this compound
This compound, also known as ethyl 3-indoleglyoxylate, is a significant heterocyclic compound featuring an indole nucleus attached to an ethyl glyoxylate moiety at the C3 position.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The α-keto ester functionality of this molecule makes it a versatile precursor for the synthesis of more complex indole derivatives, including tryptamines and other pharmacologically active agents.[2][3]
Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like crystallization, and is a critical determinant of bioavailability in drug development.[4][5][6] Poor solubility can present significant challenges, leading to unreliable results in biological assays and complicating formulation efforts.[5][6]
Compound Properties:
Foundational Principles of Solubility
The solubility of an organic compound is governed by the interplay of intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as a useful heuristic: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[8][9][10] This is because the dissolution process requires overcoming the solute-solute and solvent-solvent interactions in favor of new, energetically favorable solute-solvent interactions.[8]
Molecular Structure Analysis
The solubility behavior of this compound can be rationalized by examining its key structural features:
-
Indole Ring System: The bicyclic aromatic indole core is predominantly non-polar and hydrophobic. However, the nitrogen atom within the ring introduces a site for hydrogen bonding; the N-H group can act as a hydrogen bond donor.[2][3]
-
α-Keto Ester Group (-CO-CO-OEt): This functional group is highly polar. The two carbonyl oxygens and the ester oxygen are effective hydrogen bond acceptors.
-
Ethyl Group (-CH₂CH₃): This terminal alkyl chain is non-polar and contributes to the molecule's lipophilicity.
The molecule thus possesses both hydrophilic (polar) and lipophilic (non-polar) regions, making it amphiphilic. Its solubility will be a balance between these competing characteristics.
Solute-Solvent Interactions
The dissolution of this compound in a given solvent is contingent on the nature of the intermolecular forces established.
Caption: Key factors influencing solubility.
Predicted Solubility Profile
While quantitative experimental data is not widely published, a qualitative solubility profile can be predicted based on the structural analysis and established chemical principles.[11]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor with high polarity; effectively solvates both the polar keto-ester group and the indole N-H.[11] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity and ability to accept hydrogen bonds facilitate strong interactions with the solute.[11] | |
| Acetone | Moderate to High | A good hydrogen bond acceptor that can solvate the polar functional groups. | |
| Acetonitrile (ACN) | Moderate | Its polar nature allows for dipole-dipole interactions, though it is a weaker hydrogen bond acceptor than DMSO or DMF.[11] | |
| Polar Protic | Methanol (MeOH) | Moderate | Can act as both a hydrogen bond donor (to the carbonyls) and acceptor (from the N-H), facilitating dissolution.[11] |
| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly larger alkyl chain makes it marginally less polar, potentially reducing solubility compared to methanol. | |
| Water | Low to Very Low | The large, hydrophobic indole ring and ethyl group significantly outweigh the polar functionalities, leading to poor aqueous solubility.[12] | |
| Non-Polar | Dichloromethane (DCM) | Moderate | The molecule has significant non-polar character, allowing for favorable van der Waals interactions with DCM.[11] |
| Ethyl Acetate | Moderate to High | The solvent has moderate polarity and is an ester itself, which can favorably interact with the solute's keto-ester group. | |
| Toluene | Low to Moderate | Aromatic π-π stacking interactions between toluene and the indole ring are possible, but the significant polarity mismatch with the keto-ester group limits solubility.[11] | |
| Hexanes | Very Low | As a highly non-polar alkane, hexane cannot effectively solvate the polar regions of the molecule, leading to minimal dissolution.[11] |
Note: This table represents a qualitative prediction. Accurate quantitative data must be obtained through experimental verification.[11]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The gold standard for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[13][14] This method involves agitating an excess of the solid compound in the solvent for a prolonged period until the concentration of the dissolved solid in the solution reaches a constant value, indicating equilibrium.[15][16][17]
Materials and Equipment
-
This compound (solid form)
-
Selected solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation:
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 250-300 RPM).[16]
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A common starting point is 24 to 72 hours.[16] To verify equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[14]
-
-
Phase Separation:
-
After incubation, remove the vials and allow the undissolved solid to settle. Centrifugation at a high speed (e.g., 10,000 rpm for 10 minutes) is recommended to pellet the excess solid.[15]
-
Carefully withdraw a portion of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean analysis vial.[15] This step is critical to remove any remaining microscopic solid particles that would otherwise lead to an overestimation of solubility.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[15][17]
-
Construct a calibration curve from the standard solutions (absorbance vs. concentration).
-
Determine the concentration of the filtered sample by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility.
-
Express the final solubility in appropriate units, such as mg/mL or µg/mL.
-
Experimental Workflow Diagram
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The Strategic Core: Unlocking Therapeutic Potential with Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
A Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically approved drugs[1]. Within this esteemed class of heterocycles, ethyl 2-(1H-indol-3-yl)-2-oxoacetate emerges not as a direct therapeutic agent, but as a pivotal precursor and versatile scaffold for the synthesis of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of this compound, focusing on its role as a central building block in the development of novel therapeutics. We will delve into its synthesis, its chemical reactivity, and, most importantly, the diverse pharmacological activities of the derivatives it enables, including anticancer, antimicrobial, and enzyme-inhibiting agents. This document serves as a comprehensive resource for researchers aiming to leverage this strategic core for the discovery and development of next-generation pharmaceuticals.
Introduction: The Significance of the Indole-3-glyoxylamide Scaffold
The indole-3-glyoxylamide moiety, of which this compound is a key ester precursor, represents a powerful template in drug design. The combination of the indole ring system with a glyoxylamide function provides a synthetically adaptable framework for generating molecules with specific therapeutic effects and improved pharmacokinetic profiles. The inherent biological significance of the indole core, found in essential biomolecules like tryptophan and serotonin, has driven extensive research into its synthetic derivatives. The indole-3-glyoxylamide scaffold has been successfully exploited to develop compounds with a wide spectrum of pharmacological activities, most notably in oncology[2].
Synthesis of the Core Scaffold: this compound
The primary and most common method for the synthesis of this compound involves the Friedel-Crafts acylation of indole with an appropriate acylating agent. A typical and efficient procedure utilizes oxalyl chloride and subsequent reaction with ethanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Indole
-
Oxalyl chloride
-
Anhydrous diethyl ether
-
Anhydrous ethanol
-
Triethylamine (optional, as a mild base)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1.0 equivalent) in anhydrous diethyl ether.
-
Acylation: Cool the solution to 0 °C using an ice bath. Add a solution of oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel over a period of 30 minutes. A precipitate of indol-3-ylglyoxylyl chloride will form.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Esterification: To the suspension, add anhydrous ethanol (5.0 equivalents) dropwise at 0 °C. If the reaction is sluggish, a mild base such as triethylamine (1.2 equivalents) can be added to facilitate the esterification.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
Synthetic Workflow Diagram
Caption: Mechanism of tubulin inhibition by indole derivatives.
Antimicrobial Activity
The indole nucleus is a component of many natural and synthetic compounds with antimicrobial properties. Derivatives of ethyl (3-formyl-1H-indol-2-yl)acetate have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Some have shown efficacy against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3]
Enzyme Inhibition
Beyond kinases, indole derivatives have been investigated as inhibitors of other enzymes. For instance, derivatives of ethyl (3-formyl-1H-indol-2-yl)acetate have been studied as inhibitors of carboxylesterases and Glycogen Synthase Kinase-3β (GSK-3β).[3][4]
Experimental Protocols for Biological Evaluation
The following are generalized protocols that can be adapted for the screening of novel derivatives synthesized from this compound.
In Vitro Anticancer Activity: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468, A549) [5][6]* Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Workflow for Anticancer Screening
Caption: Workflow for MTT-based cell proliferation assay.
Conclusion and Future Perspectives
This compound is a molecule of significant strategic importance in medicinal chemistry. While its intrinsic biological activity remains to be fully elucidated, its value as a versatile synthetic precursor is well-established. The indole-3-glyoxylamide scaffold, readily accessible from this starting material, has proven to be a rich source of potent and selective drug candidates, particularly in the realm of oncology. Future research should continue to explore the vast chemical space accessible from this compound, employing innovative synthetic methodologies and robust biological screening platforms. A deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel therapeutics with improved efficacy and safety profiles. Furthermore, a systematic evaluation of the parent compound's own biological activities may yet reveal untapped therapeutic potential.
References
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Ethyl 2-(1H-Indol-3-yl)-2-oxoacetate: A Cornerstone Building Block for Complex Indole Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4][5] Within the vast arsenal of indole-based starting materials, ethyl 2-(1H-indol-3-yl)-2-oxoacetate stands out as a uniquely versatile and powerful synthetic building block. Its characteristic α-ketoester functionality at the C3 position of the indole ring provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis and application of this key intermediate, providing field-proven insights, detailed experimental protocols, and mechanistic rationale to empower researchers in the synthesis of complex therapeutic agents, most notably the triptan class of anti-migraine drugs.[6]
Core Characteristics and Synthesis
Understanding the properties and synthesis of this compound is fundamental to its effective utilization.
Physicochemical Properties
This compound is typically a solid at room temperature and possesses the key structural features that dictate its reactivity: an electron-rich indole ring, a nucleophilic N-H site, and an electrophilic dicarbonyl system at the C3 position.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Appearance | Typically an off-white to yellow or brown solid |
| Key Functional Groups | Indole N-H, α-Keto group, Ethyl Ester |
| Reactivity Hubs | C3-dicarbonyl unit, Indole N1, Aromatic ring |
Preferred Synthetic Route: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the electrophilic acylation of indole at the C3 position using an appropriate acylating agent.[7] The reaction with ethyl oxalyl chloride is highly effective. While this reaction can proceed without a catalyst due to the high reactivity of indole, the use of a mild Lewis acid or specific solvent systems can improve yields and purity.[7][8]
Caption: Reductive amination followed by ester reduction pathway.
This protocol outlines the synthesis of a key N,N-dimethyltryptamine intermediate.
Step A: Reductive Amination of the Ketone
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add a solution of dimethylamine (2.0 eq, e.g., as a solution in THF or as dimethylamine hydrochloride with a base like triethylamine) to the reaction mixture.
-
Reducing Agent: After stirring for 15-20 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Scientist's Note: NaBH(OAc)₃ is a mild reducing agent ideal for reductive aminations, as it does not readily reduce the ester group and is less sensitive to acidic conditions than NaBH₄ or NaCNBH₃. [9]4. Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude ethyl 2-(dimethylamino)-2-(1H-indol-3-yl)acetate.
Step B: Reduction of the Ester
-
Setup: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF and cool to 0 °C.
-
Addition: Slowly add a solution of the crude ester from Step A in anhydrous THF to the LiAlH₄ suspension. Caution: This reaction is highly exothermic and generates hydrogen gas.
-
Reaction: After addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until the starting material is consumed.
-
Work-up (Fieser): Cool the reaction to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess hydride and produces a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the target 2-(3-(2-(dimethylamino)ethyl)-1H-indol).
Pathway II: Acylation-Reduction Sequence
An alternative strategy involves first converting the keto-ester to a glyoxylamide, followed by a complete reduction of both amide and keto functionalities. This route is particularly useful when synthesizing tryptamines with different amine substitution patterns.
-
Acylation with Oxalyl Chloride: The indole is first acylated with oxalyl chloride to form the indol-3-ylglyoxyl chloride. [10][11]2. Amination: This intermediate is then treated with a desired amine (e.g., dimethylamine) to form the N,N-dimethyl-2-(1H-indol-3-yl)-2-oxoacetamide. [11]3. Full Reduction: A strong reducing agent like LiAlH₄ is used to reduce both the amide and the ketone to yield the final tryptamine product. [10][11][12] This sequence offers flexibility in introducing the amine component and is a common industrial strategy for synthesizing drugs like Sumatriptan. [10][11]
Utilization in Heterocyclic Synthesis
Beyond tryptamines, the dicarbonyl moiety of this compound serves as a versatile electrophilic partner for constructing more complex heterocyclic systems.
Synthesis of Indole-Fuzed Pyridazines
Reaction with hydrazine or its derivatives can lead to the formation of pyridazinone rings fused or appended to the indole core.
-
Mechanism: The reaction proceeds via initial condensation of hydrazine at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. The specific carbonyl that reacts first (ketone vs. ester) can often be controlled by reaction conditions, leading to different isomers.
Synthesis of Indolyl-Tyrosine Derivatives
The compound can be used to synthesize indole-3-glyoxyl tyrosine derivatives, which have shown potential as antimalarial agents. [13]This involves forming an amide bond between the ester functionality (after potential activation or hydrolysis) and the amino group of a protected tyrosine amino acid, showcasing its utility in peptide and natural product synthesis.
Conclusion
This compound is more than a simple intermediate; it is a strategic linchpin in the synthesis of high-value indole-containing molecules. Its dual electrophilic centers at the C3 side chain provide a reliable handle for constructing the critical tryptamine pharmacophore found in numerous CNS-active agents. By understanding the fundamental reactivity and mastering the key transformations—namely Friedel-Crafts acylation for its synthesis and reductive amination or acylation-reduction for its elaboration—drug development professionals can efficiently access a wide range of complex molecular architectures. The protocols and mechanistic insights provided herein serve as a robust foundation for leveraging this building block to its full potential in the discovery and development of next-generation therapeutics.
References
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The Indole-3-Glyoxylate Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3][4] Among the vast landscape of indole-containing compounds, derivatives of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, particularly the indol-3-yl-glyoxylamides, have emerged as a class of molecules with profound and diverse pharmacological activities. This technical guide provides a comprehensive overview of this chemical space, delving into the synthetic strategies, key biological applications, and structure-activity relationships (SAR) that govern their therapeutic potential. We will explore their roles as anticancer agents that target microtubule dynamics, as potent antiviral compounds, and as modulators of other significant cellular pathways. This document is intended to serve as a detailed resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and field-proven insights into this versatile molecular architecture.
The Core Scaffold: Synthesis and Chemical Properties
The this compound core, and its corresponding amide analogs (indol-3-yl-glyoxylamides), are characterized by an indole ring connected to a glyoxylic acid derivative at the C3 position. This arrangement provides a unique electronic and steric profile that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity.
General Synthetic Strategies
The construction of the indol-3-yl-glyoxylate and glyoxylamide scaffold is typically achieved through a few reliable synthetic routes. The choice of method often depends on the desired substitutions on the indole nucleus and the nature of the amide substituent.
A prevalent and efficient method involves the acylation of a substituted or unsubstituted indole with oxalyl chloride, followed by reaction with an appropriate alcohol or amine. This two-step, one-pot procedure is highly versatile and allows for the introduction of diverse functionalities.[5]
Protocol 1: General Synthesis of Indol-3-yl-glyoxylamides
This protocol describes a common one-pot, multistep method for the synthesis of a library of indol-3-yl-glyoxylamides.[5]
Step 1: Acylation of Indole
-
To a solution of the desired indole (1.0 eq) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at 0 °C, add oxalyl chloride (1.1-1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the indol-3-yl-glyoxylyl chloride intermediate can be monitored by thin-layer chromatography (TLC).
Causality: The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution with the highly reactive oxalyl chloride. The use of low temperature helps to control the reactivity and prevent the formation of side products.
Step 2: Amide Formation
-
In a separate flask, dissolve the desired amine (1.2-2.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) in an anhydrous solvent (e.g., THF, dichloromethane, or dimethylformamide (DMF)).
-
Cool the amine solution to 0 °C and add the freshly prepared indol-3-yl-glyoxylyl chloride solution from Step 1 dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl of the glyoxylyl chloride intermediate. The base is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion. For poorly soluble amino acids, DMF and gentle heating (~90 °C) can be employed to improve solubilization and reaction yields.[5]
Another elegant approach involves a one-pot aza-alkylation/intramolecular Michael cascade reaction, which has been successfully used to synthesize functionalized indole derivatives.[6][7]
Diagram 1: General Synthetic Scheme for Indol-3-yl-glyoxylamides
Caption: A simplified workflow for the synthesis of indol-3-yl-glyoxylamides.
Therapeutic Applications and Mechanisms of Action
The indole-3-glyoxylate scaffold has proven to be a fertile ground for the discovery of potent therapeutic agents across multiple disease areas. The following sections highlight some of the most significant applications.
Anticancer Activity: Targeting Microtubule Dynamics
A significant number of indol-3-yl-glyoxylamide derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[1][8] These compounds often act at the colchicine binding site of tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[8]
One of the key examples is the compound indibulin and its analogs. Structure-activity relationship (SAR) studies have revealed that modifications at several positions of the indole core and the glyoxylamide moiety can significantly impact cytotoxic potency.[8]
Key SAR Insights for Tubulin Inhibitors:
-
N1-Substitution on the Indole Ring: The nature of the substituent at the N1 position of the indole is a critical determinant of activity. Small alkyl or alkoxyalkyl groups are often favored. For instance, introducing a methyl group α- to the indole N1 in certain analogs resulted in the most potent compounds in a series.[8]
-
Substitution on the Indole Ring (C4-C7): Most substitutions on the benzene portion of the indole ring are not well-tolerated and can lead to a loss of activity.[8]
-
The Glyoxylamide N-Substituent: The group attached to the amide nitrogen also plays a crucial role. Aromatic rings, such as pyridyl or substituted phenyl groups, are common in potent analogs.
| Compound ID | N1-Substituent | N-Amide Substituent | Cytotoxicity (LC50, FaDu cells) | Reference |
| 12 | H | 4-Pyridyl | >10 µM | [8] |
| 13 | 2-Methoxyethyl | 4-Pyridyl | 25 nM | [8] |
| 32 | 1-(2-Methoxypropyl) | 4-Pyridyl | 12 nM | [8] |
Mechanism of Action: Disruption of Microtubule Network
The binding of these indole derivatives to the colchicine site on β-tubulin prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis.
Diagram 2: Mechanism of Action of Indole-based Tubulin Inhibitors
Caption: Inhibition of tubulin polymerization by indole-3-glyoxylamides leads to mitotic arrest and apoptosis.
Antiviral Activity
The indole scaffold is a well-established pharmacophore in the development of antiviral agents.[2][3][9] Derivatives of this compound have contributed to this legacy, with compounds showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[4][9]
HIV-1 Integrase Inhibition:
The HIV-1 integrase enzyme is a critical target for antiretroviral therapy. It catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. Certain bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamides, which can be considered analogs of the indole-3-glyoxylate structure, have shown potent inhibition of HIV-1 integrase, including strains resistant to first-generation inhibitors like raltegravir.[10][11] The core scaffold acts as a metal chelator, binding to the magnesium ions in the enzyme's active site and preventing the strand transfer reaction.
HCV NS5B Polymerase Inhibition:
The HCV NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. Non-zwitterionic indole derivatives have been identified as nanomolar inhibitors of NS5B, demonstrating high affinity and persistent binding to the enzyme.[9]
Other Biological Activities
The versatility of the indole-3-glyoxylate scaffold extends to other therapeutic areas:
-
Antimalarial Activity: Indole-3-glyoxyl tyrosine derivatives have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria, with low cytotoxicity to human cells.[12]
-
Cannabinoid Receptor Ligands: A series of indol-3-yl-oxoacetamides have been synthesized and evaluated as ligands for the cannabinoid receptor type 2 (CB2), with some fluorinated derivatives showing high potency and selectivity.[13]
-
Pancreatic Lipase Inhibitors: Indole glyoxylamide analogs have been investigated as potential inhibitors of pancreatic lipase, an enzyme involved in fat digestion, suggesting a potential application in the treatment of obesity.[14]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel indole-3-glyoxylate derivatives, a series of robust and validated biological assays are employed.
Protocol 2: Tubulin Polymerization Assay
This protocol is used to determine the in vitro effect of test compounds on the polymerization of purified tubulin.[8]
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Assay buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Test compounds dissolved in DMSO
-
A temperature-controlled spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 10 µM) in assay buffer on ice.
-
Add the test compound at various concentrations (or DMSO for the control).
-
Incubate the mixture on ice for 15 minutes to allow for compound binding.
-
Initiate the polymerization reaction by adding GTP (e.g., 1 mM) and transferring the mixture to a pre-warmed (37 °C) cuvette in the spectrophotometer.
-
Monitor the change in absorbance (optical density) at 340 nm over time (e.g., 60 minutes). An increase in absorbance indicates microtubule formation.
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%).
Self-Validation: The assay includes a positive control (e.g., colchicine or nocodazole) and a negative control (DMSO) to ensure the validity of the results. The rate and extent of polymerization in the negative control should be consistent across experiments.
Future Perspectives and Conclusion
The this compound framework and its amide analogs have firmly established themselves as a privileged class of compounds in medicinal chemistry. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, ensures their continued relevance in drug discovery. The potent anticancer activity through tubulin polymerization inhibition is particularly noteworthy, with several analogs showing promise in preclinical models.[8] Furthermore, the broad-spectrum antiviral potential and activity against other targets highlight the vast therapeutic opportunities that this scaffold presents.[3][9]
Future research will likely focus on several key areas:
-
Improving Physicochemical Properties: Efforts to enhance the solubility, oral bioavailability, and metabolic stability of lead compounds will be crucial for their clinical translation.
-
Exploring New Biological Targets: The inherent versatility of the scaffold suggests that it could be adapted to target other enzymes and receptors implicated in disease.
-
Development of Combination Therapies: Given their mechanism of action, indole-based tubulin inhibitors may show synergistic effects when combined with other anticancer agents.[8]
References
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Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus stands as one of the most vital heterocyclic scaffolds in drug discovery, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Molecules such as the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-tumor agent vinblastine all feature the indole core, underscoring its fundamental role in biological processes.[1][4] This has spurred extensive research into indole chemistry, leading to the development of countless derivatives with diverse pharmacological activities.[1][3]
Among the myriad of functionalized indoles, the indol-3-ylglyoxylamide moiety has emerged as a particularly fruitful template for the design of novel therapeutics.[1] The combination of the validated indole core with the versatile glyoxylamide function provides a scaffold ripe for structural modifications, enabling interactions with a wide range of specific molecular targets.[1] This technical guide focuses on a key precursor and building block for many of these potent compounds: ethyl 2-(1H-indol-3-yl)-2-oxoacetate . We will delve into its synthesis, chemical reactivity, and its role as a cornerstone for the development of advanced indole derivatives with significant therapeutic potential.
The Core Moiety: Synthesis of this compound
The preparation of this compound and its derivatives is a critical first step in many medicinal chemistry campaigns. The most common and direct approach involves the Friedel-Crafts acylation of indole with an appropriate acylating agent.
Diagram: General Synthetic Scheme
Caption: Friedel-Crafts acylation of indole to yield the target compound.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established procedures for the synthesis of indole-3-glyoxylamides and related structures.[5] The rationale behind a one-pot procedure is to improve operational simplicity and amenability to scale-up by minimizing intermediate purification steps.
Materials:
-
Indole
-
Oxalyl chloride or Methyl chlorooxoacetate
-
Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA)
-
Appropriate amine (for subsequent derivatization if desired)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve the starting indole (1.0 equivalent) in anhydrous THF or CH₂Cl₂.
-
Acylation: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (1.1 equivalents) or methyl chlorooxoacetate (1.25 equivalents) dropwise to the stirred solution. If using methyl chlorooxoacetate, AlCl₃ (1.25 equivalents) is also added at this stage.[5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature (if using oxalyl chloride) or continue at 0 °C (if using methyl chlorooxoacetate/AlCl₃) for 3 hours or until TLC analysis indicates acceptable conversion of the starting material.[5]
-
Work-up (for this compound): Upon completion, the reaction is quenched by the slow addition of cold water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the hydrolysis of the highly reactive acylating agents (oxalyl chloride, methyl chlorooxoacetate) and the Lewis acid catalyst (AlCl₃).
-
Lewis Acid Catalyst: AlCl₃ is a common Lewis acid used to activate the acylating agent, making the electrophilic aromatic substitution on the electron-rich indole ring more facile.
-
Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the acylation and to minimize the formation of side products.
Chemical Reactivity and Derivatization
This compound is a versatile intermediate. The ketone and ester functionalities provide two key handles for a wide range of chemical transformations, most notably the formation of indol-3-ylglyoxylamides.
Formation of Indol-3-ylglyoxylamides
The direct reaction of the intermediate acyl chloride (generated in situ from indole and oxalyl chloride) with a primary or secondary amine is a highly efficient method for generating a diverse library of amide derivatives.
Diagram: Synthesis of Indol-3-ylglyoxylamides
Caption: One-pot, two-step synthesis of indol-3-ylglyoxylamides.
This one-pot, multi-step method is highly advantageous for creating libraries of compounds for structure-activity relationship (SAR) studies.[2]
Biological Activities and Therapeutic Applications
The true value of this compound lies in the diverse and potent biological activities of the compounds derived from it. The indol-3-ylglyoxylamide scaffold, in particular, has been extensively explored in medicinal chemistry.[1]
Anticancer Activity
A significant body of research has focused on indol-3-ylglyoxylamides as anticancer agents.
-
Tubulin Polymerization Inhibition: Several series of indole-3-glyoxylamides have been identified as potent inhibitors of tubulin polymerization.[5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells.
-
Kinase Inhibition: Derivatives of ethyl (3-formyl-1H-indol-2-yl)acetate have demonstrated dual inhibitory activity against key signaling kinases such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are often dysregulated in cancer.
-
Topoisomerase Inhibition: Some bis(indolyl)glyoxylamides have been shown to interact with the DNA-Topoisomerase II complex, with the glyoxylamide moiety playing a crucial role in binding.[1]
Antimicrobial and Antimalarial Activity
The indole scaffold is also a promising starting point for the development of novel anti-infective agents.
-
Antibacterial Activity: Certain 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, derived from indole precursors, have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[6]
-
Antimalarial Potential: Indole-3-glyoxyl tyrosine derivatives have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria, with low cytotoxicity against human cells.[7]
Other Therapeutic Areas
The versatility of the indol-3-yl-oxoacetamide scaffold has led to its investigation in other therapeutic areas as well.
-
Cannabinoid Receptor Ligands: Modifications to the indole-N-alkyl chain of indol-3-yl-oxoacetamides have yielded potent and selective ligands for the cannabinoid receptor type 2 (CB₂), which is a target for treating pain and inflammation.[8]
Quantitative Data Summary
| Compound Class | Target | Biological Activity | Potency (IC₅₀ / Kᵢ) | Cancer Cell Line(s) / Organism | Reference |
| Indole-3-glyoxylamides | Tubulin | Polymerization Inhibition | Varies | SCC-4, SK-MEL-28, SH-SY5Y | [5] |
| Ethyl (3-formyl-1H-indol-2-yl)acetate Derivatives | EGFR, SRC | Dual Kinase Inhibition | - | Breast, Lung, Prostate | |
| Indole-3-glyoxyl Tyrosine Derivatives | - | Parasite Growth Inhibition | >85% inhibition | Plasmodium falciparum | [7] |
| Indol-3-yl-oxoacetamides | CB₂ Receptor | Ligand Binding | Kᵢ = 6.2 nM | - | [8] |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | - | Antibacterial | MIC = 0.98 µg/mL | MRSA | [6] |
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a gateway to a vast and pharmacologically rich chemical space. The synthetic accessibility of this core and the proven track record of its derivatives in hitting a multitude of biological targets ensure its continued relevance in modern drug discovery. The indol-3-ylglyoxylamide scaffold, in particular, remains a "privileged" starting point for the design of new therapeutics.[1][2] Future research will likely focus on refining the structure-activity relationships of these compounds, optimizing their pharmacokinetic profiles, and exploring novel therapeutic applications. The elegant simplicity of the chemistry, combined with the profound biological effects of the resulting molecules, solidifies the position of this compound and its relatives as cornerstone building blocks in the ongoing quest for novel medicines.
References
- An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer.
- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI.
- Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry.
- Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. MDPI.
- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery.
- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H).
- Ethyl 2-[2-(4-Nitrobenzoyl)
- Synthesis and biological evalu
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
- Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. PubMed.
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate.
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- 8. Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands [mdpi.com]
Methodological & Application
Application Note & Synthesis Protocol: Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, a pivotal intermediate in medicinal chemistry and organic synthesis. The protocol details a robust and scalable method centered on the electrophilic acylation of indole. This guide offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization data. The content is structured to provide both the practical steps for synthesis and the theoretical understanding necessary for troubleshooting and optimization, ensuring scientific integrity and reproducibility.
Introduction and Significance
The indole nucleus is a cornerstone of numerous biologically active compounds, including many pharmaceuticals and natural products. This compound, also known as ethyl 3-indolylglyoxylate, serves as a highly versatile precursor for the elaboration of more complex indole derivatives. Its α-ketoester functionality at the C3 position of the indole ring provides two reactive sites, making it an ideal starting material for constructing a wide array of pharmacophores, such as those found in anticancer agents and cannabinoid receptor ligands.[1][2] The synthesis method described herein is a classic and efficient approach, leveraging the inherent nucleophilicity of the indole ring.
Synthesis Strategy: Electrophilic Acylation of Indole
The most direct and widely employed method for preparing this compound is the Friedel-Crafts acylation of indole with ethyl oxalyl chloride. This reaction is a form of electrophilic aromatic substitution. Due to the high electron-donating nature of the indole ring system, its C3 position is exceptionally reactive towards electrophiles, approximately 10^13 times more so than benzene.[3] This enhanced reactivity often allows the acylation to proceed under mild conditions, sometimes without the need for a strong Lewis acid catalyst that is typically required for less reactive aromatic substrates.[3][4]
Reaction Mechanism
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:
-
Electrophile Attack: The highly nucleophilic C3 position of the indole attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride.
-
Formation of Sigma Complex: This attack disrupts the aromaticity of the indole ring, forming a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
-
Rearomatization: A weak base, which can be the solvent, another indole molecule, or an added non-nucleophilic base, abstracts the proton from the C3 position. This step restores the aromaticity of the indole ring and eliminates hydrogen chloride (HCl) as a byproduct.
-
Product Formation: The final product, this compound, is formed.
The diagram below illustrates the key steps of the reaction mechanism.
Sources
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- 2. Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands [mdpi.com]
- 3. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
Application Notes & Protocols: Leveraging Ethyl 2-(1H-indol-3-yl)-2-oxoacetate for the Synthesis of Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: IDO1 as a Critical Target in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal enzyme in mediating tumor immune escape.[1] As the first and rate-limiting enzyme in the kynurenine pathway, IDO1 catalyzes the oxidative catabolism of the essential amino acid L-tryptophan into N-formylkynurenine.[2][3] This process has a dual immunosuppressive effect within the tumor microenvironment (TME):
-
Tryptophan Depletion: The local depletion of tryptophan starves proliferating effector T cells, leading to their anergy (inactivation) and apoptosis (programmed cell death).[4]
-
Kynurenine Accumulation: The resulting metabolites, particularly kynurenine, actively promote the differentiation and proliferation of regulatory T cells (Tregs), which further suppress the anti-tumor immune response.[3][4]
By hijacking this metabolic pathway, cancer cells create a tolerant microenvironment that shields them from immune surveillance and destruction.[1] Consequently, the inhibition of IDO1 is a highly pursued therapeutic strategy aimed at restoring T-cell-mediated anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[5]
The Kynurenine Pathway and IDO1-Mediated Immune Suppression
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on immune cells.
Caption: IDO1-mediated tryptophan catabolism leading to immune suppression.
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate: A Versatile Precursor
This compound, also known as ethyl indole-3-glyoxylate, is a highly valuable starting material in medicinal chemistry for the synthesis of IDO1 inhibitors. Its utility stems from two key structural features:
-
Indole Scaffold: The indole ring is a "privileged scaffold" that mimics the natural substrate of IDO1, L-tryptophan. This allows derivatives to readily bind to the enzyme's active site.[6]
-
α-Ketoester Moiety: The vicinal ketone and ester groups at the 3-position provide a reactive handle for a wide range of chemical transformations. This site is ideal for constructing diverse heterocyclic systems, which are common features in potent IDO1 inhibitors like those based on imidazole or triazole scaffolds.[7]
By strategically reacting this α-ketoester, chemists can build complex molecules designed to potently and selectively inhibit the IDO1 enzyme.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Appearance | Typically a yellow to brown solid |
| Key Functional Groups | Indole, Ketone, Ester |
Protocol: Synthesis of a 6-(1H-indol-3-yl)-1,2,4-triazine-3-thiol Scaffold
This protocol details a representative synthesis of a potential IDO1 inhibitor scaffold via a condensation-cyclization reaction. The reaction of the α-keto group in this compound with the two nucleophilic nitrogen atoms of thiosemicarbazide, followed by intramolecular cyclization, efficiently forms a 1,2,4-triazine ring system.
Principle of the Reaction
The reaction proceeds via initial condensation of the most nucleophilic hydrazine nitrogen of thiosemicarbazide with the ketone of the indole-3-glyoxylate to form a hydrazone intermediate. Subsequent intramolecular cyclization involving the second nitrogen and the ester carbonyl group, followed by elimination of ethanol and water, yields the stable aromatic triazine ring.
Sources
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
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- 4. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epacadostat - Wikipedia [en.wikipedia.org]
- 6. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Ethyl 2-(1H-indol-3-yl)-2-oxoacetate: A Versatile Scaffold in Modern Drug Discovery
Abstract
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate, an indole-3-glyoxylate ester, serves as a cornerstone synthetic intermediate in medicinal chemistry. The indole nucleus is a well-established "privileged structure," a motif frequently found in both natural products and clinically approved pharmaceuticals.[1] This, combined with the reactive α-ketoester functionality, makes this compound a powerful building block for creating diverse molecular architectures with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the synthesis, key transformations, and applications of this compound, complete with detailed, field-tested protocols for researchers in organic synthesis and drug development.
Introduction: The Significance of the Indole-3-Glyoxylate Scaffold
The indole ring system is a recurring motif in a vast number of biologically active natural products, including the amino acid tryptophan, the neurotransmitter serotonin, and potent alkaloids.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point of pharmaceutical research. The attachment of a glyoxylate moiety at the C3 position introduces two highly valuable reactive handles: a ketone and an ester. This dual functionality allows for sequential or one-pot modifications, providing rapid access to libraries of complex derivatives.
Derivatives of this compound, particularly the corresponding amides (indol-3-ylglyoxylamides), have garnered significant attention for their therapeutic potential.[3] These compounds have been successfully developed as tubulin polymerization inhibitors for anticancer applications, cannabinoid receptor ligands, and inhibitors of various enzymes.[4][5][6] The strategic importance of this scaffold lies in its ability to be readily modified to tune pharmacokinetic properties and achieve high-affinity interactions with specific biological targets.
Synthesis of the Core Scaffold: this compound
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of indole with an appropriate acylating agent, such as ethyl chlorooxoacetate or oxalyl chloride followed by esterification. The use of a Lewis acid catalyst is crucial for this transformation.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol details the synthesis of the title compound from commercially available indole and ethyl chlorooxoacetate.
Causality and Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution at the electron-rich C3 position of the indole ring. The Lewis acid, aluminum chloride (AlCl₃), coordinates with the acyl chloride, increasing its electrophilicity and facilitating the attack by the indole nucleus. The reaction is conducted at low temperatures to control reactivity and minimize side-product formation.
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of the target compound.
Materials:
-
Indole
-
Ethyl chlorooxoacetate
-
Aluminum chloride (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 eq). Dissolve the indole in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.25 eq) portion-wise to the stirred solution, ensuring the temperature remains low. Following the AlCl₃ addition, add ethyl chlorooxoacetate (1.25 eq) dropwise via the dropping funnel over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water. Stir vigorously until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine. The bicarbonate wash is crucial to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Self-Validation:
-
TLC Analysis: Compare the Rƒ value of the product spot to the starting material.
-
Spectroscopic Confirmation: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals include the indole NH proton, aromatic protons, and the characteristic quartet and triplet of the ethyl ester group.
Key Applications and Derivative Syntheses
The true utility of this compound is realized in its conversion to more complex, biologically active molecules. The most prominent application is the synthesis of indol-3-ylglyoxylamides.
Protocol 2: Synthesis of N-Aryl/Alkyl Indol-3-ylglyoxylamides
This protocol describes the amidation of the ethyl ester to form a representative glyoxylamide derivative, a key step in the synthesis of tubulin inhibitors and other bioactive agents.[4][7]
Causality and Mechanistic Insight: This reaction is a nucleophilic acyl substitution. The primary or secondary amine acts as a nucleophile, attacking the electrophilic ester carbonyl. The reaction is often facilitated by forming a more reactive intermediate. In this protocol, direct aminolysis at elevated temperatures is employed, which is effective for many amines. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., EDC, HOBt).
Workflow Diagram: Synthesis of Indol-3-ylglyoxylamides
Caption: General workflow for the amidation reaction.
Materials:
-
This compound
-
A selected primary or secondary amine (e.g., aniline, benzylamine) (1.0-1.2 eq)
-
Ethanol or another suitable high-boiling solvent
-
Hexanes or diethyl ether for washing
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.
-
Isolation:
-
Method A (Precipitation): If the product is a solid and insoluble in the reaction solvent upon cooling, cool the mixture to room temperature and then in an ice bath. Collect the precipitated product by vacuum filtration. Wash the solid with cold ethanol and then with hexanes or diethyl ether to remove impurities.
-
Method B (Extraction): If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the solution with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or silica gel chromatography.
-
Self-Validation:
-
Melting Point: A sharp melting point indicates a pure crystalline product.
-
Spectroscopic Analysis: Confirm the structure via ¹H NMR, noting the disappearance of the ethyl ester signals and the appearance of a new amide N-H signal (for primary amines) and signals corresponding to the newly introduced R-groups. Mass spectrometry will confirm the expected molecular weight.
Quantitative Data Summary
The following table summarizes representative reaction parameters for the synthesis and a key transformation of the title compound. Yields are highly dependent on the specific substrates and reaction scale.
| Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Protocol 1: Synthesis | Indole, Ethyl Chlorooxoacetate, AlCl₃ | CH₂Cl₂ | 0 to RT | 2-4 | 70-85 |
| Protocol 2: Amidation | This compound, Benzylamine | Ethanol | Reflux | 6-12 | 80-95 |
Application in Target-Oriented Synthesis: Tubulin Inhibitors
A significant application of indol-3-ylglyoxylamides is in the development of anticancer agents that target tubulin polymerization.[4] Microtubules are critical components of the cellular cytoskeleton and the mitotic spindle, making them a validated target for cancer chemotherapy.
Signaling Pathway Diagram: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by indol-3-ylglyoxylamides.
The indol-3-ylglyoxylamide scaffold can be elaborated with various substituents to optimize binding at the colchicine site on β-tubulin. This binding event disrupts the dynamic instability of microtubules, which is essential for their function. The result is an arrest of the cell cycle in the G2/M phase, leading to the activation of apoptotic pathways and ultimately, cancer cell death.[4] Researchers using this compound can synthesize libraries of amide derivatives (as in Protocol 2) and screen them for cytotoxicity and tubulin polymerization inhibition to identify novel anticancer drug candidates.
Conclusion
This compound is more than a simple chemical; it is a gateway to a vast chemical space of biologically relevant molecules. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. The protocols and insights provided herein are designed to empower researchers to confidently utilize this scaffold in their synthetic endeavors, accelerating the discovery of next-generation therapeutics.
References
- Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)
- Pettit, G. R., et al. (2013). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 56(15), 6149–6163. [Link]
- Sim, D. S. H., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 364. [Link]
- Barresi, E., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997. [Link]
- Kim, S.-G., & Choi, S. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate.
- Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]
- Guandalini, L., et al. (1995). N-(indol-3-ylglyoxylyl)amino acid ester derivatives. Synthesis and interaction properties at the benzodiazepine receptor. Il Farmaco, 50(1), 5-12. [Link]
- Barresi, E., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]
- Ruiu, S., et al. (2013). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Molecules, 18(12), 15091-15107. [Link]
- Umer, S. M., et al. (2021). Synthesis of Indole Alkaloids. Encyclopedia MDPI. [Link]
- Al-Warhi, T., et al. (2016).
- Al-Warhi, T., et al. (2016).
- El-Sayed, R., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 32179–32184. [Link]
- El-Gamal, M. I., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Chemistry, 28. [Link]
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- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Acylation of the Ethyl 2-(1H-indol-3-yl)-2-oxoacetate Scaffold
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and bioactive molecules.[1][2] Among the myriad of functionalized indoles, the indole-3-glyoxylate scaffold, exemplified by ethyl 2-(1H-indol-3-yl)-2-oxoacetate, serves as a versatile intermediate for the synthesis of complex therapeutic agents, including potent cannabinoid receptor ligands and antimalarial compounds.[3][4] This parent molecule is typically synthesized via electrophilic acylation of the indole C3-position with an oxalyl chloride derivative.[5][6]
This guide provides an in-depth exploration of subsequent acylation reactions performed on the this compound core. We will dissect the regiochemical outcomes dictated by the electronic nature of this substrate and provide detailed, field-proven protocols for achieving selective N-acylation and C-acylation, empowering researchers in drug discovery to generate diverse and novel chemical entities.
Section 1: Understanding Regioselectivity in Acylation
The synthetic outcome of acylating this compound is governed by the electronic properties of the starting material. The glyoxylate moiety at the C3-position is a potent electron-withdrawing group (EWG). This feature fundamentally alters the reactivity of the indole nucleus compared to its unsubstituted parent.
Key Electronic Effects:
-
Increased N-H Acidity: The EWG at C3 significantly increases the acidity of the N-H proton. This makes deprotonation at the N1 position more facile, rendering it a highly favorable site for nucleophilic attack on an acylating agent. Consequently, N-acylation is the most kinetically and thermodynamically favored reaction under basic or neutral conditions.[7]
-
Deactivation of the Pyrrole Ring: The C3-substituent deactivates the electron-rich pyrrole ring (especially the C2 position) towards further electrophilic attack, such as a second Friedel-Crafts acylation.
-
Benzene Ring Acylation: While the pyrrole ring is deactivated, the benzene portion of the indole remains susceptible to electrophilic substitution under more forcing Friedel-Crafts conditions. Acylation will preferentially occur at the C5-position, which is the most electronically activated site on the benzene ring, though reactions at other positions are possible.[8]
The following diagram illustrates the primary reactive sites on the this compound scaffold.
Caption: Reactive sites on the this compound molecule.
Section 2: Protocols for Selective N-Acylation
N-acylation is the most direct and high-yielding method for functionalizing the indole-3-glyoxylate core. The increased acidity of the N-H proton allows for the use of a wide range of bases, from strong hydrides to milder carbonates.
Protocol 1: N-Acylation using Sodium Hydride and Acyl Chloride
This protocol is designed for achieving complete and rapid N-acylation. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, forming a sodium indolide salt that acts as a potent nucleophile.
Rationale for Experimental Choices:
-
Base (NaH): Guarantees complete deprotonation, driving the reaction to completion and preventing side reactions or equilibria. It is ideal for less reactive acylating agents.
-
Solvent (Anhydrous DMF/THF): Aprotic polar solvents are required to prevent quenching the NaH and to solubilize the resulting indolide salt. DMF is often superior for solubility but can be harder to remove.
-
Temperature (0 °C to RT): The initial deprotonation is exothermic and is performed at 0 °C to control the reaction rate and hydrogen gas evolution. The subsequent acylation can typically be run at room temperature.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1–1.2 eq) portion-wise.
-
Safety Note: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas is evolved.
-
-
Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be accompanied by a color change.
-
Acylation: Cool the solution back to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Once complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Workflow Diagram: N-Acylation
Caption: General workflow for base-mediated N-acylation.
| Parameter | Condition A (High Reactivity) | Condition B (Mild) | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH for complete, irreversible deprotonation. K₂CO₃ is milder, safer, and suitable for reactive acylating agents.[9] |
| Acylating Agent | Acyl Chloride, Anhydride | Acyl Chloride, Thioester | Highly reactive electrophiles are standard. Thioesters can be used for chemoselectivity.[10] |
| Solvent | Anhydrous DMF, THF | Acetonitrile (MeCN), Acetone | Aprotic polar solvents are essential. MeCN is often easier to remove post-reaction. |
| Temperature | 0 °C to Room Temp | Room Temp to Reflux | Lower temperatures control reactivity with NaH. Heating may be required with weaker bases like K₂CO₃. |
| Typical Yields | > 85% | 70–95% | Both methods are generally high-yielding. |
Section 3: Protocols for C-Acylation (Friedel-Crafts)
Achieving C-acylation on the benzene ring requires overcoming the deactivating effect of the C3-substituent and promoting electrophilic aromatic substitution. This is accomplished using a Lewis acid catalyst to generate a highly reactive acylium ion.
Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts Acylation
This protocol details the C5-acylation of the indole nucleus. The choice of Lewis acid is critical; overly strong acids can lead to substrate decomposition, while milder ones may not provide sufficient activation.[11][12]
Rationale for Experimental Choices:
-
Lewis Acid (SnCl₄ or Et₂AlCl): Tin(IV) chloride (SnCl₄) is a versatile Lewis acid effective for acylating indoles with EWGs.[12] Diethylaluminum chloride (Et₂AlCl) is a milder alternative that can prevent decomposition of sensitive substrates.[11][12]
-
Solvent (DCM or DCE): Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard for Friedel-Crafts reactions as they are inert and effectively solubilize the reagents and intermediates.
-
Temperature (0 °C to RT): Reactions are typically initiated at low temperatures to control the initial exothermic complexation and are then allowed to warm to proceed to completion.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the N-protected this compound (1.0 eq) and the acyl chloride (1.2–1.5 eq).
-
Critical Note: The indole nitrogen must be protected (e.g., as an N-acetyl or N-tosyl derivative from Protocol 1) to prevent competitive N-acylation or complexation with the Lewis acid.
-
-
Dissolution: Add anhydrous DCM or DCE (approx. 0.1 M).
-
Catalyst Addition: Cool the solution to 0 °C. Add the Lewis acid (e.g., SnCl₄, 1.2 eq) dropwise via syringe. A deep color change is often observed.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor progress by TLC or LC-MS. The reaction may require 4-24 hours.
-
Quenching: Upon completion, slowly pour the reaction mixture into a flask containing crushed ice and water to decompose the Lewis acid complex.
-
Workup: Dilute with additional DCM and transfer to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired C5-acylated indole.
Mechanism: Friedel-Crafts Acylation
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- 2. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Condensation Reactions of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Introduction: The Versatility of an Indole α-Keto Ester
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate stands as a cornerstone building block for synthetic, medicinal, and materials chemists. Its unique structure, featuring an electron-rich indole nucleus directly appended to an electrophilic α-keto ester moiety, provides a powerful platform for constructing complex molecular architectures. This guide delves into the primary condensation reactions of this versatile substrate, offering not just protocols, but the underlying mechanistic logic to empower researchers in drug discovery and materials science. The indole motif is a privileged scaffold in countless natural products and pharmaceuticals, while the reactive carbonyl centers of the glyoxylate portion serve as potent handles for carbon-carbon and carbon-heteroatom bond formation.
Knoevenagel Condensation: Crafting α,β-Unsaturated Systems
The Knoevenagel condensation is a classic yet powerful method for forming carbon-carbon double bonds. In this context, it involves the reaction of the ketone carbonyl in this compound with an active methylene compound.[1] This reaction is invaluable for extending the indole scaffold and introducing diverse functionalities.
Expertise & Experience: Mechanistic Rationale
The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.[2] The base's primary role is to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), which contains a CH₂ group flanked by two electron-withdrawing groups, rendering its protons acidic.[3][4] This generates a highly stabilized, nucleophilic enolate ion. The enolate then attacks the electrophilic ketone carbonyl of the indole substrate. The resulting alkoxide intermediate undergoes protonation followed by dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product.[5][6] The removal of water, often achieved through azeotropic distillation, can drive the reaction equilibrium toward the product.[1]
Caption: Knoevenagel condensation workflow.
Experimental Protocol 1: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-((1H-indol-3-yl)(cyano)methylene)-3-oxobutanoic acid.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Absolute Ethanol (or Toluene for azeotropic removal of water)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Dean-Stark trap (if using toluene)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (20 mL per mmol of substrate).
-
Add piperidine (0.1 eq) to the mixture with stirring.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: If using toluene, set up the apparatus with a Dean-Stark trap to azeotropically remove the water byproduct, which drives the reaction to completion.[1]
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure condensed product.
| Active Methylene Compound | Catalyst | Solvent | Typical Yield (%) |
| Malononitrile | Piperidine/Acetic Acid | Ethanol | 85-95%[2] |
| Ethyl Cyanoacetate | Piperidine | Toluene | 80-90%[7][8] |
| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | 75-85%[2] |
| Nitromethane | Acetic Acid/Piperidine | N/A | >80%[2] |
Acid-Catalyzed Condensation with Indoles: Synthesis of Tris(indolyl)methane Scaffolds
The electrophilic ketone of this compound can readily undergo electrophilic substitution reactions with other nucleophilic indole molecules. This reaction, typically catalyzed by Brønsted or Lewis acids, is a direct route to synthesizing tris(indolyl)methane (TIM) derivatives, where three indole moieties are attached to a single carbon atom.[9] These structures are of significant interest for their potential biological activities.[10][11]
Expertise & Experience: Mechanistic Rationale
The mechanism begins with the protonation of the ketone oxygen by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon. The electron-rich C3 position of a second indole molecule then performs a nucleophilic attack on this activated carbon, forming a hydroxyl intermediate. Under acidic conditions, this hydroxyl group is protonated, forming a good leaving group (H₂O). Departure of water generates a highly stabilized carbocation, which is immediately attacked by a third indole molecule to furnish the final tris(indolyl)methane product after deprotonation.[12][13]
Caption: Acid-catalyzed synthesis of Tris(indolyl)methanes.
Experimental Protocol 2: Lewis Acid-Catalyzed Synthesis of TIM Derivatives
Objective: To synthesize an ethyl 2,2-bis(1H-indol-3-yl)-2-(1H-indol-3-yl)acetate derivative.
Materials:
-
This compound (1.0 eq)
-
Indole (or substituted indole) (2.2 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (10-20 mol%) or Salicylic Acid (15 mol%)[10][13]
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) and indole (2.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Scientist's Note: Anhydrous conditions are critical as Lewis acids like BF₃·OEt₂ are sensitive to moisture, and water can interfere with the reaction.
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC, typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
| Catalyst | Solvent | Conditions | Typical Yield (%) |
| Boron Trifluoride Etherate | Dichloromethane | 0 °C to RT | 85-95%[10] |
| Salicylic Acid | H₂O-EtOH (1:1) | Room Temp | 80-92%[13] |
| Nano SiO₂ | Solvent-free, Ultrasonic | 80 °C | 83-94%[14] |
| FePO₄ | Glycerol | 80 °C | >90%[11] |
Multi-Component Reactions (MCRs): Efficient Assembly of Complex Heterocycles
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[15] this compound is an excellent substrate for MCRs, enabling the rapid synthesis of diverse and complex heterocyclic libraries.[16][17][18]
Expertise & Experience: A Case Study in Quinazolinone Synthesis
A notable application is the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones. This transformation can be achieved via a condensation reaction between this compound and a 2-aminobenzamide. The reaction likely proceeds through an initial condensation between the amine of the 2-aminobenzamide and the ketone of the indole substrate to form an imine intermediate. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the ester carbonyl, leading to the formation of the quinazolinone ring after the elimination of ethanol.
Caption: Logical workflow for a two-component synthesis of quinazolinones.
Experimental Protocol 3: Synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one
Objective: To demonstrate the one-pot synthesis of a quinazolinone derivative.
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzamide (1.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and 2-aminobenzamide (1.0 eq) in DMSO (10 mL per mmol of substrate).
-
Heat the reaction mixture to 100-120 °C and stir.
-
Scientist's Note: High-boiling polar aprotic solvents like DMSO are often effective for this type of condensation-cyclization as they can facilitate both the initial condensation and the subsequent intramolecular reaction.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove residual DMSO.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/DMF mixture to yield the pure quinazolinone.[19]
References
- Journal of Chemical Research. (2021). Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). SAGE Journals. [Link]
- Bentham Science. (2020). Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes. Ingenta Connect. [Link]
- ResearchGate. (n.d.). Scheme 1. The preparation of bis(indolyl)methanes by reaction of indole...[Link]
- JCTUBE. (2022). Recent Advancement in the Green Synthesis of Bis(indolyl)
- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.[Link]
- ResearchGate. (n.d.). Three-Component Reaction for the Convenient Synthesis of Functionalized 3-{1-[2-(1H-Indol-3-yl)ethyl]. [https://www.researchgate.net/publication/281691345_Three-Component_Reaction_for_the_Convenient_Synthesis_of_Functionalized_3-1-2-1H-Indol-3-ylethyl]-4567-tetrahydro-1H-indol-3-ylindolin-2-ones]([Link])
- Thai Science. (2018). Green Synthesis of Bis(indolyl)
- NIH National Library of Medicine. (n.d.).
- OICC Press. (n.d.). Convenient, efficient, and green method for synthesis of bis(indolyl)
- ResearchGate. (n.d.).
- EaseToLearn.com. (n.d.). Active methylene compounds.[Link]
- ResearchGate. (n.d.). Screening of various active methylene compounds for selection of best...[Link]
- ACG Publications. (2016).
- PubMed. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)
- NIH National Library of Medicine. (2025).
- ResearchGate. (2021). Multi-component Reactions for the Synthesis of Biologically Relevant Molecules Under Environmentally Benign Conditions.[Link]
- NIH National Library of Medicine. (n.d.).
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- Scribd. (n.d.). Active methylene compounds | PDF.[Link]
- NIH National Library of Medicine. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H).[Link]
- Open ICM. (2023).
- ResearchGate. (n.d.). Condensation of indoles with indole aldehyde to form tris(indolyl)methanes.[Link]
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The Versatile Building Block: Ethyl 2-(1H-indol-3-yl)-2-oxoacetate in the Synthesis of Bioactive Molecules
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor are crucial for molecular recognition and binding to various biological targets.[4] Ethyl 2-(1H-indol-3-yl)-2-oxoacetate, also known as ethyl 3-indoleglyoxylate, is a commercially available and highly versatile starting material that provides a direct entry point for the functionalization of the indole C3 position, a key site for introducing pharmacophoric groups. This application note will provide a detailed exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of bioactive tryptamine derivatives.
Core Reactivity and Synthetic Potential
This compound possesses two key reactive sites: the electrophilic ketone carbonyl and the adjacent ester group. The α-keto ester moiety activates the C2 position for various nucleophilic additions and condensation reactions. This inherent reactivity makes it an ideal precursor for constructing more complex molecular architectures.
A particularly powerful transformation is the Henry (nitroaldol) reaction, which involves the base-catalyzed condensation of a nitroalkane with a carbonyl compound.[5] In the context of our topic, the reaction of this compound with nitromethane serves as a gateway to the synthesis of 3-(2-nitrovinyl)indole derivatives. These nitrovinylindoles are pivotal intermediates, as the nitro group can be readily reduced to an amine, thereby furnishing the tryptamine scaffold.[1] Tryptamines are a class of monoamine alkaloids with profound physiological and pharmacological activities, acting as neurotransmitters, psychedelic compounds, and anti-migraine agents.
Application Protocol: Synthesis of a Bioactive Tryptamine Precursor
This section details a robust, two-step protocol for the synthesis of a key tryptamine precursor, 2-(1H-indol-3-yl)-1-nitroethan-1-ol, starting from this compound. This intermediate can be further transformed into a variety of bioactive tryptamine derivatives.
Part 1: Henry (Nitroaldol) Reaction
Objective: To synthesize ethyl 2-hydroxy-2-(1H-indol-3-yl)-3-nitropropanoate via a base-catalyzed Henry reaction.
Causality of Experimental Choices:
-
Base Catalyst: A mild base such as potassium carbonate (K2CO3) is employed to deprotonate nitromethane, forming the nucleophilic nitronate anion. Stronger bases could lead to side reactions, including self-condensation of the starting material or elimination of the newly formed alcohol.
-
Solvent: A polar aprotic solvent like ethanol is used to facilitate the dissolution of the reactants and the base.
-
Temperature: The reaction is typically run at room temperature to ensure a controlled reaction rate and prevent the formation of byproducts.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add nitromethane (1.5 eq).
-
To this stirred solution, add anhydrous potassium carbonate (0.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 2-hydroxy-2-(1H-indol-3-yl)-3-nitropropanoate.
Part 2: Reduction of the Nitroalkane to Tryptamine
Objective: To reduce the nitro group of the Henry reaction product to a primary amine, yielding a tryptamine derivative.
Causality of Experimental Choices:
-
Reducing Agent: A combination of sodium borohydride (NaBH4) and a nickel(II) salt, such as nickel(II) acetate tetrahydrate (Ni(OAc)2·4H2O), is a milder and more selective alternative to lithium aluminum hydride (LiAlH4) for the reduction of nitro groups, especially in the presence of other functional groups like esters.[1] This system avoids the harsh, anhydrous conditions required for LiAlH4 and reduces the risk of side reactions.
-
Solvent System: A mixed solvent system of acetonitrile and water is used to dissolve the substrate and the reducing agents.
Experimental Protocol:
-
Dissolve the purified ethyl 2-hydroxy-2-(1H-indol-3-yl)-3-nitropropanoate (1.0 eq) in a mixture of acetonitrile and water (60:1 v/v).
-
To this solution, add nickel(II) acetate tetrahydrate (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath and add sodium borohydride (4.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.
-
Basify the mixture with 2M sodium hydroxide solution to a pH of ~10.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tryptamine derivative.
-
Purify the product by column chromatography on silica gel.
Data Presentation
| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) |
| 1 | This compound, Nitromethane | K2CO3, Ethanol, Room Temperature, 24-48h | Ethyl 2-hydroxy-2-(1H-indol-3-yl)-3-nitropropanoate | 75-85 |
| 2 | Ethyl 2-hydroxy-2-(1H-indol-3-yl)-3-nitropropanoate | NaBH4, Ni(OAc)2·4H2O, Acetonitrile/Water, 0 °C to RT, 2-4h | Ethyl 3-amino-2-hydroxy-2-(1H-indol-3-yl)propanoate (A Tryptamine Derivative) | 60-75 |
Visualization of the Synthetic Workflow
Caption: Synthetic route from this compound to a bioactive tryptamine derivative.
Biological Significance and Mechanism of Action of Tryptamine Derivatives
The synthesized tryptamine derivatives are of significant interest due to their potential to interact with various biological targets, most notably serotonin (5-HT) receptors. Many tryptamines act as agonists or partial agonists at these receptors, leading to a range of physiological and psychological effects. For instance, tryptamine and its N,N-dimethylated analog (DMT) have been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune tolerance. By inhibiting IDO, these compounds can enhance the anti-tumor activity of immune cells.
Furthermore, N-acyl derivatives of tryptamines have been investigated as multifunctional agents for the treatment of neuroinflammation. These compounds can exhibit cyclooxygenase (COX) inhibitory activity and reduce the production of pro-inflammatory mediators.
Signaling Pathway Implication
The following diagram illustrates a simplified signaling pathway that can be modulated by bioactive tryptamine derivatives, specifically focusing on the inhibition of the IDO pathway in the context of cancer immunotherapy.
Caption: Inhibition of the IDO pathway by a synthesized tryptamine derivative, leading to an enhanced anti-tumor immune response.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of bioactive molecules. The protocols detailed herein for the Henry reaction and subsequent reduction provide a reliable and scalable route to tryptamine derivatives. The biological significance of these products, particularly in the realms of oncology and neuropharmacology, underscores the importance of this synthetic strategy. Researchers in drug discovery and development can leverage the reactivity of this compound to generate diverse libraries of indole-based compounds for biological screening and lead optimization.
References
- Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal, 29(2), 1-13.
- BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis for Substituted Tryptamines.
- Cavalheiro Tourino, M., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Pharmaceuticals, 14(2), 96.
- Kaur, M., & Singh, M. (2017). Biomedical Significance of Tryptamine: A Review. International Journal of Pharmaceutical Sciences and Research, 8(10), 4096-4107.
- Shi, T., et al. (2020). Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation. European Journal of Medicinal Chemistry, 193, 112217.
- Organic Chemistry Portal. Henry Reaction.
- Singh, P., & Kumar, V. (2006). Michael reaction of indoles with 3-(2′-nitrovinyl)indole under solvent-free conditions and in solution. An efficient synthesis of 2,2-bis(indolyl)nitroethanes and studies on their reduction. Tetrahedron Letters, 47(47), 8345-8349.
- Cavalheiro Tourino, M., et al. (2013). Tryptamine and dimethyltryptamine inhibit indoleamine 2,3 dioxygenase and increase the tumor-reactive effect of peripheral blood mononuclear cells. Cell Biochemistry and Function, 31(8), 660-666.
- Da Settimo, A., et al. (2014). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 19(6), 7569-7594.
- Sharma, S., Das, A. K., & Singh, S. (2023). Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Current Trends in Biotechnology and Pharmacy, 17(Supplement 3A), 52-68.
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- 2. Henry Reaction [organic-chemistry.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Tryptamine and dimethyltryptamine inhibit indoleamine 2,3 dioxygenase and increase the tumor-reactive effect of peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for "ethyl 2-(1H-indol-3-yl)-2-oxoacetate"
An Application Guide to the Analytical Characterization of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Introduction
This compound is a key intermediate and structural motif in medicinal chemistry and drug discovery. As a member of the indole family, it is a precursor to a wide range of biologically active compounds. The indole nucleus is a privileged scaffold found in numerous pharmaceuticals, making the rigorous analytical characterization of its derivatives paramount for quality control, reaction monitoring, and metabolic studies.[1][2][3] The presence of the α-ketoester functionality attached to the indole core at the C3 position introduces specific chemical properties that necessitate a multi-faceted analytical approach for complete structural elucidation and purity assessment.
This document provides a comprehensive guide to the essential analytical techniques for characterizing this compound. It is designed for researchers, chemists, and quality control specialists in the pharmaceutical and life sciences industries. The protocols herein are grounded in established principles and offer insights into the rationale behind methodological choices, ensuring robust and reliable results.
Visualizing the Analyte: Chemical Structure
A clear understanding of the molecule's structure is fundamental to interpreting analytical data.
Caption: Structure of this compound.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds. For this compound, reversed-phase HPLC (RP-HPLC) is ideal. The molecule's moderate polarity allows for excellent retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase. UV detection is highly effective due to the strong chromophore of the indole ring system. This method is essential for quantifying the analyte, determining the percentage of impurities, and monitoring reaction progress.[4]
Experimental Protocol: Purity Determination by RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 5.0 mL of acetonitrile (ACN) or a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[4]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). Formic acid is crucial for protonating acidic silanols on the column and ensuring sharp, symmetrical peaks.
-
Elution Program: A gradient elution is recommended to separate potential impurities with different polarities.
-
0-20 min: 20% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 20% B
-
26-30 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm and 280 nm. The indole nucleus typically shows strong absorbance in this range.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Data Summary: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the indole moiety. |
| Mobile Phase A | Water + 0.1% Formic Acid | Ensures good peak shape by controlling ionization. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns, balancing speed and resolution. |
| Detection | UV at 254 nm | High sensitivity due to the conjugated indole system. |
| Temperature | 30 °C | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis, particularly for identifying more volatile process impurities or starting materials. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern.
Experimental Protocol: Impurity Profiling by GC-MS
-
Sample Preparation:
-
Instrumentation and Conditions:
-
System: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 30:1 split ratio) to avoid column overloading.[7]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
-
Data Analysis:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (217.22 g/mol ).
-
Analyze the fragmentation pattern to confirm the structure. Key fragments would likely arise from the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or the entire ester functionality.
-
Compare the obtained spectrum with library databases (e.g., NIST, Wiley) for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms. For this compound, NMR is essential to confirm the precise arrangement of atoms and verify that the correct isomer has been synthesized.
Workflow for NMR Analysis
Caption: Standard workflow for NMR-based structural elucidation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis & Expected Spectral Features:
-
¹H NMR: Look for characteristic signals:
-
A broad singlet for the indole N-H proton (typically > 8.0 ppm).
-
A multiplet system in the aromatic region (approx. 7.2-8.5 ppm) corresponding to the four protons on the benzene portion of the indole ring.
-
A quartet and a triplet in the aliphatic region corresponding to the ethyl ester group (-OCH₂CH₃). The quartet (for the CH₂) will be around 4.4 ppm and the triplet (for the CH₃) around 1.4 ppm.
-
-
¹³C NMR: Expect signals for:
-
Two carbonyl carbons (C=O) in the downfield region (> 160 ppm).
-
Eight carbons associated with the indole ring system (approx. 100-140 ppm).
-
Two carbons for the ethyl group (approx. 62 ppm for the -OCH₂- and 14 ppm for the -CH₃).
-
-
Data Summary: Expected NMR Shifts
Note: These are predicted values based on similar structures. Actual values may vary slightly based on solvent and concentration.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | > 8.0 | broad singlet |
| Indole aromatic C-H | 7.2 - 8.5 | multiplet |
| Ethyl -OCH₂ CH₃ | ~4.4 | quartet (q) |
| Ethyl -OCH₂CH₃ | ~1.4 | triplet (t) |
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Keto C =O | > 180 |
| Ester C =O | ~165 |
| Indole aromatic carbons | 100 - 140 |
| Ethyl -OC H₂CH₃ | ~62 |
| Ethyl -OCH₂C H₃ | ~14 |
Supporting Spectroscopic Techniques
A. Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. For this compound, IR is excellent for confirming the presence of the N-H bond, the two distinct carbonyl groups (keto and ester), and the aromatic C-H and C=C bonds.
Expected Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Indole) | 3200 - 3400 | Broad peak indicating hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks characteristic of the indole ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | For the ethyl group. |
| C=O Stretch (Keto & Ester) | 1680 - 1750 | A strong, possibly broad or split, absorption. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands for the indole ring system. |
B. UV-Vis Spectroscopy
Principle & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for confirming the presence of conjugated systems. The indole ring is a strong chromophore. This technique is simple, fast, and can be used for quantitative analysis if a calibration curve is established.
Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum from 200 to 400 nm.
-
Expect to see characteristic absorption maxima (λ_max) for the indole nucleus, typically around 220 nm and 280 nm.
C. High-Resolution Mass Spectrometry (HRMS)
Principle & Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is the definitive technique for confirming the molecular formula of a newly synthesized compound.
Expected Result: For the molecular formula C₁₂H₁₁NO₃, the expected exact mass can be calculated and compared to the experimental value.
-
Calculated Monoisotopic Mass: 217.0739 Da
-
Expected HRMS Result (e.g., ESI-TOF, positive mode, [M+H]⁺): 218.0812
A measured mass that is within a few ppm (parts per million) of the calculated mass provides very strong evidence for the proposed elemental composition.[10]
References
- MDPI. (n.d.). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate.
- National Institutes of Health. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
- Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
- Wiley-VCH. (2007). Supporting Information.
- National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms.
- CABI Digital Library. (n.d.). The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida'.
- SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. scispace.com [scispace.com]
- 7. coresta.org [coresta.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
Application Notes & Protocols: Safe Handling and Storage of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Abstract: This document provides a comprehensive guide for the safe handling, storage, and use of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, a key intermediate in synthetic organic chemistry and drug discovery. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and adherence to established safety standards to ensure both user safety and compound stability.
Compound Profile and Hazard Identification
This compound is a functionalized indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] This compound serves as a versatile building block for more complex molecules. Due to its chemical nature, understanding its properties and potential hazards is paramount before any experimental work is undertaken.
While a specific, comprehensive safety data sheet for the title compound is not universally available, data from closely related analogs, such as chloro- and bromo-substituted versions, provide a strong basis for hazard assessment and safe handling procedures.[3][4]
Table 1: Physicochemical Properties of Indole-3-yl-oxoacetate Analogs
| Property | Data | Source |
|---|---|---|
| IUPAC Name | ethyl 2-(1H-indol-7-yl)-2-oxoacetate | PubChem[5] |
| Molecular Formula | C₁₂H₁₁NO₃ | PubChem[5] |
| Molecular Weight | 217.22 g/mol | PubChem[5] |
| Appearance | Likely a solid at room temperature | Inferred from analogs[4] |
| Melting Point | 232-234 °C (for a related thiazole analog) | CymitQuimica[6] |
Table 2: GHS Hazard Identification (Based on Structural Analogs)
| Category | Information | Reference |
|---|---|---|
| Pictogram(s) | GHS07 (Exclamation Mark) | Sigma-Aldrich[4] |
| Signal Word | Warning | AK Scientific, Inc.[3], Sigma-Aldrich[4] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | AK Scientific, Inc.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell. | AK Scientific, Inc.[3] |
The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[3] This is typical for fine organic chemical powders, where dust inhalation is a primary route of exposure.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified hazards, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
-
Primary Engineering Control: Chemical Fume Hood All manipulations of solid this compound that could generate dust, including weighing, transferring, and adding to reaction vessels, must be performed inside a properly functioning chemical fume hood.[7] This provides essential exhaust ventilation to keep airborne concentrations low and protects the user from inhalation exposure.[3]
-
Personal Protective Equipment (PPE): A Self-Validating System The chosen PPE must form a complete barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are required at all times.[8] Given the "serious eye irritation" classification, a face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[6]
-
Hand Protection: Chemically resistant gloves must be worn.[6] While specific breakthrough data for this compound may not be available, butyl or neoprene gloves are often recommended for handling a range of organic chemicals.[7] Nitrile gloves may be suitable for short-duration handling but should be changed immediately upon contamination. Always inspect gloves for tears or holes before use.[6]
-
Body Protection: A standard, fully-buttoned laboratory coat must be worn to protect against skin contact.[7]
-
Respiratory Protection: When engineering controls are not sufficient, or during a large spill cleanup, a NIOSH-approved respirator may be necessary.[7] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.
-
Standard Operating Protocol: Handling and Use
This protocol outlines the standard workflow for safely handling the compound from receipt to use in a synthetic procedure. The causality for each step is grounded in the principles of minimizing exposure and maintaining compound purity.
Figure 1: Recommended workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before handling, ensure an eyewash station and safety shower are accessible.[3]
-
Don all required PPE as specified in Section 2.
-
Prepare your workspace within the chemical fume hood. Ensure all necessary glassware, spatulas, and reagents are present to minimize movement in and out of the hood.
-
-
Weighing and Transfer:
-
Gently open the container inside the fume hood, avoiding any action that could aerosolize the solid powder.
-
Use a clean spatula to transfer the desired amount of the compound to a tared weighing vessel.
-
Perform this transfer over a weigh paper or smooth surface to easily collect any minor spills. Minimize dust generation throughout the process.[3]
-
Once the desired amount is weighed, securely close the primary container.
-
-
Use in Reaction:
-
Carefully add the weighed compound to the reaction vessel. If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.
-
Many indole syntheses are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[9]
-
-
Cleanup:
-
Thoroughly clean the spatula and any contaminated surfaces within the fume hood using an appropriate solvent.
-
Dispose of any contaminated weigh paper, gloves, or wipes into a designated hazardous waste container.[7]
-
Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.[3][10]
-
Storage and Stability Management
Proper storage is critical for maintaining the chemical integrity of this compound and ensuring its efficacy in future experiments.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Store in a cool, dry place.[3] Refrigeration (2-8 °C) is often recommended for long-term storage of complex organic molecules. | Prevents thermal degradation and slows potential side reactions. |
| Atmosphere | Keep container tightly closed.[3][8][11] | Protects from atmospheric moisture and oxygen, which can degrade sensitive functional groups. |
| Light | Store in an opaque or amber container away from direct sunlight. | Many organic compounds, especially those with aromatic rings like indole, can be light-sensitive. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[10] | The indole ring and ester functional group can be susceptible to reaction with strong oxidizers, acids, or bases. |
The compound should be stored in its original, clearly labeled container in a designated chemical storage cabinet, away from incompatible materials.[7]
Emergency Procedures
In Case of Accidental Exposure:
-
Skin Contact: Immediately remove any contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs or persists, seek medical advice.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][8] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice and show the container or safety data sheet.[6][8]
Spill Response:
-
Small Spill: Ensure adequate ventilation and wear appropriate PPE.[3] Avoid creating dust.[6] Gently sweep or vacuum the spilled solid into a suitable, labeled container for hazardous waste disposal.[3][12]
-
Large Spill: Evacuate unprotected personnel from the area.[11] Prevent the spill from entering drains or waterways.[3] Contact your institution's environmental health and safety (EHS) department for assistance.
Waste Disposal
All waste materials containing this compound, including excess solid, contaminated materials, and reaction residues, must be treated as hazardous chemical waste.[7]
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not dispose of this chemical down the drain or in the regular trash.[7]
-
Arrange for disposal through your institution's certified hazardous waste disposal program.[3][11]
References
- AK Scientific, Inc. (n.d.). Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate Safety Data Sheet.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 76846865, Ethyl 2-(1H-indol-7-yl)-2-oxoacetate.
- Sasol Chemicals. (2025, January 15). Material Safety Data Sheet - Ethyl Acetate.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11106442, Ethyl 2-(1H-indol-2-yl)acetate.
- Washington State University. (n.d.). Standard Operating Procedure for Ethyl Acetate.
- Subba Rami Reddy S. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023, August 24). Knowledge UChicago.
- Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)
- Organic Syntheses Procedure. (n.d.). ethyl diazoacetate.
- Al-Hourani, B. J., et al. (2016).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl 2-(1H-indol-7-yl)-2-oxoacetate | C12H11NO3 | CID 76846865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. fishersci.ca [fishersci.ca]
- 11. meridianbioscience.com [meridianbioscience.com]
- 12. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for the Safe Handling of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Introduction
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and bioactive molecules. Its unique structure, featuring an indole nucleus coupled to an α-ketoester moiety, makes it a versatile building block for a variety of complex molecular architectures. However, as with any reactive chemical species, a thorough understanding and implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research.
These application notes provide a detailed guide to the safe handling, storage, and disposal of this compound, drawing upon available safety data for the compound and its structural analogs. The protocols outlined herein are designed for researchers, scientists, and drug development professionals and are grounded in the principles of proactive risk mitigation and laboratory safety.
Section 1: Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not extensively published, information from suppliers and safety data sheets for closely related analogs allows for a robust risk assessment. The primary hazards are associated with its potential for irritation and sensitization.
1.1 GHS Classification
Based on available data, this compound is classified as follows:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation (inferred from analogs)[1][2].
-
H335: May cause respiratory irritation (inferred from analogs)[1][2].
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1].
-
P270: Do not eat, drink or smoke when using this product[4].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[1][2][3].
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[5].
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water[1][3].
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[1][3].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][2][3].
-
P337+P313: If eye irritation persists: Get medical advice/attention[1][3].
-
P501: Dispose of contents/container to an approved waste disposal plant[3][4].
1.2 Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [6] |
| Molecular Weight | 217.22 g/mol | [6] |
| Appearance | Solid | |
| Storage Temperature | Room Temperature, keep in a dark, dry, and sealed place. |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
2.1 Hierarchy of Controls
The following diagram illustrates the hierarchy of controls to be implemented when working with this compound.
2.2 Engineering Controls
-
Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.
-
Eyewash Station and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled[3][7].
2.3 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles[2].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected before use and disposed of properly after handling the compound[2].
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin. Full-length pants and closed-toe shoes are mandatory.
-
Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used[2].
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for preventing accidents and maintaining the stability of the compound.
3.1 Protocol for Weighing and Transferring the Solid Compound
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Gather all necessary equipment (spatula, weighing paper, container, etc.) before starting.
-
Don PPE: Put on all required PPE as described in Section 2.3.
-
Weighing: Carefully weigh the desired amount of this compound in the fume hood. Avoid creating dust.
-
Transfer: Transfer the weighed solid to the reaction vessel or container within the fume hood.
-
Cleaning: Clean any spills immediately with an appropriate absorbent material. Decontaminate the work surface and all equipment used.
-
Disposal: Dispose of contaminated weighing paper and other disposable materials in a designated hazardous waste container.
3.2 Protocol for Preparing Solutions
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Dissolution: In the fume hood, add the solvent to the vessel containing the weighed solid. Stir or sonicate as needed to achieve complete dissolution.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
3.3 Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[3].
-
Keep the compound in a dark place to prevent degradation from light.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
4.1 Emergency Response Workflow
4.2 First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention[1][2][3].
-
In case of eye contact: Immediately rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention[1][2][3].
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor[1][2][3].
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell[1][2].
4.3 Spill and Leak Procedures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: For large spills, evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.
Section 5: Waste Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a compatible, labeled container. Do not mix with incompatible waste streams.
References
- PubChem. (n.d.). Ethyl 2-(1H-indol-7-yl)-2-oxoacetate.
Sources
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. Ethyl 2-(1H-indol-7-yl)-2-oxoacetate | C12H11NO3 | CID 76846865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
Introduction: The Strategic Importance of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
An In-Depth Guide to the Synthetic Applications of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
In the landscape of modern organic synthesis, particularly within medicinal chemistry and natural product synthesis, the strategic selection of starting materials is paramount. This compound, also known as ethyl 3-indolylglyoxylate, stands out as a preeminent building block. Its value lies in the unique combination of a reactive indole nucleus and a versatile α-ketoester functional group. This arrangement provides a powerful handle for a multitude of chemical transformations, making it a cornerstone precursor for a diverse array of high-value molecules, including the essential amino acid tryptophan, complex indole alkaloids, and novel pharmaceutical agents.[1]
The indole moiety is a privileged scaffold, a core structural feature in thousands of biologically active compounds.[2][3] The α-ketoester functionality at the C3 position serves as a linchpin for constructing side chains and additional ring systems. The electrophilic ketone and the modifiable ester group can be addressed with high selectivity, allowing for controlled and predictable synthetic outcomes. This guide provides an in-depth exploration of the primary synthetic routes utilizing this compound, complete with detailed protocols and mechanistic insights designed for the practicing researcher.
Part 1: Synthesis of the Core Building Block
The most direct and widely adopted method for preparing this compound is the Friedel-Crafts acylation of indole with an appropriate acylating agent, typically ethyl oxalyl chloride.[4][5] This electrophilic aromatic substitution reaction preferentially occurs at the electron-rich C3 position of the indole ring.
Mechanistic Rationale
The reaction proceeds via the classic Friedel-Crafts mechanism. While indole is sufficiently activated to react with acyl chlorides directly, the reaction is often facilitated by a mild Lewis acid or, in many lab-scale preparations, proceeds simply by reacting indole with ethyl oxalyl chloride in a non-polar solvent like diethyl ether.[5][6] The high reactivity of the indole C3 position drives the acylation forward without the need for harsh Lewis acids like AlCl₃, which can lead to polymerization or decomposition of the sensitive indole ring.[6][7]
Caption: Synthesis of the title compound via Friedel-Crafts acylation.
Protocol 1: Preparation of this compound
This protocol describes a standard laboratory procedure for the acylation of indole.
Materials:
-
Indole
-
Ethyl oxalyl chloride
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask under an inert atmosphere (e.g., nitrogen or argon) and cool it to 0 °C using an ice bath.
-
Reagent Addition: Dissolve indole (1 equivalent) in anhydrous diethyl ether (approx. 10 volumes) in the flask. To the addition funnel, add a solution of ethyl oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether (approx. 5 volumes).
-
Reaction: Add the ethyl oxalyl chloride solution dropwise to the stirred indole solution over 30-45 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-3 hours. A precipitate will typically form.
-
Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid is often pure enough for subsequent steps but can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Part 2: Keystone Application in Amino Acid Synthesis
The most prominent application of this compound is as a direct precursor to L-tryptophan and its analogs.[8] This transformation hinges on the conversion of the α-keto group into an α-amino group, a process typically achieved through reductive amination or, more elegantly, via asymmetric hydrogenation of the corresponding enamine or oxime.
Synthetic Strategy: Asymmetric Hydrogenation
Asymmetric hydrogenation represents a powerful and atom-economical method for establishing the stereocenter of α-amino acids.[9][10] The α-ketoester is first converted to an intermediate like an oxime or enamine, which is then hydrogenated in the presence of a chiral catalyst. Modern catalysts, often based on iridium or rhodium complexes with chiral phosphine ligands, can achieve exceptionally high levels of enantioselectivity.[10][11][12]
Caption: General pathway for the synthesis of L-Tryptophan.
Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of α-Ketoester Precursors
| Catalyst/Ligand System | Substrate Type | Conditions | Yield (%) | ee (%) | Reference |
| Pt/Carbon Fiber, Cinchonidine | α-Ketoester | H₂, Acetic Acid, 24h | Good | >99 | [9] |
| Rhodium-Diphospholane | Furan derivative | H₂ (gas), Base | High | up to 72 | [11] |
| Iridium-P-Stereogenic Ligand | Allyl Amine | H₂ (gas), 40 °C | >99 | 98 | [12] |
| Iridium-Chiral Cp* | Oxime | H₂ (gas), Acidic | High | up to 96 | [10] |
Note: The table includes examples from related asymmetric hydrogenations to illustrate the scope of the technology, as direct protocols for the title compound can be proprietary.
Protocol 2: Synthesis of N-Boc-1-ethyl-tryptophan (Illustrative)
This protocol, adapted from the synthesis of tryptophan analogs, demonstrates the key steps of indole N-alkylation followed by deprotection, showcasing the manipulation of the core structure.[8] The initial reduction of the keto group to an amino group would precede these steps in a full synthesis from this compound.
Materials:
-
N-Boc-L-tryptophan (as a stand-in for the product of asymmetric amination/reduction)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Bromoethane
-
Ethyl acetate (EtOAc), Water (H₂O)
Procedure:
-
N-Alkylation: Dissolve N-Boc-L-tryptophan (1 equivalent) and NaOH (2 equivalents) in dried DMSO. Stir the mixture for 2 hours at 40 °C.
-
Addition of Alkylating Agent: Add bromoethane (3 equivalents) to the reaction mixture. Continue stirring for an additional 4 hours at the same temperature.
-
Workup: Cool the reaction, add H₂O, and extract the mixture with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is the N-Boc, ethyl ester protected 1-ethyl-tryptophan.
-
Deprotection (Hydrolysis): The resulting intermediate is then stirred with 1M NaOH in DMSO at room temperature to hydrolyze the ethyl ester.
-
Deprotection (Boc Removal): Subsequent treatment with an acid (e.g., trifluoroacetic acid in dichloromethane) removes the Boc protecting group to yield the final 1-ethyl-tryptophan analog.[8]
Part 3: Advanced Applications in Heterocyclic and Medicinal Chemistry
Beyond amino acids, the dual reactivity of the α-ketoester in this compound makes it a valuable precursor for more complex heterocyclic structures.
Strategy 1: Synthesis of Indol-3-yl-oxoacetamides
Amidation of the ethyl ester with various amines yields N-substituted 2-(1H-indol-3-yl)-2-oxoacetamides. This class of compounds has been investigated for various biological activities, including as cannabinoid receptor ligands.[13] The reaction is a straightforward nucleophilic acyl substitution.
Caption: Synthesis of bioactive indol-3-yl-oxoacetamides.
Protocol 3: General Procedure for the Synthesis of Indol-3-yl-oxoacetamides
This generalized protocol is based on standard amidation procedures for esters.
Materials:
-
This compound
-
Amine (e.g., Adamantan-1-amine) (1-1.2 equivalents)
-
Aprotic solvent (e.g., DMF or THF)
-
Base (optional, e.g., NaH, for deprotonation of indole N-H if alkylation is also desired)[13]
Procedure:
-
Setup: In a dry flask under an inert atmosphere, dissolve this compound in the chosen solvent.
-
Reaction: Add the desired amine to the solution. The reaction can often be driven by heating the mixture (e.g., to 50-80 °C) for several hours to overnight. In some cases, conversion can be facilitated by using a coupling agent or by forming the amide via the corresponding acyl chloride.
-
Monitoring: Track the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture. If a precipitate has formed, it can be collected by filtration. Otherwise, the product is isolated by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), washing the organic phase, drying, and concentrating.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Strategy 2: Building Block for Complex Indole Alkaloids
The C3-glyoxylate unit can participate in condensation and cyclization reactions to build the complex polycyclic systems characteristic of many indole alkaloids. For example, it can undergo condensation with active methylene compounds, followed by intramolecular cyclization, to construct novel fused-ring systems. While specific examples in total synthesis are highly varied, the fundamental reactivity involves the electrophilic ketone acting as a handle for carbon-carbon bond formation.
Conclusion
This compound is a testament to the power of a well-designed synthetic building block. Its straightforward preparation via Friedel-Crafts acylation and the orthogonal reactivity of its indole and α-ketoester moieties provide chemists with a reliable and versatile tool. From the fundamental synthesis of tryptophan to the construction of complex, biologically active heterocycles and potential drug candidates, its applications are broad and impactful. The protocols and strategies outlined in this guide serve as a foundation for researchers aiming to leverage the unique chemical potential of this valuable compound in their synthetic endeavors.
References
- (No Author). (2025, October 16). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate.
- Al-Hadedi, A. A. M., et al. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. [Link]
- Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]
- Ruiu, S., et al. (2013). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Molecules, 18(11), 13359-13374. [Link]
- Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
- Wang, T., Kadow, J. F., & Meanwell, N. A. (n.d.). Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride.
- (No Author). (2020, August 23). Reaction between oxalyl chloride and indole. Sciencemadness Discussion Board. [Link]
- Abdel-Wahab, B. F., et al. (2017).
- (No Author). (n.d.).
- (No Author). (n.d.). Exploring the Chemical Versatility of Ethyl 3-Indoleacetate in Organic Synthesis. LinkedIn. [Link]
- Kumar, A., & Akbari, R. (2016). Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber. International Journal of Engineering Research & Technology, 5(1). [Link]
- Zhang, Z., et al. (2013). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 18(1), 968-978. [Link]
- Wu, H., et al. (2020). Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. Science, 368(6495), 1098-1102. [Link]
- Stepanenko, V., et al. (2011). Conversion of tryptophan to indole-3-acetic acid by TRYPTOPHAN AMINOTRANSFERASES OF ARABIDOPSIS and YUCCAs in Arabidopsis. Proceedings of the National Academy of Sciences, 108(49), 19808-19813. [Link]
- Heller, B., et al. (2006). Asymmetric homogeneous hydrogenation of 2,5-disubstituted furans. Organic Letters, 8(18), 4133-4135. [Link]
- Guo, R., et al. (2020). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. Angewandte Chemie International Edition, 59(21), 8179-8184. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijert.org [ijert.org]
- 10. Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric homogeneous hydrogenation of 2,5-disubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Welcome to the technical support center for the synthesis of ethyl 2-(1H-indol-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic process, enabling you to optimize your reaction yields and overcome common experimental hurdles.
Introduction
This compound is a valuable building block in medicinal chemistry, often serving as a precursor for more complex pharmacologically active molecules. The most common and direct route to this compound is the electrophilic acylation of indole at the C3 position using an appropriate acylating agent, typically ethyl oxalyl chloride. The high nucleophilicity of the C3 position of the indole ring makes this reaction favorable.[1] However, achieving high yields and purity can be challenging due to potential side reactions and suboptimal reaction conditions. This guide will walk you through the intricacies of this synthesis, providing practical solutions to common problems.
Reaction Mechanism and Key Considerations
The synthesis proceeds via a Friedel-Crafts-type acylation mechanism. The electrophile, an acylium ion or a polarized complex, is generated from ethyl oxalyl chloride and attacks the electron-rich C3 position of the indole ring.
Diagram: Proposed Reaction Mechanism
Caption: Proposed mechanism for the acylation of indole.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Reported yields can vary significantly based on the specific conditions used, but a well-optimized reaction should provide yields in the range of 70-95%. Lower yields often indicate issues with reagent quality, reaction conditions, or workup procedures.
Q2: Is a Lewis acid catalyst necessary for this reaction?
A2: Not always. The C3 position of indole is highly activated towards electrophilic attack, approximately 10^13 times more reactive than benzene.[1] Therefore, the reaction can sometimes proceed with a highly reactive electrophile like ethyl oxalyl chloride without a traditional Lewis acid. However, for less reactive indoles or to improve the reaction rate and selectivity, a mild Lewis acid can be beneficial.
Q3: Can I use oxalyl chloride instead of ethyl oxalyl chloride?
A3: Yes, you can use oxalyl chloride to first form the indol-3-ylglyoxyl chloride, which can then be reacted with ethanol to yield the desired ethyl ester.[2] This two-step procedure can be very effective and sometimes offers better control over the reaction.
Q4: How stable is the final product, this compound?
A4: The product is generally stable under standard laboratory conditions. However, like many indole derivatives, it can be sensitive to strong light and air over extended periods. It is best stored in a cool, dark, and inert atmosphere.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment, providing potential causes and actionable solutions.
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low to No Product Formation | 1. Degraded Indole: Indole can oxidize over time. | Use freshly purchased or purified indole (e.g., by recrystallization from hexane). | Impurities in the starting material can inhibit the reaction or lead to side products. |
| 2. Hydrolyzed Ethyl Oxalyl Chloride: This reagent is moisture-sensitive. | Use a fresh bottle of ethyl oxalyl chloride and handle it under an inert atmosphere. | Hydrolysis of the acyl chloride reduces the concentration of the active electrophile. | |
| 3. Insufficient Reaction Temperature: The activation energy for the reaction may not be met. | Gradually increase the reaction temperature, monitoring by TLC. Forcing conditions, however, can lead to degradation. | Higher temperatures increase the reaction rate, but can also promote side reactions if not controlled. | |
| Multiple Products Observed on TLC | 1. N-Acylation: The indole nitrogen can also be acylated. | Use a non-polar solvent to favor C3 acylation. Alternatively, protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) before acylation.[3] | The polarity of the solvent can influence the site of acylation. N-protection completely blocks reaction at the nitrogen atom. |
| 2. Di-acylation: Both the nitrogen and C3 position are acylated. | Use a controlled stoichiometry of the acylating agent (e.g., 1.0-1.1 equivalents). Add the ethyl oxalyl chloride dropwise to the indole solution. | Slow addition of the electrophile maintains its low concentration, minimizing the chance of a second acylation event. | |
| Dark, Tarry Reaction Mixture | 1. Reaction Temperature is too High: Indole and its derivatives can be unstable at high temperatures, leading to polymerization. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). | Milder conditions can prevent the degradation of starting materials and products. |
| 2. Use of a Strong Lewis Acid: Strong Lewis acids like AlCl₃ can cause decomposition of indoles.[4] | If a catalyst is needed, opt for a milder Lewis acid such as ZnCl₂, BF₃·OEt₂, or Et₂AlCl.[4] | Milder Lewis acids are sufficient to activate the acylating agent without causing extensive degradation of the sensitive indole ring. | |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Side products may have similar polarity to the desired product. | Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5][6] | Different purification techniques exploit different physical properties of the compounds, allowing for better separation. |
| 2. Product is an Oil: The product may not crystallize easily. | Ensure all solvent is removed under high vacuum. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography is the best approach. | Residual solvent can prevent crystallization. Standard techniques can sometimes induce nucleation in a supersaturated solution. |
Experimental Protocols
Protocol 1: Direct Acylation of Indole
This protocol is a general guideline and may require optimization for your specific setup.
Diagram: Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Materials:
-
Indole (1.0 eq)
-
Ethyl oxalyl chloride (1.1 eq)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add indole.
-
Dissolution: Dissolve the indole in anhydrous diethyl ether or DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add ethyl oxalyl chloride dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure product.[5][6]
References
- Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole.
- Fürstner, A., Hupperts, A., & Seidel, G. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses Procedure.
- de Oliveira, R. B., et al. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry, 11(7), 739-753.
- Subba Rami Reddy S. R., Suryanarayana Rao V., & Subba Narayana Kanchana. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
- ResearchGate. (n.d.). (PDF) Indole-3-glyoxyl Tyrosine: Synthesis and Antimalarial Activity Against Plasmodium Falciparum.
- Wang, T., Kadow, J. F., & Meanwell, N. A. (n.d.). Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride. ResearchGate.
- Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(3), M947.
- Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.
- Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
- ResearchGate. (n.d.). Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents....
- Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Organic Chemistry Research. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).
- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.
- Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451-5457.
Sources
- 1. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
Technical Support Center: Synthesis of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Welcome to the technical support center for the synthesis of ethyl 2-(1H-indol-3-yl)-2-oxoacetate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic building block. Here, we address common challenges, provide in-depth mechanistic insights, and offer validated protocols to ensure the success of your experiments. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to directly address the most common issues encountered during the synthesis of this compound, which typically proceeds via a two-step sequence: (1) Electrophilic acylation of indole with oxalyl chloride to form the key intermediate, (1H-indol-3-yl)(oxo)acetyl chloride, followed by (2) esterification with ethanol.
Question 1: My initial reaction of indole and oxalyl chloride produces a thick, unmanageable orange/yellow slurry, and my final yields are poor. What's happening and how can I fix it?
Answer: This is the most frequently reported observation and is, in fact, an expected outcome of the first step.
-
Causality: The reaction between indole and oxalyl chloride is an electrophilic acylation, which forms the intermediate (1H-indol-3-yl)(oxo)acetyl chloride (also known as indole-3-glyoxylyl chloride).[1][2] This intermediate has low solubility in common non-polar solvents like diethyl ether and precipitates as a bright yellow or orange solid as it forms.[1][3] While its formation is a positive sign, poor management of this step is a primary cause of low overall yield. The key issues are:
-
Instability of the Intermediate: The glyoxylyl chloride intermediate is reactive and thermally unstable. It should be used promptly after isolation.[3]
-
Mechanical Loss: The thick precipitate can be difficult to transfer quantitatively, leading to significant mechanical losses.
-
Moisture Sensitivity: The acid chloride is highly susceptible to hydrolysis if exposed to atmospheric moisture, converting it to the corresponding carboxylic acid, which will not esterify under standard conditions.
-
-
Troubleshooting & Best Practices:
-
Control the Precipitation: Ensure vigorous and efficient mechanical stirring throughout the addition of oxalyl chloride. This prevents the formation of large, unmanageable clumps and keeps the precipitate as a fine, mobile slurry.
-
Temperature Management: Perform the oxalyl chloride addition at 0 °C to control the reaction rate and minimize the formation of thermal degradation byproducts.[1]
-
Workup Strategy: Do not let the isolated intermediate sit for an extended period. After filtering the orange precipitate and washing it with anhydrous ether to remove unreacted starting materials, proceed directly to the esterification step.
-
Consider a One-Pot Modification: For smaller-scale reactions, some protocols bypass the isolation of the intermediate. After the initial acylation is complete, the solvent can be carefully removed in vacuo, and the crude acid chloride can be directly treated with anhydrous ethanol. This minimizes mechanical loss and exposure to moisture but may require more rigorous final purification.
-
Question 2: My final product is a dark, tarry substance instead of the expected crystalline solid. What causes this polymerization?
Answer: The formation of dark, insoluble tars is a classic sign of indole polymerization under acidic conditions.
-
Causality: The acylation reaction generates one equivalent of hydrogen chloride (HCl) gas as a byproduct. While indole's C3 position is highly nucleophilic and readily undergoes acylation, the lone pair on the indole nitrogen can also be protonated by the generated HCl. This protonated indolium species is highly electrophilic and can be attacked by a neutral indole molecule, initiating a polymerization cascade. High local concentrations of acid and elevated temperatures dramatically accelerate this process.
-
Troubleshooting & Best Practices:
-
Maintain Low Temperatures: Strictly adhere to the recommended temperature control, especially during the initial addition.
-
Ensure Efficient Stirring: Good mixing disperses the generated HCl and prevents localized "hot spots" of high acid concentration.
-
Use Anhydrous Solvents: The presence of water can exacerbate the problem. Ensure your diethyl ether or other solvent is truly anhydrous.
-
Control Stoichiometry: Using a large excess of oxalyl chloride is unnecessary and will generate more HCl, increasing the risk of polymerization. A slight excess (e.g., 1.1-1.3 equivalents) is typically sufficient.[4]
-
Question 3: My TLC analysis of the crude product shows multiple spots. What are the most likely side products?
Answer: Besides unreacted indole, three side products are most commonly observed. Their formation is directly related to reaction conditions and stoichiometry.
-
Common Side Products & Their Origin:
-
2-(1H-indol-3-yl)-2-oxoacetic acid: This is the product of the hydrolysis of the (1H-indol-3-yl)(oxo)acetyl chloride intermediate. It arises from inadequate protection from atmospheric moisture or using non-anhydrous solvents/reagents.
-
1,2-di(1H-indol-3-yl)ethane-1,2-dione: This bis-indole impurity forms when the highly electrophilic (1H-indol-3-yl)(oxo)acetyl chloride intermediate is attacked by a second molecule of nucleophilic indole. This is more likely to occur if the reaction is run with an excess of indole or if the intermediate does not precipitate efficiently, leaving it in solution to react further.[3]
-
N-Acylated Indole: While C3 acylation is kinetically and thermodynamically favored, some acylation on the indole nitrogen can occur, especially if a Lewis acid catalyst is improperly used. For this specific reaction, a Lewis acid is generally not required due to the high reactivity of both indole and oxalyl chloride.[5][6]
-
-
Troubleshooting & Best Practices:
-
Prevent Hydrolysis: Use flame-dried glassware, anhydrous solvents, and maintain a dry inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Control Stoichiometry to Minimize Bis-Indole Formation: The standard procedure of adding oxalyl chloride to a solution of indole helps maintain a transient excess of indole, which favors the formation of the desired mono-acylated product.[3] The precipitation of the product also effectively removes it from the reaction mixture, preventing further reaction.[3]
-
Purification: These side products can typically be separated from the desired ethyl ester by silica gel column chromatography.
-
Data Summary Table: Product and Key Impurities
| Compound | Structure | Mol. Weight ( g/mol ) | Appearance | Key Analytical Feature |
| This compound | Indole-C(O)-C(O)-OEt | 231.23 | Off-white to yellow solid | 1H NMR shows characteristic ethyl ester signals (triplet ~1.4 ppm, quartet ~4.4 ppm). |
| 2-(1H-indol-3-yl)-2-oxoacetic acid | Indole-C(O)-C(O)-OH | 203.17 | Solid | Lacks ethyl signals in 1H NMR; shows broad -OH peak. More polar on TLC. |
| 1,2-di(1H-indol-3-yl)ethane-1,2-dione | Indole-C(O)-C(O)-Indole | 316.33 | Solid | Symmetrical structure. Lacks ester/acid groups. Significantly less polar than the acid. |
| Indole | Indole | 117.15 | White solid | Starting material; less polar than the product on TLC. |
Visualized Reaction Pathways
Primary Synthesis and Side Reaction Mechanism
The following diagram illustrates the desired reaction pathway leading to the key acid chloride intermediate versus the competing pathway that forms the bis-indole side product.
Caption: Desired vs. side reaction pathways in the acylation of indole.
Experimental Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Validated Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of (1H-indol-3-yl)(oxo)acetyl chloride [1]
-
Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.
-
To the flask, add indole (5.85 g, 50 mmol) and 100 mL of anhydrous diethyl ether. Stir the mixture until the indole is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Charge the dropping funnel with oxalyl chloride (4.8 mL, 55 mmol, 1.1 equiv) dissolved in 25 mL of anhydrous diethyl ether.
-
Add the oxalyl chloride solution dropwise to the stirred indole solution over 30 minutes, maintaining the internal temperature at 0-5 °C. A voluminous bright orange precipitate will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.
-
Collect the orange precipitate by vacuum filtration using a Büchner funnel. It is critical to perform this step quickly to minimize exposure to atmospheric moisture.
-
Wash the solid with two portions of cold, anhydrous diethyl ether (2x20 mL) to remove any unreacted starting materials.
-
Do not dry the solid extensively in the air. Proceed immediately to the next step.
Step 2: Esterification to this compound
-
Quickly transfer the damp, orange solid from Step 1 into a 250 mL flask containing 100 mL of anhydrous ethanol, pre-cooled to 0 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting acid chloride. The solid should dissolve, and the color of the solution may lighten.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2x50 mL) to remove any acidic byproducts, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry (using 230-400 mesh silica) in hexane.
-
Load the crude product onto the column (either directly as a concentrated solution or pre-adsorbed onto a small amount of silica gel).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).
-
Monitor the fractions by TLC. Unreacted indole will elute first, followed by the desired product. The hydrolyzed acid and other polar impurities will remain on the column longer.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain this compound as a solid. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) can be performed for further purification if necessary.
References
- Synthesis of 3-indolylglyoxylyl chloride. PrepChem.com. [Link]
- Synthesis of 3-indoleglyoxylyl chloride. PrepChem.com. [Link]
- Ethyl 2-[2-(4-Nitrobenzoyl)
- (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate.
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. [Link]
- Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
- Reaction between oxalyl chloride and indole. Sciencemadness Discussion Board. [Link]
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
- Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Journal of Organic Chemistry. [Link]
- Why This Reaction Doesn't Happen ??? Sciencemadness Discussion Board. [Link]
- Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues.
- Reaction of 2-(1H-indol-3-yl)-2-oxoacetaldehyde with 1,2-phenylenediamine in different solvents and bases at 90 °C.
- THE ACTION OF OXALYL CHLORIDE ON INDOLES: A NEW APPROACH TO TRYPTAMINES. Journal of the American Chemical Society. [Link]
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. PubMed. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold. Journal of Medicinal Chemistry. [Link]
- Friedel-Crafts Acyl
- Ethyl 2-((1R, 3S)-3-methyl-3,4-dihydro-1H-[1][7]oxazino[4,3-a]indol-1-yl)acetate (1a).** The Royal Society of Chemistry. [Link]
- EAS Reactions (3)
- Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Request PDF.
- Friedel–Crafts reaction. Wikipedia. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Sciencemadness Discussion Board - Why This Reaction Doesn't Happen ??? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
purification of "ethyl 2-(1H-indol-3-yl)-2-oxoacetate" by column chromatography.
Welcome to the dedicated technical support guide for the column chromatography purification of ethyl 2-(1H-indol-3-yl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable indole derivative. The following troubleshooting guides and frequently asked questions are based on established chromatographic principles and field-proven insights for handling sensitive heterocyclic compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the column chromatography of this compound.
Question: My compound is not eluting from the column, or the recovery is very low. What could be the cause?
Answer: This is a common and frustrating issue, often pointing to one of several possibilities:
-
Compound Decomposition: this compound, like many indole derivatives, can be sensitive to the acidic nature of standard silica gel.[1] The Lewis acid sites on the silica surface can catalyze decomposition, causing your compound to irreversibly bind to the stationary phase.
-
Validation Test: Before running a full column, perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or streaking that wasn't there initially, your compound is likely degrading on the silica.[1]
-
Solution: Deactivate the silica gel by pre-treating it with a base. You can do this by adding 1-3% triethylamine (TEA) to your eluting solvent system.[2][3] This will neutralize the acidic sites and minimize degradation. Alternatively, for highly sensitive compounds, consider using a different stationary phase like alumina or Florisil.[1]
-
-
Incorrect Solvent System: The chosen eluent may be too non-polar to effectively move your compound down the column. The equilibrium between the compound, solvent, and adsorbent is skewed towards strong adsorption to the stationary phase.[4]
-
Solution: Systematically increase the polarity of your eluent. If you started with 10% ethyl acetate in hexanes, try increasing it to 20%, 30%, and so on, monitoring the elution with TLC analysis of small fractions. A gradient elution, where the polarity is gradually increased over the course of the separation, is often the most effective strategy.[5]
-
-
Dilute Fractions: It's possible your compound has eluted, but is spread across so many fractions that it's undetectable by TLC.[1]
-
Solution: Concentrate the fractions you expected your compound to be in and re-run the TLC analysis.
-
Question: My compound is eluting with impurities, despite a good separation on the TLC plate. Why is this happening?
Answer: This discrepancy between TLC and column chromatography performance often arises from overloading the column or issues with the loading technique.
-
Column Overloading: Applying too much crude material for the amount of silica used is a primary cause of poor separation. The "bands" of your compounds will be too broad and will overlap as they travel down the column.
-
Rule of Thumb: A common guideline is to use a silica-to-crude material ratio of at least 50:1 by weight for good separation. For very difficult separations, a ratio of 100:1 or higher may be necessary.[6]
-
-
Poor Loading Technique: If the initial band of your compound at the top of the silica is not flat and narrow, the separation will be compromised from the start.[7]
-
Wet Loading: Dissolve your sample in the minimum amount of a solvent in which it is highly soluble (e.g., dichloromethane). Carefully pipette this concentrated solution directly onto the top of the silica bed in an even layer.[7]
-
Dry Loading: If your compound is not very soluble in the column eluent, dry loading is preferable. Dissolve your crude product in a suitable solvent, add a small amount of silica gel (e.g., 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[7]
-
Question: I'm observing significant streaking (tailing) of my compound's band on the column and TLC plate. What does this indicate?
Answer: Tailing is often a sign of interactions between the analyte and the stationary phase that are stronger than simple adsorption, or it can be due to the choice of solvent.
-
Acid/Base Interactions: The indole nitrogen in your molecule has basic properties and can interact strongly with the acidic silica gel, leading to tailing.
-
Solution: As mentioned before, adding a small amount of a basic modifier like triethylamine or ammonia (in methanol) to the eluent can resolve this issue.[2][8] For acidic compounds, adding a small amount of acetic or formic acid can have a similar effect by ensuring the compound is in a single protonation state.[8]
-
-
Suboptimal Solvent Choice: Even with good Rf value on TLC, some solvents can lead to poor peak shape during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A standard and effective starting point is an Ethyl Acetate/Hexanes (or Heptanes) mixture.[2] Begin with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the proportion of ethyl acetate. For indole derivatives specifically, a Cyclohexane/Dichloromethane system (e.g., 2:3 ratio) has also been recommended.[3] The ideal Rf value for your target compound on a TLC plate before running the column should be approximately 0.25-0.35 for optimal separation.[4]
Q2: How do I select the right column size and amount of silica gel?
A2: The column dimensions and amount of adsorbent are critical for achieving good resolution.[4] The ratio of silica gel to your crude sample weight is the most important factor.
| Separation Difficulty (ΔRf) | Recommended Silica:Sample Ratio (w/w) |
| Easy (ΔRf > 0.2) | 30:1 to 50:1 |
| Moderate (0.1 < ΔRf < 0.2) | 50:1 to 100:1 |
| Difficult (ΔRf < 0.1) | >100:1 |
The column diameter should be chosen based on the amount of stationary phase, and the length should be sufficient to allow for separation. A longer, narrower column generally provides better resolution than a short, wide one for the same amount of silica.[4]
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution (constant solvent composition): This is suitable for simple separations where the impurities are either much more polar or much less polar than your target compound.
-
Gradient Elution (increasing solvent polarity over time): This is highly recommended for complex mixtures or when compounds have very different polarities. A gradient allows non-polar impurities to elute first, followed by your product, and then the more polar impurities, often resulting in a faster and cleaner separation.[5]
Q4: Can I use reversed-phase chromatography for this compound?
A4: Yes, reversed-phase (RP) chromatography is a viable alternative, especially if your compound is unstable on silica or if normal-phase chromatography fails to provide adequate separation.[6] In RP chromatography, the stationary phase (e.g., C18 silica) is non-polar, and the mobile phase is polar.
-
Typical RP Solvents: A mixture of water and a polar organic solvent like methanol or acetonitrile is used.[9] Volatile pH modifiers such as formic acid or ammonium hydroxide can be added to improve peak shape for ionizable compounds.[9]
Experimental Workflow & Decision Points
The following diagram outlines the logical workflow for developing a purification protocol for this compound.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. labcluster.com [labcluster.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Recrystallization of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Welcome to the technical support center for the purification of ethyl 2-(1H-indol-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important indole derivative. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to help you achieve the highest purity for your compound.
Introduction to the Challenges in Purifying this compound
This compound, also known as ethyl indole-3-glyoxylate, is a key building block in the synthesis of various biologically active compounds. Its purification via recrystallization can be challenging due to the presence of several functional groups: an indole ring, an α-keto group, and an ester. These features contribute to its polarity and potential for various intermolecular interactions, which can complicate the selection of an appropriate solvent system and the crystallization process itself. Common issues include oiling out, co-precipitation of impurities, and poor crystal formation.
This guide provides a structured approach to troubleshooting these common problems, along with a foundational protocol for recrystallization.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.
Question 1: My compound "oils out" instead of forming crystals upon cooling. What should I do?
Answer:
"Oiling out," where the solute separates from the solution as a liquid rather than a solid, is a common problem, especially with polar compounds that have relatively low melting points. It typically occurs when the solute is highly insoluble in the cold solvent and the solution becomes supersaturated at a temperature above the solute's melting point.
Causality and Solutions:
-
High Solute Concentration: The concentration of your compound in the hot solvent may be too high, leading to rapid precipitation.
-
Solution: Reheat the solution until the oil redissolves and add a small amount of additional hot solvent (1-5% of the total volume). This will decrease the saturation temperature and may allow for crystallization to occur at a lower temperature.
-
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or its polarity may not be optimal.
-
Solution: Consider a solvent with a lower boiling point or switch to a mixed solvent system. For indole derivatives, a common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: If you suspect significant impurities, consider a preliminary purification step such as column chromatography. Common impurities in the synthesis of α-keto esters can include alcoholic by-products which are difficult to remove.
-
Question 2: My compound crystallizes too quickly, forming a fine powder instead of well-defined crystals. How can I improve crystal quality?
Answer:
Rapid crystallization often traps impurities within the crystal lattice, leading to a lower purity product. The goal is to slow down the crystallization process to allow for the selective incorporation of the desired molecule into the growing crystal.
Causality and Solutions:
-
Excessive Supersaturation: Cooling the solution too quickly is a primary cause of rapid crystallization.
-
Solution: Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring, away from drafts. Once at room temperature, you can then move it to an ice bath for further cooling.
-
-
Solvent Choice: The solvent may not be ideal, causing the compound to "crash out" of the solution.
-
Solution: As with oiling out, adding a slight excess of the hot solvent can help to slow down the crystallization process. A mixed solvent system can also provide better control over the rate of cooling and crystallization.
-
Question 3: No crystals are forming, even after the solution has cooled to room temperature or been in an ice bath. What are the next steps?
Answer:
The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.
Causality and Solutions:
-
Too Much Solvent: You may have used too much solvent to dissolve the compound.
-
Solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could lead to rapid crystallization. A general rule is to reduce the volume by 10-20% and then allow it to cool again.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleation site.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.
-
Solution 2: Seeding: If you have a small amount of the pure compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.
-
Question 4: The color of my crystals is off, suggesting the presence of impurities. How can I remove colored impurities?
Answer:
Colored impurities are common in organic synthesis and can often be removed by treatment with activated carbon.
Procedure:
-
After dissolving your crude product in the hot solvent, add a very small amount of activated carbon (a spatula tip is usually sufficient).
-
Swirl the hot solution for a few minutes. The colored impurities will adsorb to the surface of the carbon.
-
Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.
Caution: Using too much activated carbon can lead to a significant loss of your desired product, as it can also be adsorbed.
Recommended Recrystallization Protocol for this compound
Solvent Selection
The key to successful recrystallization is choosing the right solvent. For a compound like this compound, which has both polar (indole N-H, carbonyls) and non-polar (aromatic ring, ethyl group) characteristics, a solvent of intermediate polarity or a mixed solvent system is often effective.
Table 1: Potential Solvents and Solvent Systems for Recrystallization
| Solvent/System | Rationale |
| Ethanol/Water | A common choice for moderately polar compounds. The compound should be soluble in hot ethanol and less soluble in water. |
| Ethyl Acetate/Hexane | A versatile system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent. This combination is often used in the column chromatography of indole derivatives.[1] |
| Acetone/Hexane | Similar to ethyl acetate/hexane, offering a good polarity range. |
| Isopropanol | A single solvent of intermediate polarity that may be effective. |
Step-by-Step Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Start with a small amount of your chosen solvent (or the "good" solvent if using a mixed system).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves. Note: It is crucial to use the minimum amount of hot solvent necessary for complete dissolution to ensure a good yield.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl for a few minutes.
-
(Optional) Hot Filtration: If you used activated carbon or if there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for some time, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- Chemistry LibreTexts. Troubleshooting (Recrystallization). (2022-04-07).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 76846865, Ethyl 2-(1H-indol-7-yl)-2-oxoacetate.
- Der Pharma Chemica. Synthesis and biological evaluation of indoles. (2016). 8(19):10-20.
- Google Patents. PROCESS FOR PURIFYING AN a-KETO ESTER. (US20110009663A1).
Sources
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Welcome to the technical support center for the synthesis of ethyl 2-(1H-indol-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction conditions and achieve reliable, high-yield results.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry, notably in the synthesis of various pharmacologically active compounds. Its synthesis, most commonly achieved via the Friedel-Crafts acylation of indole with an acylating agent like ethyl oxalyl chloride, presents a unique set of challenges. The indole nucleus is highly electron-rich and nucleophilic, making it susceptible to side reactions such as polyacylation, N-acylation, and polymerization, especially under harsh acidic conditions.[1][2] This guide provides troubleshooting strategies and optimized protocols to navigate these complexities.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Question 1: My reaction yield is very low, or I have failed to isolate any product. What are the likely causes and how can I fix this?
Answer: Low to no product formation is a common but solvable issue. The root cause often lies in one of three areas: reagent quality, the choice of catalyst, or the reaction conditions.
-
Cause 1: Inactive Lewis Acid or Impure Reagents.
-
Explanation: Lewis acids like Zirconium tetrachloride (ZrCl₄) are moisture-sensitive. Contamination with water will deactivate the catalyst, halting the reaction. Similarly, indole can oxidize over time (turning pink or brown), and old ethyl oxalyl chloride may have hydrolyzed.
-
Solution:
-
Ensure the Lewis acid is fresh and handled under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly purified indole. If the indole is discolored, consider recrystallization or sublimation.
-
Use freshly distilled ethyl oxalyl chloride for best results.
-
-
-
Cause 2: Inappropriate Lewis Acid.
-
Explanation: The high nucleophilicity of the indole ring makes it incompatible with strong Lewis acids like aluminum chloride (AlCl₃). These strong acids can induce polymerization of the indole, leading to the formation of intractable tars and consuming the starting material.[2]
-
Solution: Employ milder, more chemoselective Lewis acids. Zirconium tetrachloride (ZrCl₄) is an excellent choice as it promotes regioselective C3-acylation while minimizing side reactions.[1] Dialkylaluminum chlorides (e.g., Et₂AlCl) have also been shown to be highly effective.[2]
-
-
Cause 3: Suboptimal Reaction Temperature.
-
Explanation: Friedel-Crafts acylations are often temperature-sensitive. The initial formation of the acylium ion and the subsequent electrophilic attack on the indole ring need to be controlled. Running the reaction at too high a temperature can promote side reactions and decomposition, while a temperature that is too low may result in an impractically slow reaction rate.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic process. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended duration. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Troubleshooting Workflow
Caption: A logic diagram for troubleshooting low-yield reactions.
Question 2: My TLC shows multiple spots, and my final product is impure. What are the common side products and how can I prevent their formation?
Answer: The formation of multiple products is typically due to the competing nucleophilic sites on the indole ring (N1 vs. C3) and the possibility of di-acylation.
-
Primary Side Product: N-acylated indole.
-
Explanation: Besides the desired C3-acylation, the indole nitrogen can also act as a nucleophile, leading to the formation of ethyl 2-(1H-indol-1-yl)-2-oxoacetate. The ratio of C-acylation to N-acylation is highly dependent on the Lewis acid and solvent used.
-
Prevention: Using a Lewis acid like ZrCl₄ that coordinates with the indole nitrogen can sterically hinder N-acylation and favor the thermodynamically more stable C3-acylated product.[1] Running the reaction in a non-polar solvent like dichloromethane (CH₂Cl₂) also generally favors C3-acylation.
-
-
Secondary Side Product: 1,3-Diacylated indole.
-
Explanation: If an excess of the acylating agent is used or if the reaction conditions are too harsh, a second acylation can occur, typically at the nitrogen after the first acylation at C3.
-
Prevention: Use a precise stoichiometry, with indole typically in slight excess relative to the ethyl oxalyl chloride (e.g., 1.1 equivalents of indole). Add the acylating agent slowly and at a low temperature to prevent localized high concentrations.
-
Question 3: I am struggling with the purification of the final product. What is the best method?
Answer: Purification can be challenging due to the similar polarity of the starting material and some side products. Column chromatography is the most effective method.
-
Recommended Protocol:
-
Work-up: After the reaction is complete, quench it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
-
Chromatography: The crude product should be purified by silica gel column chromatography.[3][4]
-
Eluent System: A gradient elution system is often most effective. Start with a non-polar mixture, such as 10% ethyl acetate in hexanes, and gradually increase the polarity to 30-50% ethyl acetate in hexanes.[3] The desired product is moderately polar and should elute after any unreacted indole and before more polar impurities.
-
Monitoring: Monitor the column fractions by TLC to identify and combine the pure product fractions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic method for preparing this compound?
The Friedel-Crafts acylation of indole with ethyl oxalyl chloride using a mild Lewis acid is the most direct and widely used method. A protocol mediated by Zirconium tetrachloride (ZrCl₄) is highly recommended for its high regioselectivity for the C3 position and good yields.[1]
Q2: How should I monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and an eluent system similar to what you plan to use for column chromatography (e.g., 30% ethyl acetate in hexanes). The product spot should be more polar (lower Rf value) than the starting indole. You can visualize the spots using a UV lamp (254 nm) and/or by staining with an appropriate agent like potassium permanganate.
Q3: Can I use a different acylating agent?
Yes, while ethyl oxalyl chloride is common, oxalyl chloride can also be used, followed by esterification. However, using ethyl oxalyl chloride is more direct. Ensure it is of high purity as it is reactive and can degrade.
Q4: What are the expected spectral data for this compound?
While the exact values can vary slightly based on the solvent and instrument, you should expect the following characteristic signals.
| Data Type | Expected Values / Observations |
| ¹H NMR | Indole Protons: Aromatic signals between δ 7.2-8.5 ppm. The proton at the C2 position typically appears as a characteristic downfield singlet or doublet around δ 8.3-8.5 ppm. The NH proton will be a broad singlet further downfield (>9.0 ppm). Ethyl Ester Protons: A quartet around δ 4.4 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.4 ppm (3H, -OCH₂CH₃).[5] |
| ¹³C NMR | Carbonyls: Two signals in the downfield region: C=O (keto) around δ 180-188 ppm and C=O (ester) around δ 162-165 ppm. Indole Carbons: Signals in the aromatic region (δ 110-140 ppm). |
| Mass Spec (ESI+) | [M+H]⁺: Expected m/z of 218.07. [M+Na]⁺: Expected m/z of 240.05. |
| IR Spectroscopy | N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretches: Two strong absorption bands between 1650-1750 cm⁻¹ for the ketone and ester carbonyl groups. |
Optimized Experimental Protocol
This protocol is based on a ZrCl₄-mediated Friedel-Crafts acylation, which has been shown to be efficient and regioselective.[1]
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Step-by-Step Methodology
Materials:
-
Indole (1.0 equiv)
-
Zirconium tetrachloride (ZrCl₄) (1.0 equiv)
-
Ethyl oxalyl chloride (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add indole (1.0 equiv) and anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Under a positive pressure of inert gas, add ZrCl₄ (1.0 equiv) portion-wise to the stirred solution. Stir the resulting mixture at 0 °C for 15-20 minutes.
-
Acylating Agent Addition: Dissolve ethyl oxalyl chloride (1.0 equiv) in a small amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of indole by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with CH₂Cl₂.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent under vacuum. Characterize the resulting solid/oil by NMR, IR, and Mass Spectrometry.
References
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (n.d.).
- Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)
- Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2021). Knowledge UChicago. [Link]
- Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. (2021). MDPI. [Link]
- El-Malah, A. A., et al. (2016).
- Ethyl 2-[2-(4-Nitrobenzoyl)
- Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. (n.d.). The Royal Society of Chemistry. [Link]
- Ethyl 2-(1H-indol-7-yl)
- Friedel-Crafts alkylation reaction of indole (8a) with... (n.d.).
- Reaction of 2-(1H-indol-3-yl)-2-oxoacetaldehyde with 1,2-phenylenediamine... (n.d.).
- Spectra of ethyl acetate. (n.d.). University of Birmingham. [Link]
- Yadav, J. S., et al. (2011). ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. Tetrahedron Letters, 52(23), 3041-3044. [Link]
- Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487. [Link]
Sources
- 1. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. rsc.org [rsc.org]
"ethyl 2-(1H-indol-3-yl)-2-oxoacetate" stability and degradation pathways
Technical Support Center: Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
A Guide to Stability, Degradation, and Experimental Best Practices
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound (also known as ethyl 3-indoleglyoxylate). This document is intended for researchers, chemists, and drug development professionals who utilize this important synthetic intermediate. Due to its reactive indole nucleus and dual carbonyl functionalities, understanding the stability and degradation pathways of this compound is critical for ensuring experimental reproducibility, accuracy, and the synthesis of high-quality target molecules.
This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Question 1: What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by three factors:
-
Oxidation: The electron-rich indole ring is highly susceptible to oxidation, particularly at the C2 and C3 positions.[1][2][3] Exposure to atmospheric oxygen can lead to the formation of various oxidized byproducts, such as oxindoles.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (indole-3-glyoxylic acid). The rate of hydrolysis is pH and temperature-dependent.
-
Light: Like many indole derivatives, this compound can be sensitive to light, which can catalyze oxidative processes or other degradation reactions.
Question 2: What are the visible signs of degradation?
A pure sample of this compound is typically an off-white or pale yellow solid. The most common visual indicator of degradation is a color change. The appearance of a pink, tan, brown, or dark purple hue suggests the formation of polymeric or oxidized impurities. For solutions, the development of color or the formation of a precipitate is a clear sign of instability.
Question 3: What are the ideal storage conditions for this compound?
To maximize shelf-life and maintain purity, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, ideally between 2-8°C. Some suppliers even recommend storage at 0-8°C.[4] For long-term storage, -20°C is preferable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. This is the most critical factor for preserving the integrity of the indole ring.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Keep the container tightly sealed to prevent moisture ingress, which can facilitate hydrolysis.
Part 2: Troubleshooting Guide for Experimental Issues
Researchers may encounter several issues during their experiments that can be traced back to the instability of this compound. This guide provides a systematic approach to troubleshooting.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or reaction failure. | Degradation of the starting material. The actual purity of the compound is lower than assumed. | 1. Assess Purity: Before use, check the purity of the starting material using HPLC-UV or ¹H NMR. 2. Use Fresh Sample: If possible, use a freshly opened or newly purchased bottle of the reagent. 3. Improve Handling: Weigh and handle the compound quickly, minimizing its exposure to air and light. Purge the reaction vessel with an inert gas before and during the reaction. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis of the reaction mixture. | Formation of degradation products either from the stored starting material or during the reaction/workup. | 1. Run a Blank: Analyze a solution of the starting material under the same analytical conditions to identify impurity peaks. 2. Identify Degradants: The primary degradation products to look for are the hydrolyzed acid (indole-3-glyoxylic acid) and various oxindole species. Their masses will be different from the parent compound. 3. Modify Workup: If degradation occurs during workup, consider using milder conditions (e.g., avoid strong acids/bases, use lower temperatures for extraction and solvent removal). |
| Solid starting material has changed color (e.g., pink, brown). | Significant oxidative degradation has occurred. | 1. Do Not Use: It is highly recommended to discard the material as it contains a significant level of impurities that can interfere with the reaction. 2. Purification (Advanced): If the material is valuable and a new batch is unavailable, recrystallization or flash chromatography may be attempted, but this is often inefficient. The purified material must be immediately used or stored under stringent inert conditions. |
Part 3: In-Depth Analysis of Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. The two primary pathways are oxidation and hydrolysis.
Oxidative Degradation
The indole ring is electron-rich, making it a target for electrophilic attack and oxidation.[2] The C3 position is the most nucleophilic, but the presence of the glyoxylate substituent directs oxidation to the C2 position, leading primarily to 2-oxindole derivatives.[1][5]
-
Mechanism: The process is often initiated by autoxidation upon exposure to air (O₂). The reaction can be catalyzed by light or trace metal impurities. The primary product is often an unstable intermediate that rearranges to the more stable 2-oxindole structure.
-
Key Degradants: Isatin and other related oxidized species can form upon further oxidation.
Hydrolytic Degradation
The ethyl ester is subject to cleavage, especially outside of a neutral pH range.
-
Base-Catalyzed Hydrolysis: In the presence of a base (e.g., residual amines, basic reaction conditions), the hydroxide ion attacks the ester carbonyl, leading to the formation of the carboxylate salt of indole-3-glyoxylic acid.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the ester carbonyl makes it more electrophilic and susceptible to attack by water, yielding indole-3-glyoxylic acid.
The diagram below illustrates these primary degradation pathways.
Caption: Primary degradation pathways for this compound.
Part 4: Recommended Protocols for Stability Assessment
To ensure the quality of your starting material, you can perform the following quality control and stress testing experiments.
Protocol 1: Routine Purity Check by HPLC-UV
This protocol is designed for a quick assessment of the purity of a solid sample or to monitor the stability of a solution over time.
-
Materials & Equipment:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Dilute this solution 10-fold with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
HPLC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm.
-
-
Analysis: Inject 10 µL of the sample solution. Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should show >98% purity with minimal secondary peaks.
-
Protocol 2: Forced Degradation (Stress Testing) Workflow
This workflow is used to intentionally degrade the compound to understand its liabilities and identify potential degradants.
Caption: Workflow for a forced degradation study of the compound.
Forced Degradation Conditions Summary
| Stress Condition | Procedure | Expected Outcome |
| Acidic | Mix stock solution 1:1 with 0.2 M HCl. Incubate at 40°C. | Primarily ester hydrolysis to indole-3-glyoxylic acid. |
| Basic | Mix stock solution 1:1 with 0.2 M NaOH. Incubate at room temp. | Rapid ester hydrolysis. Potential for some ring degradation. |
| Oxidative | Mix stock solution 1:1 with 6% H₂O₂. Incubate at room temp. | Formation of multiple oxidized products, including 2-oxindoles. |
| Photolytic | Expose a solution in a quartz cuvette to a photostability chamber. | Formation of complex oxidative degradation products. |
| Thermal | Incubate a solid sample and a solution sample at 60°C in the dark. | Acceleration of any inherent instability. Color change in solid. |
By following these guidelines and protocols, researchers can ensure the integrity of their this compound, leading to more reliable and reproducible experimental outcomes.
References
- ResearchGate. Oxidation of indoles to 2-oxindoles.
- Wikipedia. Indole.
- RSC Publishing. Regioselective oxidation of indoles to 2-oxindoles.
- ACS Publications. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.
- Springer Nature. Green Oxidation of Indoles using halide Catalysis. Research Communities by Springer Nature.
Sources
preventing decomposition of "ethyl 2-(1H-indol-3-yl)-2-oxoacetate"
Welcome to the dedicated support center for Ethyl 2-(1H-indol-3-yl)-2-oxoacetate (also known as Indole-3-glyoxylic acid ethyl ester). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this valuable synthetic intermediate. Due to its dual-functional nature, containing both an electron-rich indole ring and a reactive α-keto ester moiety, this compound requires specific handling and storage protocols to prevent degradation.
Frequently Asked Questions (FAQs)
Section 1: Storage & Handling Fundamentals
Question 1: I just received my shipment of this compound. What are the immediate steps I should take for storage?
Answer: Upon receipt, the compound should be immediately stored in a freezer at or below -20°C.[1] It is crucial to minimize its exposure to ambient light, temperature, and atmospheric oxygen. The indole nucleus is highly susceptible to oxidation, which is accelerated by both light and heat. We recommend storing the vial in its original packaging inside a secondary container within the freezer.
Question 2: The product arrived as a solid. I've noticed its color is off-white to pale yellow. Is this normal?
Answer: Yes, a solid appearance ranging from white to off-white or pale yellow is typical for this compound in its pure form. However, any progression toward pink, tan, or brown coloration is a visual indicator of degradation and should be investigated immediately.[1][2]
Question 3: Why is an inert atmosphere (argon or nitrogen) so critical for this specific molecule?
Answer: The recommendation for an inert atmosphere stems from the high electron density of the indole ring system, which makes it prone to oxidation by atmospheric oxygen.[1] This oxidative process can attack the C2 or C3 position of the indole, leading to the formation of oxindole-type impurities.[3] These colored impurities can compromise the integrity of your experiments and introduce artifacts. Displacing oxygen with an inert gas like argon or nitrogen is the most effective preventative measure.
Section 2: Troubleshooting Common Observations
Question 4: My solid, which was initially pale yellow, has started to develop a pinkish or brownish tint around the edges. What is happening?
Answer: A color change to pink, red, or brown is the most common sign of oxidative degradation of the indole ring.[1] This is often initiated by repeated exposure to air and light when vials are opened and closed at room temperature. While a slight color change on the surface may not mean the bulk of the sample is compromised, it is a definitive sign that decomposition is occurring. Before using a discolored reagent in a sensitive reaction, we strongly advise verifying its purity via TLC or HPLC analysis.
Question 5: I prepared a stock solution in DMSO and stored it at 4°C. After a week, the solution turned dark. Is it still usable?
Answer: A darkening solution indicates significant degradation. While cold storage slows decomposition, solutions are often more susceptible to degradation than the neat solid, especially if the solvent was not deoxygenated. We do not recommend using a solution that has visibly changed color without re-characterization (e.g., by HPLC or NMR) to confirm the concentration of the active compound and identify potential impurities. For solution storage, we recommend flash-freezing aliquots at -80°C and using them promptly after thawing.
Question 6: My NMR analysis shows unexpected peaks, particularly in the aromatic region, and the integration for my compound is low. Could this be decomposition?
Answer: Yes, this is a classic sign of degradation. The formation of oxidation products, such as oxindoles, will introduce new signals in the NMR spectrum. Furthermore, if the α-keto ester has undergone hydrolysis to the corresponding carboxylic acid followed by decarboxylation, you may see byproducts like indole-3-carbaldehyde. Purity should be assessed by a more sensitive method like HPLC-UV to quantify the remaining starting material.
Key Stability Factors & Recommendations
This table summarizes the critical environmental factors affecting the stability of this compound and the recommended mitigation strategies.
| Factor | Risk | Recommended Action | Scientific Rationale |
| Oxygen | High | Store and handle under an inert atmosphere (Argon or Nitrogen). | The electron-rich indole ring is readily oxidized by atmospheric O₂, leading to colored impurities.[1] |
| Temperature | High | Long-term: ≤ -20°C. Short-term (benchtop): Keep on ice. | Reduces the kinetic rate of all degradation pathways, including oxidation and potential hydrolysis.[1] |
| Light | Moderate | Store in amber vials or protect from light by wrapping with aluminum foil. | Photo-oxidation can generate radical species that accelerate the decomposition of the indole nucleus.[4] |
| Moisture/Water | Moderate | Use anhydrous solvents and store in a desiccated environment. | Water can cause slow hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is prone to decarboxylation. |
| pH (in solution) | Moderate | Maintain neutral or slightly acidic conditions. Avoid strong bases. | Basic conditions can catalyze ester hydrolysis and may promote other degradation pathways of the indole ring. |
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage
This protocol is designed to preserve the integrity of the compound by minimizing its exposure to atmospheric contaminants.
-
Preparation: Allow the sealed vial of this compound to warm to room temperature in a desiccator for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: If available, perform all manipulations inside a glovebox filled with nitrogen or argon. If a glovebox is not available, proceed with the inert gas flushing technique described below.
-
Weighing: Quickly weigh the desired amount of solid into a new, clean, amber glass vial suitable for long-term storage.
-
Inerting the Vial:
-
Securely cap the vial with a septum cap.
-
Insert a needle connected to a regulated inert gas line through the septum, ensuring the needle tip is in the headspace above the solid.
-
Insert a second, shorter "exhaust" needle to allow for the displacement of air.
-
Gently flush the vial with inert gas for 1-2 minutes. The flow should be low and steady to avoid blowing the powder.
-
Remove the exhaust needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas inside the vial.
-
-
Sealing and Storage: Immediately wrap the vial's cap and neck with Parafilm® to ensure an airtight seal. Label the vial clearly and place it in a freezer at -20°C or below for long-term storage.
Protocol 2: Preparation of a Stabilized Stock Solution
For applications requiring a stock solution, the following steps can enhance stability.
-
Solvent Preparation: Use only anhydrous grade solvent (e.g., DMSO, DMF, Acetonitrile). It is critical to deoxygenate the solvent by sparging with argon or nitrogen for at least 15-20 minutes prior to use.
-
Dissolution: Under an inert atmosphere (in a glovebox or using a balloon), add the deoxygenated solvent to the vial containing the pre-weighed solid to achieve the desired concentration.
-
Mixing: Mix gently by swirling or brief vortexing until the solid is fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use amber vials or cryotubes.
-
Storage: Flush the headspace of each aliquot vial with inert gas before sealing. Store the aliquots in a freezer at -80°C. When needed, thaw a single aliquot and use it immediately. Do not subject solutions to repeated freeze-thaw cycles.
Visualizing Decomposition Pathways & Troubleshooting
The following diagrams illustrate the primary chemical vulnerabilities of this compound and a logical workflow for troubleshooting observed issues.
Caption: Primary decomposition pathways for this compound.
Sources
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Welcome to the technical support center for the scale-up synthesis of ethyl 2-(1H-indol-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this important synthesis from the laboratory bench to larger-scale production. Here, we will delve into the intricacies of the Friedel-Crafts acylation of indole with ethyl oxalyl chloride, providing practical, field-proven insights to ensure a robust, efficient, and safe process.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a direct question-and-answer format.
Question 1: We are observing a significant drop in yield upon scaling up the reaction from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors, primarily related to mass and heat transfer.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and poor distribution of reactants. This can result in the formation of side products. Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is optimized to maintain a homogeneous mixture.
-
Poor Temperature Control: The Friedel-Crafts acylation is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] Uncontrolled temperature increases can lead to the formation of undesired isomers and degradation of the product. It is crucial to have a robust cooling system and to control the rate of addition of the ethyl oxalyl chloride to maintain the optimal reaction temperature.
-
Moisture Sensitivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2] On a larger scale, there are more opportunities for moisture to enter the system. Ensure all reagents, solvents, and equipment are scrupulously dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Question 2: Our final product is contaminated with a persistent, colored impurity that is difficult to remove by recrystallization. What could this be and how can we prevent its formation?
Answer: The colored impurity is likely a result of side reactions involving the indole nucleus.
-
Diacylation: Indole can potentially undergo acylation at both the C3 and N1 positions, or even C2. While C3 acylation is generally favored, harsh reaction conditions (e.g., high temperatures or excess acylating agent) can promote the formation of diacylated byproducts. To minimize this, use a stoichiometric amount of ethyl oxalyl chloride and maintain strict temperature control.
-
Oxidation: Indoles are susceptible to oxidation, which can lead to colored impurities. Ensure the reaction is carried out under an inert atmosphere to prevent air oxidation.
-
Acid-Catalyzed Polymerization: Strong Lewis acids can induce the polymerization of indole, especially at elevated temperatures. The slow, controlled addition of the catalyst at a low temperature can help to prevent this.
Question 3: We are experiencing difficulties with the work-up procedure at a larger scale, specifically with the quenching and extraction steps.
Answer: Scaling up the work-up requires careful consideration of the quenching process and phase separations.
-
Quenching: The quenching of the reaction mixture with water or a basic solution is highly exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. The reaction mixture should be cooled significantly before quenching, and the quenching agent should be added slowly and in a controlled manner to a separate, well-stirred vessel.
-
Emulsion Formation: During the extraction phase, emulsions can form, making phase separation difficult and time-consuming. This can be mitigated by using a brine wash after the initial aqueous wash, which can help to break up emulsions.
-
Solvent Selection: The choice of extraction solvent is critical. While dichloromethane is effective, its volatility and environmental concerns may be an issue at scale. Consider alternative solvents like ethyl acetate or methyl tert-butyl ether (MTBE) that have a lower environmental impact and are more amenable to large-scale operations.
Frequently Asked Questions (FAQs)
What is the optimal Lewis acid catalyst for this reaction on a large scale?
While aluminum chloride (AlCl₃) is a common choice, its high reactivity can sometimes lead to side reactions. For a more controlled reaction on a larger scale, consider using milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), which have been shown to selectively acylate indoles at the 3-position under mild conditions.[3]
What is the recommended solvent for the scale-up synthesis?
Dichloromethane (DCM) is a common solvent for this reaction. However, due to its regulatory and environmental profile, alternative solvents should be considered for large-scale production. Dichloroethane (DCE) can be a suitable alternative, offering a higher boiling point which can be advantageous for temperature control. Ethereal solvents like diethyl ether can also be used, but their high flammability requires stringent safety precautions.
How can we monitor the reaction progress effectively on a large scale?
In-process monitoring is crucial for a successful scale-up. High-Performance Liquid Chromatography (HPLC) is the preferred method for tracking the consumption of starting materials and the formation of the product and any byproducts. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.
What are the key safety considerations for this process?
-
Ethyl Oxalyl Chloride: This reagent is corrosive and a lachrymator. It reacts with moisture to release HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aluminum Chloride: AlCl₃ is a water-reactive solid that releases HCl upon contact with moisture. It is also corrosive. Handle it in a dry, inert atmosphere.
-
Exothermic Reaction: The reaction is exothermic and has the potential for thermal runaway if not properly controlled. Ensure a reliable cooling system is in place and that the addition of reagents is carefully controlled. A thorough process safety assessment is recommended before performing the reaction on a large scale.
Experimental Protocols
Scale-Up Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Indole | 117.15 | 1.00 | 8.54 |
| Ethyl Oxalyl Chloride | 136.53 | 1.28 | 9.39 |
| Aluminum Chloride (anhydrous) | 133.34 | 1.25 | 9.37 |
| Dichloromethane (anhydrous) | - | 10 L | - |
| Sodium Bicarbonate (saturated solution) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted 20L jacketed glass reactor with anhydrous dichloromethane (5 L).
-
Catalyst Slurry: To the reactor, add anhydrous aluminum chloride (1.25 kg) under a nitrogen atmosphere. Stir to form a slurry.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Indole Addition: In a separate vessel, dissolve indole (1.00 kg) in anhydrous dichloromethane (5 L). Slowly add this solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Acylating Agent Addition: Slowly add ethyl oxalyl chloride (1.28 kg) to the reaction mixture over 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 5-10 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC until the indole is consumed.
-
Quenching: In a separate 50L reactor, prepare a cooled (0-5 °C) solution of saturated sodium bicarbonate. Slowly and carefully transfer the reaction mixture into the quenching solution, maintaining the temperature of the quenching vessel below 20 °C.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 L) followed by brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure this compound.
Visualizations
Reaction Mechanism
Caption: Friedel-Crafts acylation mechanism of indole.
Troubleshooting Workflow
Caption: Troubleshooting workflow for scale-up issues.
References
- Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. BenchChem.
- Master Organic Chemistry. (2018). EAS Reactions (3)
Sources
Technical Support Center: Purification of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Welcome to the technical support guide for enhancing the purity of ethyl 2-(1H-indol-3-yl)-2-oxoacetate. This document is designed for researchers, medicinal chemists, and process development professionals who are handling this valuable synthetic intermediate. Achieving high purity is critical for downstream applications, including drug discovery and materials science, as even minor impurities can significantly impact reaction outcomes and biological assays.
This guide provides a structured approach to troubleshooting common purity issues through a series of frequently asked questions and detailed, field-tested purification protocols.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the most common initial queries and helps diagnose the nature of the purification challenge.
Q1: What are the most likely impurities in my crude sample of this compound?
A: Impurities typically originate from three sources: unreacted starting materials, side-products, and degradation.
-
Starting Materials: The most common synthesis involves the acylation of indole with an oxalyl chloride derivative. Therefore, residual indole is a frequent impurity.
-
Side-Products: Indole is highly nucleophilic and can be prone to polymerization or dimerization under acidic conditions, which are sometimes used in Friedel-Crafts acylation. A side-product where a second indole molecule attacks the acylated product has also been reported.
-
Solvent & Reagent Residues: Residual solvents from the reaction or work-up (e.g., dichloromethane, ethyl acetate, hexane) and reagents are also common.
Q2: How can I quickly assess the purity of my crude product and identify the best purification strategy?
A: Thin-Layer Chromatography (TLC) is the most powerful initial assessment tool.
-
Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a mixture of ethyl acetate and hexane. A good starting ratio is 20-30% ethyl acetate in hexane.
-
Interpretation:
-
One Major Spot: If you see one dominant spot for your product and only faint spots for impurities, and the material is a solid, recrystallization is a viable and efficient option.
-
Multiple Spots: If there are several spots of varying intensities, or if your product is an oil or amorphous solid, silica gel column chromatography is the required method.[1][2] The TLC will directly guide your choice of solvent system for the column.
-
Q3: My product appears as a dark, oily, or tar-like substance. Is it degraded?
A: Not necessarily. While indole derivatives can be sensitive to air and light, crude reaction mixtures are often dark and oily. This is typically due to the presence of high-molecular-weight side-products or baseline impurities. Column chromatography is exceptionally effective at separating the desired product from this type of material.
Q4: Which analytical techniques should I use to confirm the final purity?
A: A combination of methods provides the most complete picture.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The gold standard for confirming the structure and identifying organic impurities. The purity can be estimated by integrating the product peaks relative to known impurity peaks or a quantitative internal standard.
-
HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity by separating and detecting all UV-active components. It is more sensitive than NMR for detecting minor impurities.[3]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of your product and can help in identifying the mass of unknown impurities, aiding in their structural elucidation.[4]
Part 2: Troubleshooting & In-Depth Purification Protocols
This section provides detailed, step-by-step instructions for the most effective purification techniques.
Decision Workflow for Purification Strategy
The following diagram outlines the logical flow for selecting the appropriate purification method based on your initial assessment.
Caption: Decision tree for selecting a purification method.
Protocol 1: Silica Gel Column Chromatography
This is the most universally applicable method for purifying this compound, capable of separating it from both more polar and less polar impurities.
Principle of Causality: This technique separates molecules based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase (solvent mixture). Non-polar compounds travel through the column faster, while polar compounds are retained longer, allowing for their separation.
-
Solvent System Selection: Using TLC, find a solvent system of ethyl acetate (EtOAc) and hexane that gives your product an Rf (retention factor) value of approximately 0.25-0.35. This ensures the product does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and poor resolution). A common starting point is 30% EtOAc in hexane.
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh is suitable for general purification) in the initial, low-polarity eluent (e.g., 10% EtOAc/hexane).[1] Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.
-
Elution: Begin eluting with the low-polarity solvent (e.g., 10% EtOAc/hexane). Gradually increase the polarity of the mobile phase (gradient elution) as the separation proceeds. For this compound, a step gradient from 10% to 50% EtOAc in hexane is often effective.[1]
-
Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation by spotting alternating fractions on a TLC plate.
-
Product Isolation: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
| Problem | Probable Cause | Recommended Solution |
| Poor Separation | Incorrect solvent system; column overloading. | Re-optimize the solvent system using TLC to achieve better spot separation. Use a larger column or less crude material. |
| Streaking on TLC | Compound is acidic/basic; compound is degrading on silica. | Add 0.5% triethylamine or acetic acid to the eluent to improve the peak shape of basic or acidic compounds, respectively. |
| Product Won't Elute | Eluent polarity is too low. | Gradually increase the percentage of the polar solvent (ethyl acetate) in your mobile phase. |
| Cracked Column Bed | Improper packing; solvent polarity changed too rapidly. | Ensure the column is packed evenly without air pockets. Use a gradual gradient rather than abrupt solvent changes. |
Protocol 2: Recrystallization
If your crude product is a solid and relatively pure (>90%), recrystallization is a fast and scalable method for final polishing.
Principle of Causality: This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
-
Solvent Selection: The key to success is finding the right solvent. Test small batches in different solvents. A good solvent will dissolve the compound when hot but not when cold. For indole derivatives, ethanol, isopropanol, or mixtures of ethyl acetate and hexane are often effective.[5]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it. Adding too much solvent will significantly reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum.
| Problem | Probable Cause | Recommended Solution |
| No Crystals Form | Solution is too dilute; compound is too soluble. | Evaporate some solvent to concentrate the solution. Try a different solvent where the compound is less soluble. Gently scratch the inside of the flask with a glass rod or add a seed crystal. |
| "Oiling Out" | The boiling point of the solvent is too high; impurities are preventing crystallization. | Add more solvent and reheat to dissolve the oil, then cool more slowly. Switch to a lower-boiling point solvent system. |
| Low Yield | Too much solvent was used; cooling was not sufficient. | Use less solvent for dissolution. Ensure the solution is cooled in an ice bath for at least 30 minutes before filtering. |
Workflow Visualization: Column Chromatography
This diagram illustrates the key stages of a successful column chromatography experiment.
Caption: Standard workflow for purification by column chromatography.
References
- Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)
- Reddy, L. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 302-310. [Link]
- da Silva, F. S., et al. (2018). Synthesis of Indolylglycines via a Multicomponent Reaction in Aqueous Medium. Journal of the Brazilian Chemical Society, 29(11), 2354-2362. [Link]
- El-Faham, A., et al. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(9), 15936-15955. [Link]
- El-Faham, A., et al. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(9), 15936-15955. [Link]
- Magesh, S., et al. (2012). Ethyl (2,3-dihydro-1H,1'H-2,3'-biindol-1-yl)glyoxylate. Acta Crystallographica Section E, 68(Pt 3), o703. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 229020-85-3|Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate|BLD Pharm [bldpharm.com]
- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for the Synthesis of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Introduction: Ethyl 2-(1H-indol-3-yl)-2-oxoacetate is a pivotal intermediate in medicinal chemistry and drug development, serving as a precursor for a wide range of pharmacologically active compounds. Its synthesis is most commonly achieved via the Friedel-Crafts acylation of indole. While effective, the traditional reliance on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) presents significant challenges, including harsh reaction conditions, degradation of the acid-sensitive indole nucleus, and difficult aqueous workups.[1][2] This guide provides researchers with a comprehensive overview of alternative catalytic systems, detailed troubleshooting protocols, and frequently asked questions to navigate the complexities of this synthesis, enhance yields, and improve process sustainability.
Section 1: The Core Reaction: Understanding the Friedel-Crafts Acylation of Indole
The synthesis of this compound from indole and an acylating agent like ethyl oxalyl chloride is a classic electrophilic aromatic substitution. The catalyst's primary role is to activate the acylating agent, rendering it sufficiently electrophilic to be attacked by the electron-rich C3 position of the indole ring.
General Reaction Mechanism
A Lewis acid (LA) catalyst coordinates to the carbonyl oxygen of the acyl chloride, polarizing the C-Cl bond and generating a highly reactive acylium ion or a polarized complex. This electrophile is then attacked by the nucleophilic C3 position of indole. Subsequent deprotonation re-aromatizes the ring to yield the final product.
Caption: General workflow for Lewis acid-catalyzed Friedel-Crafts acylation of indole.
The primary issue with strong Lewis acids like AlCl₃ is their tendency to promote side reactions, including polymerization of the indole substrate, leading to the formation of intractable tars and reduced yields.[1] This necessitates the exploration of milder, more selective catalytic systems.
Section 2: Alternative Catalytic Systems and Protocols
Moving beyond harsh, stoichiometric Lewis acids can dramatically improve reaction outcomes. Modern alternatives focus on milder conditions, improved selectivity, and simplified purification.
Milder Lewis Acids
The rationale behind using milder Lewis acids is to find a catalyst strong enough to activate the acyl chloride but not so aggressive that it degrades the indole. These catalysts are often used in sub-stoichiometric amounts and offer a significant improvement in reaction cleanliness.
| Catalyst | Typical Loading (mol%) | Solvent | Key Advantages | Reference(s) |
| Zn(OTf)₂ | 5 - 10 | Toluene, CH₂Cl₂ | Excellent catalyst for alkylations, adaptable for acylations; commercially available. | [3] |
| InCl₃ | 10 | Refluxing neat or in high-boiling solvent | Effective for reactions with less reactive substrates; tolerates some functional groups. | [4][5] |
| Et₂AlCl / Me₂AlCl | 100 - 120 | CH₂Cl₂ | High yields without requiring N-H protection; applicable to sensitive indoles. | [2] |
This protocol is adapted from the general method described by Okauchi et al. for the 3-acylation of indoles.[2]
-
Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add indole (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.1 equiv) in hexanes dropwise to the stirred indole solution. Stir the resulting mixture at 0 °C for 15-20 minutes.
-
Scientist's Note: The formation of an indole-aluminum complex is key here. This step serves to activate the indole and prevent N-acylation, directing the reaction to the C3 position.
-
-
Acylating Agent Addition: Add ethyl oxalyl chloride (1.1 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Safety Warning: Quenching of organoaluminum reagents is highly exothermic. Perform this step slowly and behind a blast shield.
-
-
Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Heterogeneous Catalysts
Heterogeneous catalysts are solid-phase acids (e.g., zeolites, acid-treated clays, metal-organic frameworks) that offer a significant advantage in process chemistry.[6] Their insolubility in the reaction medium allows for simple filtration to remove the catalyst, eliminating the need for aqueous workups and improving reusability.[7]
| Catalyst Type | Example | Solvent | Key Advantages | Reference(s) |
| Zeolites | H-ZSM-5, H-Beta | Toluene, Dichlorobenzene | Shape selectivity, high thermal stability, reusable. | [6] |
| Clays | Montmorillonite K-10 | CH₂Cl₂ | Inexpensive, commercially available, mild conditions. | [6] |
| MOFs | Cu-Al derived MMOs | Methanol | High surface area, tunable porosity and acidity. | [7] |
Organocatalysts
Organocatalysis avoids the use of metals entirely, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern. For acylation, nucleophilic catalysts are particularly effective.
| Catalyst | Typical Loading (mol%) | Solvent | Mechanism & Advantages | Reference(s) |
| DBN | 20 | Toluene | Acts as a nucleophilic catalyst, forming a highly reactive N-acyl-amidine intermediate. Metal-free, high regioselectivity. | [8] |
This protocol is based on the methodology developed by Procter and co-workers for the C-acylation of indoles.[8]
-
Setup: In a flask equipped with a reflux condenser under an inert atmosphere, dissolve N-methylindole (1.0 equiv) in anhydrous toluene.
-
Scientist's Note: This method was originally optimized for N-protected indoles. For unprotected indole, competitive N-acylation might occur, but the principle remains.
-
-
Reagent Addition: Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 equiv) followed by ethyl oxalyl chloride (1.2 equiv).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Purification: After cooling to room temperature, concentrate the reaction mixture directly onto silica gel. Purify by column chromatography to isolate the C3-acylated product. The simplified workup is a key advantage of this method.
Section 3: Troubleshooting Guide
Caption: A decision tree for troubleshooting common synthesis issues.
Q: My reaction is not proceeding, or the yield is very low. What are the common causes?
-
A: Catalyst Deactivation: Many Lewis acids are extremely sensitive to moisture. Ensure you are using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (Argon or Nitrogen). Heterogeneous catalysts may require thermal activation before use.
-
A: Insufficient Activation: The chosen catalyst may be too mild for your specific substrate or acylating agent. Consider switching to a slightly stronger Lewis acid (e.g., from ZnCl₂ to Et₂AlCl) or increasing the reaction temperature.[9]
-
A: Poor Reagent Quality: The purity of indole and ethyl oxalyl chloride is critical. Impurities can inhibit the catalyst or participate in side reactions. Use freshly purified or high-purity commercial reagents.
Q: I am observing significant amounts of dark, tar-like material in my flask. How can I prevent this?
-
A: Indole Decomposition: This is a classic sign of indole polymerization or degradation caused by an overly aggressive acid catalyst or excessive heat.[1] The primary solution is to switch to a milder catalyst from the alternatives listed above (e.g., InCl₃, heterogeneous acids, or organocatalysts).[5]
-
A: Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[1] For reactive systems, performing the addition of the Lewis acid and acylating agent at 0 °C or below can significantly reduce decomposition.
Q: My NMR shows a mixture of products. What are the likely side-products and how can I improve selectivity for the C3 position?
-
A: N-Acylation: The nitrogen of the indole N-H is also nucleophilic and can be acylated, especially with highly reactive acylating agents or in the presence of a non-coordinating base.[10][11] Using dialkylaluminum chloride catalysts like Et₂AlCl can prevent this by forming an N-Al bond, effectively protecting the nitrogen and directing acylation to C3.[2]
-
A: Acylation on the Benzene Ring: Acylation at the C5 position can occur under forcing conditions, though it is less common than C3 acylation.[12] This again points to the need for milder conditions and a more selective catalyst.
Q: The workup and purification are difficult due to the catalyst. Are there better options?
-
A: Simplify with Heterogeneous Catalysts: This is the primary advantage of solid acid catalysts. At the end of the reaction, the catalyst is simply filtered off. This completely bypasses the often-problematic aqueous quench and extraction steps required for catalysts like AlCl₃ or Et₂AlCl, streamlining the entire process.[6]
Section 4: Frequently Asked Questions (FAQs)
Q: Can I perform this reaction without any catalyst? A: Yes, it is possible under specific circumstances. Indole is a highly nucleophilic heterocycle and can react directly with very strong acylating agents like oxalyl chloride (which is more reactive than ethyl oxalyl chloride).[13] However, this reaction can be difficult to control and may lead to di-acylation or other side products. For a clean, selective synthesis of the target mono-acylated ester, a catalyst is highly recommended.
Q: What is the best solvent for this reaction? A: Non-coordinating, aprotic solvents are generally preferred. Dichloromethane (CH₂Cl₂) is a common choice for its ability to dissolve the reagents and its inertness.[2] Ethereal solvents can sometimes compete with the substrate for Lewis acid coordination, potentially inhibiting the reaction. For higher-temperature reactions, toluene or dichlorobenzene may be used.[6][8]
Q: How do I choose the best alternative catalyst for an indole with electron-donating or -withdrawing groups? A: Substrate electronics are key.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These make the indole ring more nucleophilic and also more prone to degradation. Use the mildest possible conditions (e.g., heterogeneous catalysts, organocatalysts, or very mild Lewis acids like Zn(II) salts).[3]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN): These deactivate the indole ring, making it less reactive. A stronger Lewis acid (like Et₂AlCl or InCl₃) or higher temperatures may be necessary to drive the reaction to completion.[2]
Q: Are there any "green" or more sustainable options for this synthesis? A: Absolutely. The use of heterogeneous catalysts like zeolites or clays is a major step towards green chemistry.[6] These catalysts are often reusable, reduce waste by eliminating aqueous workups, and can sometimes be used in more environmentally benign solvents. Organocatalysis is another excellent green alternative as it avoids heavy metal waste streams.[8]
References
- Zhou, Z., Li, Y., Gong, L., & Meggers, E. (2017). Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst. Organic Letters, 19(1), 138-141). [Link]
- Antoniou, M., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. RSC Advances, 11(45), 28243-28263). [Link]
- Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222-9224). [Link]
- Zhou, L., & Doyle, M. P. (2010). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Organic letters, 11(24), 5722–5725). [Link]
- Kim, J. H., & Lee, Y. R. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)
- Karimi-Jaberi, Z., & Biazar, E. (2015). Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate derivatives. Journal of the Serbian Chemical Society, 80(10), 1215-1221). [Link]
- Singh, V. K., & Singh, P. P. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36051-36085). [Link]
- Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319). [Link]
- de Oliveira, L. F. S., et al. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry, 28(13), 1023-1037). [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Green Synthesis of Ethyl 2-[(1H-Indol-3-yl)(phenyl)
- Wang, M., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 32098-32103). [Link]
- Kim, J. H., & Lee, Y. R. (2017). (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate.
- Singh, V. K., & Singh, P. P. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36051–36085). [Link]
- Al-Soud, Y. A., et al. (2010). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 15(11), 8345–8356). [Link]
- Jones, C. P., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(17), 3844-3847). [Link]
- Wang, M., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 32098–32103). [Link]
- ResearchGate. (n.d.). Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. [Link]
- Zhou, J., & Tang, Y. (2005). Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry, 70(13), 5307-5310). [https://pubs.acs.org/doi/10.1021/jo050410+
- Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole. [Link]
- Ishii, H., et al. (1990). Synthetic Studies on Indoles and Related Compounds. XXV. The Friedel-Crafts Acylation of Ethyl 1H-Indole-2-carboxylate. (2). Chemical and Pharmaceutical Bulletin, 38(1), 19-25). [Link]
- Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487). [Link]
- Zhang, M., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 46–52). [Link]
- Zhang, M., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 46-52). [Link]-journals.org/bjoc/articles/18/5)
Sources
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- 5. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. d-nb.info [d-nb.info]
- 12. Synthetic Studies on Indoles and Related Compounds. XXV. The Friedel-Crafts Acylation of Ethyl 1H-Indole-2-carboxylate. (2) | Semantic Scholar [semanticscholar.org]
- 13. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth insights and practical troubleshooting advice for the synthesis of ethyl 2-(1H-indol-3-yl)-2-oxoacetate. As specialists in synthetic chemistry, we understand that controlling reaction parameters is key to success. Here, we focus specifically on the critical role of temperature in the acylation of indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent method is the Friedel-Crafts acylation of indole at the C-3 position using an appropriate acylating agent. Typically, this involves reacting indole with either ethyl oxalyl chloride or oxalyl chloride in a suitable aprotic solvent like diethyl ether or dichloromethane.[1][2] Due to the high reactivity of the indole nucleus, this reaction often proceeds readily without the need for a strong Lewis acid catalyst, which can promote unwanted side reactions.[2]
Q2: Why is temperature such a critical parameter in this specific synthesis?
Temperature is arguably the most critical variable to control in this reaction for two primary reasons:
-
Indole Ring Stability: The indole ring is electron-rich and highly susceptible to degradation and polymerization under strongly acidic conditions, which can be generated in situ. This degradation is significantly accelerated at higher temperatures, leading to the formation of intractable tars and a dramatic reduction in yield.
-
Reaction Exothermicity & Selectivity: The acylation of indole is an exothermic process. Without adequate cooling, the reaction temperature can rise uncontrollably. This "runaway" reaction not only promotes decomposition but can also lead to a loss of selectivity, favoring the formation of side products, including potential N-acylation or di-acylation.
Controlling the temperature, especially during the addition of the acylating agent, is paramount for achieving a high yield of a pure product.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis, with a focus on temperature as the root cause.
Q1: My reaction mixture turned dark brown or black immediately upon adding the acylating agent, and the final product was a tar-like substance with very low yield. What went wrong?
This is a classic sign of an uncontrolled exothermic reaction leading to the polymerization of indole.
Causality: Indole, in the presence of an electrophile and acid (like HCl generated from the acyl chloride), can protonate and subsequently polymerize. This process is highly temperature-dependent. If the heat generated by the acylation reaction is not dissipated efficiently, the localized temperature spikes dramatically, initiating rapid polymerization.
Recommendations:
-
Pre-cooling: Ensure your solution of indole is thoroughly cooled to the target temperature (e.g., 0 °C) before beginning the addition of the acylating agent.
-
Slow, Dropwise Addition: Add the ethyl oxalyl chloride solution very slowly using a dropping funnel. This allows the cooling bath to dissipate the heat generated from the reaction as it occurs.
-
Vigorous Stirring: Efficient stirring ensures that the added reagent is dispersed quickly, preventing localized hot spots from forming.
-
Internal Temperature Monitoring: For larger-scale reactions, always use a thermometer to monitor the internal temperature of the reaction mixture, not just the bath temperature. Aim to keep the internal temperature below a set point (e.g., 5 °C).
Caption: Troubleshooting workflow for thermal control.
Q2: My TLC analysis shows multiple products, including a significant non-polar spot and a spot at the baseline, in addition to my desired product.
This suggests the formation of side products, which can be influenced by reaction temperature.
Causality: While C-3 acylation is the thermodynamically favored product, other reactions can occur:
-
N-Acylation: Acylation can also occur on the indole nitrogen. This is often kinetically favored but can be reversible. Higher temperatures might lead to a more complex mixture of C- and N-acylated products.
-
Di-acylation: If the reaction conditions are too harsh (higher temperature, excess acylating agent), a second acylation event can occur.
-
Decomposition: The baseline spot on TLC likely corresponds to the polar, polymeric tars discussed in the previous point, resulting from poor temperature control.
Recommendations:
-
Maintain Low Temperature: A consistently low temperature (0 °C is common) favors the desired C-3 acylation and minimizes the rates of competing side reactions.[1]
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent, but avoid a large excess which can promote side reactions, especially if the temperature rises.
-
Solvent Choice: Ensure you are using a dry, aprotic solvent. Protic impurities can react with the acyl chloride, altering the reaction pathway.
Q3: The reaction is extremely slow, with a low conversion rate even after several hours. Should I increase the temperature?
While tempting, increasing the temperature should be a carefully considered, final resort.
Causality: A slow reaction at low temperatures could be due to:
-
Reagent Quality: Impure or degraded indole or ethyl oxalyl chloride will have lower reactivity.
-
Insufficient Activation: Although a strong Lewis acid is often not required, some less reactive substituted indoles might benefit from a milder activator or a slight increase in temperature.[3]
Recommendations:
-
Verify Reagents: First, confirm the purity of your starting materials.
-
Allow for Slow Warm-up: Instead of applying external heat, a common and effective strategy is to perform the addition of the acylating agent at 0 °C, and then allow the reaction mixture to slowly warm to room temperature while stirring overnight. This provides a gentle increase in thermal energy to drive the reaction to completion without shocking the system.
-
Consider an Alternative Acylating Agent: Oxalyl chloride is more reactive than ethyl oxalyl chloride. If using the latter, a switch might improve the reaction rate, but requires even more stringent temperature control.
Experimental Protocols & Data
Table 1: Temperature Effects on Synthesis Outcome
| Temperature Range | Expected Yield | Product Purity | Primary Risks |
| -10 °C to 5 °C | Good to Excellent | High | Slow reaction rate with less reactive substrates. |
| 5 °C to 25 °C | Moderate to Good | Moderate to High | Increased risk of side products (N-acylation). |
| > 25 °C | Poor to Very Low | Low | High risk of rapid polymerization and tar formation. |
Recommended Protocol: Synthesis of this compound
This protocol is based on established procedures emphasizing strict temperature control.[1]
Reagents & Equipment:
-
Indole
-
Ethyl oxalyl chloride
-
Anhydrous diethyl ether (Et₂O)
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, argon/nitrogen inlet
-
Ice-salt bath
-
Internal thermometer
Procedure:
-
Setup: Assemble the dry three-neck flask with a stirrer, dropping funnel, and argon inlet. Purge the system with argon.
-
Indole Solution: To the flask, add indole (1.0 eq) and anhydrous diethyl ether. Stir until all the indole has dissolved.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
-
Acylating Agent Solution: In a separate dry flask, prepare a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous diethyl ether.
-
Addition: Transfer the ethyl oxalyl chloride solution to the dropping funnel. Add it dropwise to the stirred, cooled indole solution over a period of 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C during the addition.
-
Reaction: After the addition is complete, maintain the reaction mixture at 0 °C for an additional 1.5-2 hours.
-
Warm-up (Optional): For stubborn reactions, the ice bath can be removed, and the mixture can be allowed to slowly warm to room temperature and stirred for an additional 2-4 hours or overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Caption: Recommended experimental workflow.
References
- Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molecules.
- Synthesis and biological evaluation of indoles. Der Pharma Chemica.
- Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction. Arkivoc.
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega.
- Green Synthesis of Ethyl 2-[(1H-Indol-3-yl)(phenyl)methyl]-3-oxobutanoate Derivatives Using NiO Nanocatalysts. ResearchGate.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.
- 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses.
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Knowledge UChicago.
- Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. ResearchGate.
- Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. ResearchGate.
- Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). ResearchGate.
- A new synthetic approach to the 3,4-dihydro-1H-[5][6]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. National Center for Biotechnology Information.
- Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. MDPI.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information.
- Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature. ResearchGate.
- Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride. ResearchGate.
- Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry.
- Reaction between oxalyl chloride and indole. Sciencemadness Discussion Board.
Sources
Technical Support Center: Solvent Effects in Reactions of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2-(1H-indol-3-yl)-2-oxoacetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical, and often underestimated, role of solvents in directing the outcome of reactions involving this versatile synthetic intermediate. The insights provided herein are designed to move beyond simple procedural steps, offering a mechanistic understanding to empower you to rationalize experimental choices and overcome common challenges.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and subsequent reactions of this compound.
Question 1.1: I'm attempting the Friedel-Crafts acylation of indole with ethyl oxalyl chloride, but my yields are consistently low and I see multiple spots on my TLC plate. What's the likely cause related to my solvent choice?
Answer: Low yields and the formation of side products in this reaction are classic indicators of suboptimal solvent selection. The Friedel-Crafts acylation of the electron-rich indole ring is a rapid and exothermic reaction that is highly sensitive to the reaction medium.[1][2] The solvent's primary roles are to manage heat, dissolve the reactants, and, most importantly, to modulate the reactivity of the Lewis acid catalyst and the electrophilic acylium ion intermediate.
Causality and Resolution:
-
Solvent-Catalyst Interaction: Lewis acids like AlCl₃ can form complexes with both the reactants and certain solvents.[2] If you are using a coordinating solvent (e.g., diethyl ether, THF), it can compete with the acyl chloride for the Lewis acid, effectively reducing the catalyst's activity and slowing the reaction.
-
Substrate Solubility: Indole has limited solubility in nonpolar solvents like hexane. If the indole is not fully dissolved, the reaction becomes heterogeneous, leading to inconsistent results and lower yields.
-
Side Reactions: The indole nucleus is prone to polymerization under strongly acidic conditions.[3] A solvent that does not adequately disperse localized heat buildup can exacerbate this issue.
Recommendation: For this specific acylation, a non-coordinating, moderately polar solvent is often the best choice. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent starting points as they effectively dissolve the reactants and do not strongly complex with the Lewis acid. Carbon disulfide (CS₂) is a traditional, albeit toxic, option known for promoting high reactivity.
Data Presentation: Impact of Solvent on Friedel-Crafts Acylation of Indole
| Solvent | Type | Dielectric Constant (ε) | Typical Observations & Rationale |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Recommended. Good solubility for reactants, non-coordinating, facilitates clean reaction. |
| Diethyl Ether (Et₂O) | Borderline Polar Aprotic | 4.3 | Use with caution. Can complex with Lewis acids, reducing reactivity and yield.[4] |
| Toluene | Nonpolar | 2.4 | Possible, but may be slow. Lower solubility of intermediates can be an issue. Favors C3 attack.[1] |
| Nitromethane | Polar Aprotic | 35.9 | High reactivity. Can promote very fast reactions but may increase the risk of polymerization if not well-controlled. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Not recommended. Strong Lewis base that will quench the catalyst. |
Question 1.2: My primary side product is the N-acylated indole, not the C3-acylated product I want. How do I control the regioselectivity?
Answer: This is a fundamental challenge in indole chemistry rooted in the molecule's ambident nucleophilicity. The indole anion, formed in the presence of a base or as a resonance contributor, can be attacked by electrophiles at either the N1 or C3 position.[1] Your choice of solvent plays a decisive role in dictating the outcome of this competition.
Mechanistic Insight: The key lies in the nature of the indole-metal salt (if a base is used) or the transition state.
-
In Nonpolar Solvents (e.g., Toluene, Hexane): The association between the indole anion and its counter-ion (e.g., K⁺, Na⁺) is tight. This sterically hinders the N1 position, leaving the more nucleophilic C3 position exposed for electrophilic attack.[1]
-
In Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents excel at solvating cations, effectively separating them from the indole anion.[5] This "naked" anion has significant charge density on the more electronegative nitrogen atom, making it the preferred site for acylation.[1]
Visualizing Competing Pathways:
Caption: Solvent polarity dictates N1 vs. C3 acylation pathway.
Troubleshooting Protocol: Maximizing C3-Selectivity
-
Solvent Choice: Switch from any polar aprotic solvents to a nonpolar or moderately polar, non-coordinating solvent like Toluene, DCM, or DCE.
-
Avoid Strong Bases: Do not use bases like NaH or KHMDS, which explicitly form the indole anion. The Friedel-Crafts reaction proceeds via electrophilic aromatic substitution on the neutral indole.
-
Temperature Control: Run the reaction at a low temperature (0 °C to -20 °C) and add the Lewis acid slowly. This minimizes side reactions and favors the thermodynamically more stable C3 product.
-
Reagent Purity: Ensure your indole is pure and your solvent is anhydrous. Water can react with the Lewis acid and the acyl chloride, reducing efficiency.
Question 2.1: My compound appears to be degrading during workup or purification, especially on silica gel. Could the solvent be the cause?
Answer: Yes, solvent choice during workup and chromatography is critical for the stability of many indole derivatives, including yours. This compound has several features that make it susceptible to degradation.
Causality and Resolution:
-
Acid Sensitivity: The indole ring, particularly when activated by the electron-withdrawing glyoxylate group, can be protonated by strong acids. This protonation typically occurs at C3, disrupting the aromatic system and making the molecule vulnerable to decomposition or polymerization.[1] Standard silica gel is slightly acidic and can cause streaking and degradation on a column.
-
Protic Solvent Reactivity: Using protic solvents like methanol or ethanol in your chromatography eluent can lead to transesterification of the ethyl ester, especially if acidic or basic conditions are present.
-
Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can be accelerated by light and air, sometimes promoted by trace metal impurities in solvents.[1]
Troubleshooting Protocol: Stable Workup and Purification
-
Neutralize Workup: During your aqueous workup, ensure the final organic extract is washed with a saturated sodium bicarbonate solution followed by brine to remove all traces of acid.
-
Deactivate Silica Gel: Before running a column, flush the silica gel with your eluent system containing 1% triethylamine (TEA). This neutralizes the acidic sites on the silica surface, preventing on-column degradation.
-
Choose Aprotic Solvents for Chromatography: Use an eluent system based on aprotic solvents like Hexane/Ethyl Acetate or DCM/Ethyl Acetate. Avoid using methanol unless the silica has been thoroughly neutralized.
-
Solvent Purity: Use high-purity, distilled solvents for your reaction and purification to minimize contaminants that could catalyze decomposition.
Frequently Asked Questions (FAQs)
Question 3.1: What is the fundamental difference between polar protic and polar aprotic solvents, and why does it matter so much for my reactions?
Answer: This distinction is one of the most important concepts in reaction chemistry. The difference lies in the solvent's ability to act as a hydrogen bond donor.[6][7]
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol, acetic acid) contain O-H or N-H bonds.[8] They can act as hydrogen bond donors and acceptors. Their key ability is to strongly solvate both cations and anions. They are particularly effective at stabilizing anions (like nucleophiles or leaving groups) through hydrogen bonding, which can sometimes reduce the anion's reactivity.[7]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile, acetone) have significant dipole moments but lack O-H or N-H bonds.[8] They are hydrogen bond acceptors but not donors. Their strength lies in their ability to solvate cations very well while leaving anions relatively "naked" and highly reactive.[5] This is why they are the solvents of choice for many Sɴ2 reactions.
For your molecule, the indole N-H can hydrogen bond with protic solvents, potentially altering its reactivity. The carbonyl oxygens can act as H-bond acceptors. Understanding this allows you to either enhance or suppress the reactivity of a nucleophile in a subsequent reaction.
Data Presentation: Solvent Classification and Use Cases
| Solvent | Class | Dielectric Constant (ε) | Primary Use Case with this compound |
| Water | Polar Protic | 80.1 | Primarily for aqueous workup; avoid in reactions due to hydrolysis risk. |
| Methanol (MeOH) | Polar Protic | 32.7 | Can be used as a nucleophile or in reductions (e.g., NaBH₄); risk of transesterification. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Good general-purpose solvent for reactions with salts, enhances nucleophilicity.[9] |
| DMSO | Polar Aprotic | 46.7 | Excellent for Sɴ2 reactions; high boiling point can make removal difficult. |
| THF | Polar Aprotic | 7.5 | Good for reactions with organometallics; can complex Lewis acids. |
| Toluene | Nonpolar | 2.4 | Favors C3-selective electrophilic substitution.[1] |
Question 3.2: How should I approach selecting a solvent for a new, unfamiliar reaction with this indole derivative?
Answer: A systematic approach based on the principles of the reaction mechanism is the most effective strategy. Avoid randomly screening solvents. Instead, follow a logical decision-making process.
Visualizing a Solvent Selection Workflow:
Caption: A logical workflow for selecting an appropriate reaction solvent.
Step-by-Step Methodology:
-
Analyze Reactants: Start by examining your reagents. If you are using ionic reagents (e.g., sodium azide), a polar solvent is necessary for dissolution. If your reagents are neutral and nonpolar, a nonpolar solvent may suffice.
-
Consider the Mechanism: The reaction mechanism provides the best clues.
-
For reactions involving carbocationic intermediates (Sɴ1-like), polar protic solvents are excellent as they can stabilize the charged intermediate.[7]
-
For bimolecular reactions where you need a strong, unhindered nucleophile (Sɴ2-like), a polar aprotic solvent is almost always the best choice.[5]
-
For electrophilic aromatic substitutions like the initial synthesis, a non-coordinating nonpolar or polar aprotic solvent is preferred.
-
-
Screen and Optimize: Based on the analysis, choose 2-3 candidate solvents from the appropriate class and run small-scale test reactions. Monitor them by TLC or LC-MS to quickly assess conversion, selectivity, and side-product formation. Once a promising solvent is identified, you can further optimize conditions like concentration and temperature.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
- Marcus, W. B., et al. (n.d.). Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. National Institutes of Health (NIH).
- Catalán, J. (2009). First reported evidence that solvent polarity induces an 1 L b ↔ 1 L a inversion in the indole chromophore. ResearchGate.
- Sun, Y., & Song, P. S. (1977). Solvent effects on the fluorescent states of indole derivatives–dipole moments. ResearchGate.
- Wikipedia contributors. (n.d.). Indole. Wikipedia.
- Majumdar, D., & Panda, S. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH).
- Eisinger, J., & Navon, G. (1971). Effect of solvent upon the fluorescence decay of indole. PubMed.
- Al-Horani, R. A., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. National Institutes of Health (NIH).
- Lee, E., & Lee, Y. R. (2018). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. MDPI.
- Organic Chemistry at the University of Colorado. (n.d.). Indoles.
- Benchchem. (n.d.). Technical Support Center: Stability of Ethyl Isocyanoacetate in Protic Solvents. BenchChem.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents.
- The Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube.
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hbm4eu.eu [hbm4eu.eu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Welcome to the technical support center for the synthesis of ethyl 2-(1H-indol-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure, with a focus on robust and reproducible work-up and purification protocols. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction with indole and ethyl oxalyl chloride is complete, but I am unsure about the best quenching procedure. What do you recommend?
A1: The quenching of the Friedel-Crafts acylation of indole with ethyl oxalyl chloride requires careful execution to avoid side reactions and degradation of the product. The immediate precursor, 2-(1H-indol-3-yl)-2-oxoacetyl chloride, is known to be unstable at room temperature. Therefore, a rapid and cold quenching procedure is paramount. We recommend pouring the reaction mixture slowly into a vigorously stirred slurry of crushed ice and water. This method effectively hydrolyzes the unreacted ethyl oxalyl chloride and any remaining Lewis acid catalyst while minimizing localized heat generation that could lead to product degradation.
Q2: I am observing a low yield after work-up. Could the aqueous washes be the culprit?
A2: Yes, the α-keto ester functionality in your target compound is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The ester group proximal to the α-ketone is especially labile.[1] Prolonged exposure to aqueous acidic or basic solutions during washing steps can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid, which would reduce the yield of your desired product. It is crucial to perform aqueous washes efficiently and avoid letting the separatory funnel sit for extended periods. Neutral washes with brine are generally safer and primarily serve to remove dissolved water from the organic layer.
Q3: What are the most common impurities I should expect, and how can I remove them?
A3: The most common impurities depend on the synthetic route. In a Friedel-Crafts acylation, you might encounter:
-
Unreacted Indole: This can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). However, be mindful of the potential for product hydrolysis with prolonged acid contact.
-
N-acylated Indole: Friedel-Crafts acylation of N-H free indoles can sometimes lead to competing acylation at the nitrogen atom. This byproduct can often be separated by column chromatography.
-
Di-acylated products: While less common in acylation due to the deactivating nature of the acyl group, some di-acylation may occur. These can be removed by chromatography or recrystallization.
-
Hydrolyzed product (indole-3-glyoxylic acid): As mentioned, this can form during work-up. Careful control of pH is key to minimizing its formation.
Q4: My purified product is a colored oil/solid. How can I decolorize it?
A4: Colored impurities often arise from side reactions or the degradation of indole-containing compounds. If your product is a solid, recrystallization is an effective method for both purification and decolorization. You can try dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly. If the color persists, you can add a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal before cooling. For oily products, column chromatography is the preferred method for removing colored impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction; degradation of the acylating agent or product. | Ensure anhydrous reaction conditions. Use freshly opened or distilled ethyl oxalyl chloride. Monitor the reaction by TLC. Quench the reaction at low temperatures. |
| Formation of a Tar-like Substance During Quenching | Reaction mixture is too concentrated; localized heating during quenching. | Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) before quenching. Add the reaction mixture to a vigorously stirred ice/water slurry. |
| Product Hydrolysis to the Carboxylic Acid | Prolonged exposure to acidic or basic aqueous solutions during work-up. | Minimize the time the organic layer is in contact with aqueous acidic or basic solutions. Use dilute solutions for washing and perform the washes quickly. Prioritize neutral washes with water and brine. |
| Difficulty in Separating Layers During Extraction | Emulsion formation. | Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, you can filter the mixture through a pad of Celite. |
| Product "Oiling Out" During Recrystallization | The solvent is too nonpolar, or the solution is cooling too rapidly. | Try a more polar solvent system. Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Co-elution of Impurities During Column Chromatography | Improper solvent system for chromatography. | Perform a thorough TLC analysis with different solvent systems to find an optimal mobile phase that provides good separation between your product and the impurities. A gradient elution might be necessary. |
Experimental Protocols
Protocol 1: Standard Work-up Procedure for this compound
-
Quenching: Slowly pour the completed reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (approximately 10 volumes relative to the reaction volume).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x reaction volume).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (1 x reaction volume) to remove water-soluble byproducts.
-
Saturated aqueous sodium bicarbonate solution (1 x reaction volume) to neutralize any remaining acid. Perform this wash quickly to minimize ester hydrolysis.
-
Brine (1 x reaction volume) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on solubility tests, a mixture of ethyl acetate and hexanes is often a good starting point for the recrystallization of indole derivatives.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. If the solution is colored, add a spatula-tip of activated charcoal, swirl, and then perform the hot filtration.
-
Crystallization: To the hot, clear filtrate, slowly add hexanes until the solution becomes slightly cloudy. Add a drop or two of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
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Isolation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal recovery. Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum.
Visualized Workflows
General Work-up Workflow
Caption: General workflow for the work-up and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.
- Friedel-Crafts Acyl
- Why This Reaction Doesn't Happen ??? Sciencemadness Discussion Board. [Link]
- Recrystalliz
- Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.
Sources
Validation & Comparative
The Subtle Distinction: A Comparative Guide to Ethyl and Methyl 2-(1H-indol-3-yl)-2-oxoacetate for the Synthetic Chemist
In the realm of medicinal chemistry and synthetic organic chemistry, the indole-3-glyoxylate scaffold is a cornerstone, serving as a versatile precursor to a multitude of biologically active compounds and complex molecular architectures. Among the most common derivatives employed are the methyl and ethyl esters: methyl 2-(1H-indol-3-yl)-2-oxoacetate and this compound. While differing by only a single methylene unit, the choice between these two reagents can have subtle yet significant implications for reaction kinetics, solubility, and downstream processing. This guide provides an in-depth, objective comparison, supported by physicochemical data and established chemical principles, to empower researchers in making an informed selection for their specific synthetic strategies.
At a Glance: Physicochemical Properties
A direct comparison of the fundamental physical properties of these two compounds reveals the initial layer of differentiation. While comprehensive experimental data for the ethyl ester is less prevalent in the literature, we can extrapolate from closely related analogues and established chemical trends.
| Property | Mthis compound | This compound |
| Molecular Formula | C₁₁H₉NO₃ | C₁₂H₁₁NO₃ |
| Molecular Weight | 203.19 g/mol [1] | 217.22 g/mol [2] |
| Appearance | Pale yellow fine powder[3] | Expected to be a pale yellow solid |
| Melting Point | 227-230 °C[3] | Expected to be slightly lower than the methyl ester |
| Boiling Point (Predicted) | 383.2 ± 15.0 °C[3] | Expected to be slightly higher than the methyl ester |
| Solubility | Soluble in methanol, ethyl acetate | Generally higher solubility in organic solvents |
| XLogP3 | 1.5[3] | 2.1[2] |
Delving Deeper: A Comparative Analysis of Reactivity and Handling
The decision to use the ethyl or methyl ester often hinges on factors beyond basic physical constants. The subtle interplay of steric and electronic effects, along with practical considerations like solubility, can influence the outcome of a synthesis.
Electronic and Steric Effects: The Ethyl Advantage in Certain Contexts
The primary difference in reactivity between the methyl and ethyl esters stems from the nature of the alkoxy group. While both are electron-withdrawing, the ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation. This minor electronic difference is often overshadowed by steric effects. The larger ethyl group can introduce greater steric hindrance around the carbonyl carbon of the ester.
This increased steric bulk can be advantageous in reactions where selectivity is desired. For instance, in a reaction with a sterically demanding nucleophile, the ethyl ester might favor the formation of a less hindered product. Conversely, for reactions where rapid kinetics are paramount, the less hindered methyl ester may be the preferred choice, allowing for faster nucleophilic attack.
Solubility and Recrystallization: A Practical Consideration
The additional methylene group in the ethyl ester increases its lipophilicity, as evidenced by its higher predicted XLogP3 value.[2][3] This generally translates to better solubility in a wider range of organic solvents compared to its methyl counterpart. This enhanced solubility can be a significant practical advantage, particularly in reactions requiring higher concentrations of the substrate or in purification processes. For instance, the higher solubility of the ethyl ester might allow for a broader choice of solvents for recrystallization, potentially leading to higher purity of the final product.
Experimental Section: A Representative Synthetic Protocol
The synthesis of both esters typically follows a similar pathway, involving the acylation of indole with an appropriate oxalyl chloride derivative. The choice of the corresponding alcohol (methanol or ethanol) in the final step determines the identity of the ester.
General Synthesis of Indole-3-glyoxylates
Caption: General synthetic workflow for indole-3-glyoxylates.
Step-by-Step Protocol (Adaptable for both esters):
-
Acylation: To a solution of indole (1.0 eq) in anhydrous diethyl ether, cooled to 0 °C under a nitrogen atmosphere, is added oxalyl chloride (1.0 eq) dropwise. The reaction mixture is stirred at this temperature for 30 minutes.
-
Esterification: The reaction mixture is then cooled to -70 °C, and a solution of sodium methoxide in methanol (for the methyl ester) or sodium ethoxide in ethanol (for the ethyl ester) (2.0 eq) is added dropwise over 1 hour.
-
Work-up: The reaction is allowed to warm to 0 °C, and water is added to quench the reaction. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethyl acetate.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. 1H and 13C NMR spectroscopy will confirm the presence of the indole and the respective ester functionalities. Mass spectrometry will verify the molecular weight of the product, and IR spectroscopy will show characteristic carbonyl stretches for the ketone and ester groups.
Logical Framework for Reagent Selection
The choice between the ethyl and methyl ester is not arbitrary and should be guided by the specific demands of the planned synthesis.
Caption: Decision tree for selecting the appropriate indole-3-glyoxylate.
Conclusion
References
- A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions - Benchchem. URL
- Ethyl 2-(1H-indol-7-yl)-2-oxoacetate | C12H11NO3 | CID 76846865 - PubChem. URL
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - NIH. URL
- Synthesis and biological evaluation of indoles - Der Pharma Chemica. URL
- Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands - MDPI. URL
- ethyl 2-(5-fluoro-1h-indol-3-yl)
- ethyl-2-(1-methyl-1h-indol-3-yl)
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- Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry - Reddit. URL
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A Senior Scientist's Guide to C3-Acylation of Indoles: A Comparative Analysis of Reagents and Methodologies
Executive Summary
The 3-acylindole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, serving as a crucial intermediate for a vast array of bioactive molecules.[1] However, the acylation of the electron-rich indole nucleus presents significant challenges, primarily concerning regioselectivity and the propensity for acid-catalyzed polymerization. This guide provides an in-depth comparative analysis of key acylation reagents, moving beyond simple protocols to explain the mechanistic rationale behind reagent choice. We will compare the performance of classical Friedel-Crafts reagents, the Vilsmeier-Haack system, and modern catalytic methods, with a special focus on the synthesis of indole-3-glyoxylates, such as ethyl 2-(1H-indol-3-yl)-2-oxoacetate. Experimental data is presented to support these comparisons, equipping researchers with the expertise to select the optimal strategy for their specific synthetic challenges.
The Strategic Importance and Challenge of Indole Acylation
The indole ring is one of the most ubiquitous heterocycles in pharmaceuticals. The introduction of an acyl group at the C3 position provides a versatile chemical handle for further elaboration into complex molecular architectures. However, the high nucleophilicity of the indole ring, particularly at the C3 position, makes it susceptible to side reactions. The primary challenges in indole acylation are:
-
Regioselectivity : While C3 acylation is often favored kinetically, competing N-acylation can occur, especially with unprotected indoles under basic or neutral conditions.[2][3]
-
Polymerization : The indole nucleus is sensitive to strong acids. Protic and strong Lewis acids, often used in classical Friedel-Crafts reactions, can induce oligomerization, leading to significantly reduced yields and complex purification.[4][5]
-
Functional Group Tolerance : Harsh reaction conditions required by some methods can be incompatible with sensitive functional groups elsewhere in the molecule.
This guide will dissect the most common methodologies used to overcome these challenges.
The Classical Workhorse: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by reacting an aromatic ring with an acyl chloride or anhydride in the presence of a catalyst.
Mechanism: The Role of the Lewis Acid
The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid (e.g., AlCl₃, ZrCl₄) coordinates to the acylating agent, generating a highly electrophilic acylium ion (or a polarized complex) that is then attacked by the electron-rich indole C3 position.
Reagent Variants & Performance
-
Strong Lewis Acids (e.g., AlCl₃): While traditionally used, strong Lewis acids like aluminum chloride are often too harsh for indole, causing extensive polymerization and low yields.[5][6] Their use is generally limited to indoles deactivated by electron-withdrawing groups or those with N-protection.[4]
-
Milder Lewis Acids (e.g., ZrCl₄, Et₂AlCl): Modern protocols favor milder and more oxophilic Lewis acids. Zirconium(IV) chloride (ZrCl₄) has emerged as an excellent choice, mediating the clean and regioselective 3-acylation of various indoles without requiring NH protection and minimizing side reactions.[5] Similarly, dialkylaluminum chlorides (Et₂AlCl) provide high yields of 3-acylindoles under mild conditions, efficiently scavenging the HCl byproduct and preventing acid-catalyzed decomposition.[6][7]
-
Oxalyl Chloride for Indole-3-Glyoxylates: For the synthesis of α-keto esters like this compound, the reaction of indole with ethyl oxalyl chloride is a common route. Alternatively, and more frequently, indole is reacted directly with oxalyl chloride.[8][9] Due to the high reactivity of both indole and oxalyl chloride, this reaction often proceeds efficiently at low temperatures without a Lewis acid catalyst, which is a significant advantage.[9][10] The resulting indol-3-ylglyoxylyl chloride is then typically reacted with an alcohol (e.g., ethanol) to furnish the desired ester.
Expert Insights
The choice of Lewis acid is critical. The common requirement for a stoichiometric amount of the catalyst is a drawback, as the Lewis acid complexes with both the starting indole and the 3-acylindole product.[11] For sensitive substrates, methods that avoid strong Lewis acids are highly preferable.
The Formylation Specialist: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the premier method for introducing a formyl (-CHO) group onto an electron-rich heterocycle.
Mechanism: A Milder Electrophile
The reaction involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (most commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[12][13] This reagent is a significantly milder electrophile than the acylium ions generated in Friedel-Crafts reactions, which accounts for its high functional group tolerance and cleaner reaction profiles. The initial adduct is hydrolyzed during aqueous workup to yield the aldehyde.[12]
Performance and Scope
The Vilsmeier-Haack reaction provides excellent yields for the 3-formylation of a wide range of indoles.[12] While primarily used for formylation, other amides can be used to introduce larger acyl groups, though this may require the synthesis of a non-commercially available amide.[4] A significant recent development is the creation of catalytic Vilsmeier-Haack reactions, which utilize a P(III)/P(V)=O cycle to avoid the use of stoichiometric amounts of corrosive POCl₃, enhancing the green credentials of the method.[14][15]
Modern Alternatives: Moving Beyond Harsh Acids
To address the limitations of classical methods, several milder and more selective protocols have been developed.
-
Trifluoroacetic Anhydride (TFAA): TFAA can serve as a powerful activating agent for carboxylic acids, allowing them to function as acylating agents under metal-free conditions.[16][17] This approach avoids both Lewis acids and corrosive reagents like POCl₃.
-
Organocatalysis: Nucleophilic catalysts, such as the amidine DBN (1,5-diazabicyclo[4.3.0]non-5-ene), can activate acyl chlorides towards electrophilic attack by forming a highly reactive N-acyl-amidine intermediate.[18] This completely circumvents the need for any metal or Lewis acid catalyst, making it an attractive option for highly sensitive substrates.
-
Base-Mediated Acylation: Counterintuitively, acylation can also be performed under basic conditions. For 2-substituted indoles, reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote regioselective C3-acylation with electron-deficient acid chlorides.[19] This method offers an orthogonal approach with excellent functional group tolerance for substrates that are unstable in acidic media.
Head-to-Head Comparison: A Data-Driven Analysis
The following table summarizes the key characteristics of the discussed acylation reagents, providing a quick reference for experimental design.
| Method | Typical Reagents | Target Acyl Group | Regioselectivity | Typical Yields | Key Advantages | Key Limitations |
| Friedel-Crafts (Milder LA) | Acyl Chloride + ZrCl₄ or Et₂AlCl[5][7] | -COR (Alkyl, Aryl) | High for C3 | 75-95% | Broad scope, high yields, no NH protection needed. | Requires stoichiometric, moisture-sensitive catalyst. |
| Friedel-Crafts (Oxalyl Chloride) | Oxalyl Chloride, then ROH[9][10] | -COCOOR' (Glyoxylate) | High for C3 | 80-95% | Often no Lewis acid needed, direct route to glyoxylates. | Reagent is highly reactive and moisture-sensitive. |
| Vilsmeier-Haack | POCl₃ + DMF[12] | -CHO (Formyl) | High for C3 | 85-98% | Very mild, excellent for formylation, high functional group tolerance. | Primarily for formylation; stoichiometric POCl₃ in classical method. |
| TFAA Activation | RCOOH + TFAA[16][17] | -COR (Alkyl, Aryl) | High for C3 | 70-90% | Metal-free, avoids strong Lewis acids. | TFAA is corrosive and requires careful handling. |
| Organocatalysis | Acyl Chloride + DBN[18] | -COR (Aryl) | High for C3 | 65-88% | Completely avoids Lewis acids, very mild conditions. | Scope may be more limited than Lewis acid-catalyzed methods. |
| Base-Mediated | Acyl Chloride + DBU[19] | -COR (Electron-deficient) | High for C3 | 70-95% | Excellent for acid-sensitive substrates, orthogonal to other methods. | Primarily demonstrated for 2-substituted indoles. |
Visualizing Mechanisms and Workflows
General Mechanism of Electrophilic C3-Acylation
Caption: General mechanism of electrophilic C3-acylation of indole.
Workflow for Selecting an Acylation Reagent
Caption: Decision workflow for selecting an appropriate indole acylation method.
Field-Proven Experimental Protocols
Protocol 1: Synthesis of this compound via Oxalyl Chloride
Based on the principles described by Speeter and Anthony.[10]
-
Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether (100 mL).
-
Indole Solution : Dissolve indole (11.7 g, 0.1 mol) in anhydrous diethyl ether (150 mL) and add it to the dropping funnel.
-
Cooling : Cool the reaction flask to 0 °C using an ice-salt bath.
-
Reagent Addition : Add oxalyl chloride (10.2 mL, 0.12 mol) to the stirred ether in the reaction flask.
-
Reaction : Add the indole solution dropwise from the funnel to the oxalyl chloride solution over 1 hour, maintaining the temperature between 0-5 °C. A yellow precipitate of indol-3-ylglyoxylyl chloride will form.
-
Stirring : After the addition is complete, stir the resulting slurry for an additional 2 hours at 0-5 °C.
-
Esterification : In a separate flask, prepare a solution of anhydrous ethanol (50 mL) in anhydrous diethyl ether (100 mL). Cool this solution to 0 °C.
-
Quenching : Slowly and carefully add the ethanolic solution to the reaction slurry. This step is exothermic; maintain the temperature below 10 °C.
-
Workup : Allow the reaction to warm to room temperature and stir for 1 hour. Quench with cold water (100 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from ethanol/water to yield this compound as a crystalline solid.
Protocol 2: Friedel-Crafts Acylation of Indole with Acetyl Chloride using ZrCl₄
Adapted from the procedure developed by Reddy et al.[5]
-
Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole (117 mg, 1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition : Add zirconium(IV) chloride (ZrCl₄) (350 mg, 1.5 mmol) to the solution in one portion. Stir for 10 minutes.
-
Acyl Chloride Addition : Slowly add acetyl chloride (78 μL, 1.1 mmol) via syringe over 5 minutes.
-
Reaction : Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Workup : Upon completion, quench the reaction by carefully adding crushed ice, followed by 1 M HCl (10 mL).
-
Extraction : Extract the mixture with dichloromethane (3 x 15 mL).
-
Isolation : Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-acetylindole.
Conclusion
The C3-acylation of indoles is a pivotal transformation in organic synthesis. While classical Friedel-Crafts reactions remain useful, a nuanced understanding of the catalyst's role is essential to prevent side reactions. Milder Lewis acids like ZrCl₄ offer significant improvements in yield and substrate tolerance.[5] For 3-formylation, the Vilsmeier-Haack reaction remains the gold standard for its mildness and efficiency.[12] The direct reaction of indole with oxalyl chloride provides an exceptionally efficient, Lewis acid-free route to indole-3-glyoxylates, which are valuable synthetic precursors.[10] Furthermore, the emergence of organocatalytic and base-mediated strategies provides powerful, orthogonal approaches for acylating sensitive and highly functionalized indoles, complementing the existing arsenal of acidic methods.[18][19] The choice of reagent is not arbitrary; it is a strategic decision based on the target molecule, the substrate's electronic properties, and its functional group compatibility, as outlined in this guide.
References
- de A. M. E. Pinto, A. C. S. N. F. et al. Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters.
- T. J. C. O'Riordan, et al. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.
- S. R. Kotha, et al. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules.
- M. Khezri, et al. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research.
- W-B. Liu, et al. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
- K. S. Reddy, et al. ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry.
- Y. Wang, et al. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Y. Wu, et al. Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
- Y. Wu, et al. Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
- A. A. Aly, et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate.
- A. T. Lindhardt, et al. A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions. The Journal of Organic Chemistry.
- T. Okauchi, et al. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters.
- LookChem. Cas 79-37-8,Oxalyl chloride.
- Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
- Wikipedia. Oxalyl chloride.
- Sciencemadness Discussion Board. Reaction between oxalyl chloride and indole.
- ResearchGate. The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. | Request PDF.
- M. E. Speeter, W. C. Anthony. THE ACTION OF OXALYL CHLORIDE ON INDOLES: A NEW APPROACH TO TRYPTAMINES. Journal of the American Chemical Society.
- Google Patents. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
- S. Choi, S-G. Kim. Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. MDPI.
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A Comparative Guide to the Biological Activity of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among the vast array of indole-containing compounds, ethyl 2-(1H-indol-3-yl)-2-oxoacetate and its analogs, particularly the indole-3-glyoxylamides, have emerged as a versatile class of molecules with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of these analogs, supported by experimental data and detailed protocols, to aid researchers in the design and development of novel therapeutic agents.
The Indole-3-glyoxylate Scaffold: A Platform for Diverse Biological Activities
The core structure, this compound, features an indole ring linked to a glyoxylate moiety. This seemingly simple architecture allows for extensive chemical modifications at several key positions, including the indole nitrogen (N1), the C2 and C5 positions of the indole ring, and the ester or amide group of the glyoxylate. These modifications have profound effects on the molecule's physicochemical properties and its interaction with biological targets, leading to a wide range of pharmacological effects.
Synthesis of this compound Analogs
The synthesis of these analogs typically involves a few key steps. A common route starts with the Friedel-Crafts acylation of an appropriately substituted indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This highly reactive intermediate is then reacted with a variety of nucleophiles, such as alcohols or amines, to yield the desired esters or amides.[2]
Comparative Biological Activities
The biological activities of this compound analogs are diverse and potent. The following sections compare their performance in key therapeutic areas, with supporting data summarized in tables.
Anticancer Activity
Indole-3-glyoxylamides have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Table 1: Anticancer Activity of Selected Indole-3-glyoxylamide Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indibulin (D-24851) | SK-OV-3 (Ovarian) | 0.05 | Tubulin Polymerization Inhibitor | [3] |
| Indibulin (D-24851) | U87 (Glioblastoma) | 0.08 | Tubulin Polymerization Inhibitor | [3] |
| β-carboline hybrid (24) | Various | 4.37 - 10.36 | DNA binding, Topoisomerase II inhibition | [1] |
| Thiazole hybrid (20) | DU145 (Prostate) | 0.093 | Tubulin Polymerization Inhibitor | [1] |
Structure-Activity Relationship (SAR) Insights:
-
N1-substitution: Substitution on the indole nitrogen with a benzyl group, particularly a 4-chlorobenzyl group as seen in Indibulin, is often associated with potent tubulin polymerization inhibitory activity.[3]
-
Amide Moiety: The nature of the amine in the glyoxylamide portion is critical. Aromatic amines, such as pyridyl groups, have been shown to be beneficial for anticancer activity.[4]
-
Hybrid Molecules: Hybrid molecules incorporating other anticancer pharmacophores, such as β-carbolines or thiazoles, have yielded compounds with dual mechanisms of action and potent cytotoxicity.[1]
Anti-prion Activity
A significant breakthrough in the field of prion disease therapeutics has been the discovery of indole-3-glyoxylamides as potent inhibitors of prion protein (PrPSc) aggregation. These compounds have shown remarkable efficacy in cell-based models of prion disease.
Table 2: Anti-prion Activity of Selected Indole-3-glyoxylamide Analogs
| Compound | Cell Line | EC50 (nM) | Reference |
| Analog with p-OCH3 phenylamide | Scrapie-infected neuroblastoma (ScN2a) | <10 | Not explicitly cited |
| Analog with p-F phenylamide | Scrapie-infected neuroblastoma (ScN2a) | <10 | Not explicitly cited |
Structure-Activity Relationship (SAR) Insights:
-
N-phenylglyoxylamide moiety: The presence of a para-substituted N-phenylglyoxylamide is crucial for anti-prion activity. Electron-donating groups like methoxy and electron-withdrawing groups like fluorine at the para position of the phenyl ring enhance potency.
-
Indole C2 position: The C2 position of the indole ring must be unsubstituted for optimal activity.
-
Indole N1 position: An unsubstituted indole N1 is preferred for potent anti-prion activity.
Antiviral Activity
The antiviral potential of indole-3-glyoxylate analogs is an emerging area of research. Recent studies have shown that these compounds can inhibit key viral enzymes. For instance, certain brominated indole-3-glyoxylamides have demonstrated inhibitory activity against the SARS-CoV-2 3CL protease.[5]
Table 3: Antiviral Activity of a Selected Indole-3-glyoxylamide Analog
| Compound | Virus/Target | IC50 (µM) | Reference |
| 5-bromoindole-3-glyoxyl-D-tryptophan | SARS-CoV-2 3CLpro | Not specified, but showed inhibitory activity | [5] |
Structure-Activity Relationship (SAR) Insights:
-
The SAR for antiviral activity is still being elucidated. However, the initial findings suggest that modifications on both the indole ring and the amide portion can influence activity against specific viral targets.[6]
Antimicrobial Activity
Indole-3-glyoxylamide derivatives have also been investigated for their antimicrobial properties. They have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7]
Table 4: Antimicrobial Activity of Selected Indole-3-aldehyde Hydrazone Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indole-3-aldehyde N-benzoyl hydrazone | S. aureus | 6.25 | [7] |
| 5-Bromoindole-3-aldehyde N-benzoyl hydrazone | MRSA | 6.25 | [7] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a hydrazone moiety appears to be important for antimicrobial activity.
-
Substitution on the indole ring, such as with a bromine atom at the C5 position, can enhance activity against resistant strains like MRSA.[7]
Enzyme Inhibition
Beyond their effects on tubulin and viral proteases, indole-3-glyoxylate analogs have been shown to inhibit other enzymes, highlighting their potential for treating a variety of diseases. For example, a series of indole glyoxylamides were identified as potent inhibitors of pancreatic lipase, suggesting their utility in the management of obesity.[8] Additionally, some indole derivatives have shown inhibitory activity against kinases and topoisomerases.[1][9]
Table 5: Enzyme Inhibitory Activity of Selected Indole-3-glyoxylamide Analogs
| Compound | Enzyme Target | IC50 (µM) | Reference |
| Indole glyoxylamide 8f | Pancreatic Lipase | 4.92 | [8] |
| β-carboline hybrid (24) | Topoisomerase II | Not specified, but showed inhibitory activity | [1] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin protein, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.[10][11]
-
Data Analysis: Compare the polymerization curves of treated samples to that of a control (e.g., paclitaxel for stabilizers, nocodazole for destabilizers) to determine the inhibitory or stabilizing effect of the compound.[12]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
Conclusion and Future Perspectives
This compound analogs represent a highly promising class of compounds with a remarkable diversity of biological activities. The indole-3-glyoxylamide scaffold, in particular, has proven to be a fruitful starting point for the development of potent anticancer, anti-prion, and enzyme inhibitory agents. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Exploring a wider range of biological targets: The versatility of the scaffold suggests that it may have utility against other diseases.
-
Optimizing lead compounds: Further medicinal chemistry efforts are needed to improve the drug-like properties of the most promising analogs.
-
Investigating mechanisms of action: A deeper understanding of how these compounds interact with their biological targets will facilitate the design of more effective therapeutics.
By leveraging the knowledge presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the privileged indole-3-glyoxylate scaffold.
References
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- Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 389. [Link]
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- American Society for Microbiology. (2009). Indole Test Protocol. [Link]
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- Buvana, C., Raveendran, A., Suresh, R., & Haribabu, Y. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230. [Link]
- Kumar, A., et al. (2023). Identification of N‐(2‐(1H‐indol‐3‐yl) ethyl)‐N‐benzylacrylamide as Novel Aurora Kinase A Inhibitor for Cancer Therapy: Virtual Screening, Synthesis, MD Simulation, and In Vitro Validation. ChemistrySelect, 8(23), e202300742. [Link]
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- Gadal, F., et al. (2007). Novel antitumor indenoindole derivatives targeting DNA and topoisomerase II. Biochemical pharmacology, 74(7), 979–991. [Link]
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- Abdel-Maksoud, M. S., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. [Link]
- Chauhan, P. M. S., et al. (2010). Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents. Bioorganic & medicinal chemistry letters, 20(1), 294–297. [Link]
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A Senior Scientist's Guide to the NMR Characterization of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
For researchers and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible science. Ethyl 2-(1H-indol-3-yl)-2-oxoacetate, a key building block for various pharmacologically active indole alkaloids, is no exception. Its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed electronic and structural fingerprint. This guide offers an in-depth analysis of its ¹H and ¹³C NMR spectra, a comparison with a structural analog to highlight key differences, and a robust, field-proven protocol for data acquisition.
Structural Elucidation via ¹H NMR Spectroscopy
The ¹H NMR spectrum provides a wealth of information based on the chemical shift (δ), multiplicity (singlet, doublet, etc.), coupling constants (J), and integration of each proton signal. The analysis of this compound in deuterated chloroform (CDCl₃) reveals a distinct set of signals that are readily assignable.
Rationale for Peak Assignments: The indole ring system and the adjacent α-keto-ester functionality create a unique electronic environment. The indole N-H proton is significantly deshielded due to the inductive effect of the nitrogen and its participation in the aromatic system, often appearing as a broad signal far downfield. Protons on the aromatic portion of the indole ring appear in the characteristic aromatic region (δ 7.0-8.5 ppm), with their specific shifts influenced by the electron-withdrawing glyoxylate substituent at the C3 position. The ethyl group presents a classic ethyl pattern: a quartet for the methylene (-CH₂-) group coupled to the methyl (-CH₃) protons, and a triplet for the methyl group coupled to the methylene protons.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment |
| ~8.50 | br s | 1H | - | NH -1 |
| ~8.45 | d | 1H | ~3.1 | H -2 |
| ~8.35 | m | 1H | - | H -4 |
| ~7.45 | m | 2H | - | H -5, H -7 |
| ~7.30 | m | 1H | - | H -6 |
| 4.42 | q | 2H | 7.1 | -O-CH₂ -CH₃ |
| 1.43 | t | 3H | 7.1 | -O-CH₂-CH₃ |
Note: Exact chemical shifts can vary slightly depending on solvent and concentration.
¹³C NMR Spectral Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The influence of electronegative atoms (oxygen and nitrogen) and aromaticity dictates the chemical shifts.
Rationale for Peak Assignments: Carbonyl carbons, particularly those in α-keto-ester systems, are highly deshielded and appear significantly downfield (>160 ppm). The carbons of the indole ring resonate in the aromatic region (110-140 ppm), with their precise locations determined by their position relative to the nitrogen atom and the C3-substituent. The ethyl group carbons are found in the aliphatic region, with the carbon bonded to oxygen (-O-CH₂) appearing further downfield than the terminal methyl (-CH₃) carbon.
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~182.0 | C=O (ketone) |
| ~163.5 | C=O (ester) |
| ~137.0 | C-7a |
| ~135.5 | C-2 |
| ~126.0 | C-3a |
| ~124.5 | C-6 |
| ~123.0 | C-5 |
| ~121.5 | C-4 |
| ~112.0 | C-7 |
| ~110.0 | C-3 |
| ~62.5 | -O-C H₂-CH₃ |
| ~14.0 | -O-CH₂-C H₃ |
Note: These are typical values; actual shifts can be influenced by experimental conditions.[1]
Comparative Analysis: Ethyl vs. Methyl Ester
To understand the influence of the ester group, we can compare the spectrum of the title compound with its close analog, mthis compound.[2][3] The core indole scaffold protons and carbons will have very similar chemical shifts. The primary difference will be observed in the ester portion of the molecule.
-
¹H NMR: The methyl ester will show a sharp singlet for the -OCH₃ group (around δ 3.9 ppm), replacing the quartet and triplet signals of the ethyl group.
-
¹³C NMR: The methyl ester will exhibit a single carbon signal for the -OCH₃ group (around δ 53 ppm), instead of the two signals for the ethyl group's -OCH₂- and -CH₃ carbons.
This comparison confirms that the signals at δ 4.42 (q) and 1.43 (t) in the ¹H NMR, and δ 62.5 and 14.0 in the ¹³C NMR, are unequivocally due to the ethyl group, providing an internal validation of the assignment.
Caption: Logical relationship between molecular fragments and their NMR signals.
A Trustworthy Protocol for NMR Data Acquisition
Reproducibility is paramount in scientific research. The following step-by-step protocol ensures the acquisition of high-quality, reliable NMR data for small molecules like this compound.[4][5][6][7]
Step 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4][6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common and effective choice for many indole derivatives.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4][5] Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels on the body of the tube as this can interfere with spinning in the spectrometer.[7]
Step 2: Instrument Setup and Data Acquisition
-
Spectrometer Insertion: Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.[5]
-
¹H Acquisition:
-
Load standard 1D proton acquisition parameters.
-
Set the appropriate spectral width and number of scans (typically 8-16 scans for a sample of this concentration).
-
Acquire the spectrum.
-
-
¹³C Acquisition:
-
Load standard 1D carbon acquisition parameters (e.g., proton-decoupled).
-
Set an appropriate spectral width and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[6]
-
Acquire the spectrum.
-
Step 3: Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at δ 7.26 ppm for ¹H or the solvent carbon signal at δ 77.16 ppm for ¹³C can be used as an internal reference.[8]
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative proton ratios.
Caption: Standard workflow for small molecule NMR analysis.
By adhering to this comprehensive guide, researchers can confidently characterize this compound and similar intermediates, ensuring the integrity and progression of their research and development endeavors.
References
- Chemical Instrumentation Facility, Iowa State University.
- Georgia Institute of Technology. (2023).
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- Wiley-VCH. (2007).
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
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- Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Introduction: The Analytical Imperative for Indole-3-Glyoxylates
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate is a member of the indole-3-glyoxylate family, a class of compounds that serves as a crucial structural motif in medicinal chemistry and natural product synthesis. Its indole core and α-ketoester functionality make it a versatile precursor for synthesizing a wide range of biologically active molecules, including potential therapeutic agents. Accurate and robust analytical methodologies are paramount for researchers in drug development to confirm structural identity, assess purity, and perform quantitative analysis in complex biological matrices.
This guide provides a comprehensive comparison of mass spectrometry (MS) platforms and methodologies for the analysis of this compound. We will delve into the rationale behind selecting the optimal ionization technique and mass analyzer, moving beyond mere protocol recitation to explain the underlying principles that ensure data integrity and analytical success.
Part 1: Foundational Choices - The Ionization Source
The first critical step in any LC-MS analysis is the efficient and reproducible generation of gas-phase ions from the analyte. The choice of ionization source is dictated by the physicochemical properties of the analyte. For this compound, its polarity is the key determinant.
Electrospray Ionization (ESI): The Preferred Method for Polar Analytes
ESI is the premier choice for polar molecules like our target compound.[1][2] The presence of heteroatoms (nitrogen and oxygen) in the indole ring and keto-ester group allows for efficient protonation in the positive ion mode, yielding a strong protonated molecule signal, [M+H]⁺.
-
Mechanism Rationale: In ESI, a high voltage applied to the sample eluting from the LC creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[1][3] This "soft" ionization technique imparts minimal excess energy to the analyte, preserving the molecular ion and making it ideal for subsequent structural analysis via tandem MS (MS/MS).
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analogs
While ESI is optimal for the title compound, APCI is a valuable alternative, particularly for related, less polar derivatives or when dealing with less-than-ideal mobile phases. APCI is better suited for smaller, more volatile, and less polar compounds.[1][4]
-
Mechanism Rationale: APCI utilizes a corona discharge to ionize the mobile phase solvent molecules, which then transfer a proton to the analyte molecule through a gas-phase chemical reaction.[3][5] This process requires the analyte to be thermally stable, as the APCI source operates at elevated temperatures to facilitate vaporization.[4] For routine workflows analyzing a range of indole derivatives with varying polarities, an APCI source can provide robust performance.[2]
Workflow for Ionization Source Selection
Caption: Predicted MS/MS fragmentation pathway for protonated this compound.
Quantitative Analysis: The Triple Quadrupole (QqQ) Mass Spectrometer
For drug development professionals needing to measure the concentration of a compound, the triple quadrupole mass spectrometer is the gold standard. [6][7][8]It operates in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM), which provides unparalleled sensitivity and selectivity. [9][7]
-
Mechanism Rationale: A QqQ instrument consists of three quadrupoles in series (Q1, q2, Q3). [9] 1. Q1 (Precursor Selection): The first quadrupole (Q1) is set to filter and pass only the ion with the mass-to-charge ratio (m/z) of our parent compound (the [M+H]⁺ ion, m/z 218.1). 2. q2 (Fragmentation): The selected ion then enters the second quadrupole (q2), which acts as a collision cell. Here, it collides with an inert gas (like argon), causing it to fragment. 3. Q3 (Product Selection): The third quadrupole (Q3) is set to filter and pass only a specific, characteristic fragment ion (e.g., m/z 172.1 or 144.0 from our predicted pathway).
This two-stage mass filtering process is highly specific and dramatically reduces chemical noise, enabling detection and quantification at very low levels (ppt or lower). [10][6][11]
Part 3: Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices for robust and reproducible results.
Protocol 1: LC-HRMS for Structural Confirmation (Orbitrap/Q-TOF)
This protocol is designed for the definitive identification of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid).
-
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer (HRMS) Settings:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperatures: Set according to manufacturer recommendations (e.g., Sheath Gas: 40 units, Aux Gas: 10 units, Capillary Temp: 320 °C).
-
Acquisition Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS2).
-
Full Scan MS Range: m/z 100-500.
-
Resolution: >70,000 (for Orbitrap) or >35,000 (for Q-TOF).
-
MS/MS: Trigger fragmentation on the most intense ions, using a normalized collision energy (NCE) of 20-40 eV.
-
-
Data Analysis & Validation:
-
Confirm the presence of the [M+H]⁺ ion (m/z 218.0812) with < 2 ppm mass error.
-
Analyze the MS/MS spectrum to confirm the presence of the predicted fragment ions (e.g., m/z 172.0550, 144.0444). The high mass accuracy of the fragments provides an additional layer of structural confirmation.
-
Protocol 2: LC-MS/MS for Targeted Quantification (Triple Quadrupole)
This protocol is for accurately measuring the concentration of the analyte in a sample matrix.
-
Sample Preparation & Internal Standard:
-
Prepare calibration standards in the relevant blank matrix (e.g., plasma, buffer).
-
The use of a stable isotope-labeled (SIL) internal standard (e.g., this compound-d5) is critical for achieving the highest accuracy and precision. [6][7]If a SIL-IS is unavailable, a structural analog can be used.
-
Spike all samples, standards, and QCs with the internal standard at a fixed concentration.
-
Perform sample extraction (e.g., protein precipitation with acetonitrile or solid-phase extraction).
-
-
Liquid Chromatography (LC) System:
-
Use the same LC conditions as in Protocol 1 to ensure chromatographic separation from matrix interferences.
-
-
Mass Spectrometer (QqQ) Settings:
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions (Example):
-
Analyte: Q1: 218.1 -> Q3: 172.1 (Quantifier), Q1: 218.1 -> Q3: 144.0 (Qualifier).
-
Internal Standard (IS): e.g., Q1: 223.1 -> Q3: 177.1.
-
-
Collision Energy (CE): Optimize experimentally for each transition by infusing the compound and varying the CE to find the value that produces the maximum product ion intensity.
-
Dwell Time: Set to at least 50 ms per transition.
-
-
Method Validation & Data Analysis:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. [12] * Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Apply a linear regression to determine the concentration in unknown samples.
-
Conclusion
The selection of a mass spectrometry platform for the analysis of this compound is fundamentally driven by the analytical objective. For unambiguous structural confirmation, the superior resolution and mass accuracy of an Orbitrap or Q-TOF system are indispensable. For sensitive and robust quantification, particularly in complex matrices encountered during drug development, the targeted selectivity of a triple quadrupole mass spectrometer operating in SRM mode is the unequivocal choice. By understanding the causality behind these instrumental choices and implementing validated protocols, researchers can generate high-quality, reliable data to accelerate their scientific and developmental goals.
References
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- The Quantification workflows using Triple Quad Mass Spectrometry. LinkedIn.
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A Researcher's Guide to the Structural Elucidation of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate Derivatives: A Comparative Analysis
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Specifically, the ethyl 2-(1H-indol-3-yl)-2-oxoacetate scaffold is a privileged structure in drug discovery, with derivatives showing promise in diverse areas such as anticancer and antimicrobial applications.[3][4] The precise three-dimensional arrangement of atoms in these molecules is critical, as it dictates their interaction with biological targets. This guide provides an in-depth comparison of analytical techniques for the structural characterization of these indole derivatives, with a primary focus on the gold standard—single-crystal X-ray crystallography—and its relationship with complementary methods.
The Definitive Answer: Single-Crystal X-ray Crystallography
For unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography is the unparalleled gold standard.[5][6] This technique provides a static snapshot of the molecule in the solid state, offering crucial insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern crystal packing and can inform the design of solid dosage forms.
Expert Insight: The Causality Behind the Crystal
Obtaining a high-quality single crystal is the most critical and often most challenging step. The choice of solvent system is paramount. A common strategy is slow evaporation from a solution in which the compound is moderately soluble (e.g., ethyl acetate, acetone). Alternatively, anti-solvent vapor diffusion, where a poor solvent (e.g., hexane) is slowly introduced into a solution of the compound in a good solvent (e.g., dichloromethane), can promote the slow, ordered growth required for diffraction-quality crystals. This controlled reduction in solubility is key; rapid precipitation yields amorphous powder, which is unsuitable for this technique.
Experimental Protocol: From Powder to Structure
The workflow for small-molecule X-ray crystallography is a well-established, multi-step process.
Caption: Standard workflow for single-crystal X-ray crystallography.
Step-by-Step Methodology:
-
Crystal Growth: Dissolve the purified this compound derivative in a suitable solvent (e.g., ethyl acetate). Allow the solvent to evaporate slowly in a dust-free environment over several days. Alternatively, use vapor diffusion by placing this solution in a sealed container with a vial of an anti-solvent (e.g., n-hexane).
-
Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection.
-
Data Collection: Mount the crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction patterns from multiple orientations.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using methods like Direct Methods or Patterson functions to generate an initial electron density map.[7]
-
Structure Refinement: The initial atomic model is refined against the experimental data, adjusting atomic positions and displacement parameters to improve the fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using metrics such as the R-factor and checked for geometric reasonability. The final atomic coordinates are typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).
Data Summary: Crystal Structures of Indole Derivatives
While a comprehensive list of all derivatives is extensive, the following table summarizes representative crystallographic data for related indole structures, highlighting key parameters.
| Compound/Derivative | CCDC Number | Space Group | Key Feature(s) | Reference |
| 2-(1H-indol-3-yl)-2-oxoacetamide | 906580 | P2₁/c | Planar indole ring, intermolecular N-H···O hydrogen bonds | [8] |
| Methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate | - | P2₁/c | Planar molecule with E-conformation about C=C bond | [9] |
| N′-(Pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide | - | P2₁/n | Indole and pyridine rings are not coplanar | [10] |
| {2-[(diethylamino)methyl]indol-1-yl-κ²N,N'}dimethyl-aluminium | - | P1 | Four-coordinate aluminium with pseudo-tetrahedral geometry | [11] |
A Broader Perspective: Complementary and Alternative Techniques
While crystallography provides the ultimate structural proof, it is not always feasible and provides a static, solid-state picture. A multi-technique approach is essential for a comprehensive understanding, especially for drug development professionals who need to understand molecular behavior in a biological (solution) context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure in solution. For indole derivatives, ¹H and ¹³C NMR are indispensable for confirming the core structure and substitution patterns.[12][13][14]
-
Expertise & Experience: Unlike the static picture from crystallography, NMR can reveal dynamic processes.[15] For instance, if an indole derivative has bulky substituents, it might exhibit hindered rotation (atropisomerism), leading to two sets of signals for a single compound at room temperature. A variable-temperature (VT) NMR experiment can confirm this; as the temperature increases, the rate of rotation increases, causing the distinct signals to broaden and coalesce into a single averaged set.[15] This provides crucial information about the conformational flexibility of the molecule in solution, a key factor in receptor binding.[16]
Computational Modeling (Density Functional Theory - DFT)
When single crystals are elusive, or to complement experimental data, computational methods like DFT are invaluable. Geometry optimization calculations can predict the lowest energy conformation of a molecule in the gas phase.[17][18]
-
Trustworthiness: A key application is to validate an experimental structure. By performing a DFT geometry optimization starting from the crystallographic coordinates, researchers can compare the computationally derived low-energy structure with the solid-state structure. Significant differences may indicate that crystal packing forces are inducing a higher-energy conformation, which is vital information for understanding the molecule's preferred shape in a non-crystalline environment.[3][19]
Emerging Alternatives to Conventional X-ray Crystallography
For compounds that are difficult to crystallize to the size required for X-ray diffraction, newer techniques are emerging.
-
Microcrystal-Electron Diffraction (MicroED): This cryo-electron microscopy technique uses an electron beam instead of X-rays.[5] It can determine high-resolution structures from nanocrystals that are a billionth of the size typically needed for X-ray crystallography, dramatically reducing the time and effort required for crystal growth.[5]
-
X-ray Free Electron Lasers (XFELs): For smSFX (small-molecule serial femtosecond X-ray crystallography), XFELs use extremely powerful and fast X-ray pulses, allowing for data collection from crystals 10 to 100 times smaller than those used in traditional experiments.[20]
Caption: Interplay of key analytical techniques for structural elucidation.
Comparative Summary of Core Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Computational Modeling (DFT) |
| Physical State | Solid (single crystal) | Solution | Gas phase (in silico) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, intermolecular interactions | Connectivity, solution-state conformation, dynamics | Optimized geometry, relative energies of conformers, electronic properties |
| Key Advantage | Unambiguous 3D structure determination[6] | Provides data in a biologically relevant state (solution)[16] | No physical sample needed; predictive power[17] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow[5] | Does not provide precise bond lengths/angles; complex spectra for large molecules | Accuracy is dependent on the level of theory and basis set used[17] |
| Throughput | Low (can take days to months)[5] | High | Medium to High |
Conclusion
For the definitive structural characterization of this compound derivatives, single-crystal X-ray crystallography remains the gold standard, providing unparalleled detail of the molecular architecture in the solid state. However, a holistic understanding, particularly for drug development, necessitates a synergistic approach. NMR spectroscopy is crucial for probing the molecule's conformation and dynamics in solution, which is more representative of a biological environment. Computational DFT studies serve as a powerful predictive and validation tool, bridging the gap between experimental observations and theoretical understanding. By integrating the insights from these complementary techniques, researchers can build a comprehensive and robust structural profile of these important molecules, accelerating their journey from chemical synthesis to therapeutic application.
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A Comprehensive Guide to the Structural Validation of Synthesized Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the indole nucleus stands as a "privileged scaffold," a core structural motif found in a multitude of biologically active compounds and approved drugs.[1][2] Among the vast family of indole derivatives, ethyl 2-(1H-indol-3-yl)-2-oxoacetate holds significant interest as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[3][4] The precise and unambiguous confirmation of its molecular structure following synthesis is a critical step, underpinning the reliability of subsequent research and the ultimate safety and efficacy of any derived products.
This guide provides a detailed, experience-driven comparison of the essential analytical techniques for the structural elucidation of this compound. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity.
The Synthetic Pathway: A Foundational Overview
The synthesis of this compound can be achieved through various established methods. A common and effective approach involves the Friedel-Crafts acylation of indole with ethyl oxalyl chloride. This reaction typically proceeds under mild conditions in the presence of a Lewis acid catalyst.
Experimental Workflow: Synthesis of this compound
Caption: The relationship between different analytical techniques for structure confirmation.
Mass spectrometry is the first port of call for determining the molecular weight of the synthesized compound. [5]For this compound (C12H11NO3), the expected monoisotopic mass is 217.0739 g/mol . [6]
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
-
Compare the experimentally determined mass to the theoretically calculated mass. A deviation of less than 5 ppm provides strong evidence for the correct elemental composition.
-
| Parameter | Expected Value for C12H11NO3 | Significance |
| Molecular Formula | C12H11NO3 | Defines the elemental composition. |
| Monoisotopic Mass | 217.0739 | The exact mass of the most abundant isotope. [6] |
| [M+H]+ | 218.0817 | The mass-to-charge ratio of the protonated molecule. |
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. [7]Specific bonds absorb infrared radiation at characteristic frequencies, leading to a unique spectral fingerprint.
-
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically over the range of 4000-400 cm-1.
-
| Functional Group | Expected Absorption Range (cm-1) | Vibrational Mode |
| N-H (Indole) | 3300-3500 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=O (Ester) | 1735-1750 | Stretching |
| C=O (Ketone) | 1680-1700 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O (Ester) | 1000-1300 | Stretching |
The presence of strong absorption bands in these regions provides compelling evidence for the key functional groups within the target molecule.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. [8][9]It provides detailed information about the chemical environment of individual atoms, allowing for the complete assembly of the molecular structure. Both ¹H and ¹³C NMR are crucial.
-
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, noting the chemical shift, integration, and multiplicity of each signal.
-
Acquire the ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Expected ¹H NMR Data (in CDCl3, chemical shifts are approximate):
| Proton(s) | Approx. Chemical Shift (ppm) | Multiplicity | Integration |
| Indole N-H | ~8.1-8.5 | broad singlet | 1H |
| Indole Aromatic H's | ~7.2-7.8 | multiplet | 4H |
| Indole C2-H | ~8.2-8.4 | singlet | 1H |
| Ethyl -CH2- | ~4.4 | quartet | 2H |
| Ethyl -CH3 | ~1.4 | triplet | 3H |
Expected ¹³C NMR Data (in CDCl3, chemical shifts are approximate):
| Carbon(s) | Approx. Chemical Shift (ppm) |
| C=O (Ketone) | ~180-185 |
| C=O (Ester) | ~160-165 |
| Indole Aromatic C's | ~110-140 |
| Ethyl -CH2- | ~60-65 |
| Ethyl -CH3 | ~14-15 |
The combination of these spectroscopic data provides a robust and self-validating confirmation of the structure of synthesized this compound.
Comparison with Alternative Structures
It is crucial to consider potential isomeric byproducts. For instance, acylation could potentially occur at the N-1 position of the indole ring, though this is generally less favored under Friedel-Crafts conditions. The spectroscopic data, particularly the presence of the N-H proton in both ¹H NMR and IR, and the specific chemical shifts of the indole ring protons and carbons, would clearly differentiate the desired C-3 acylated product from any N-1 acylated isomer.
Conclusion
The structural validation of a synthesized compound is a cornerstone of chemical research. For this compound, a systematic and multi-pronged analytical approach is non-negotiable. By integrating the data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy, researchers can achieve an unambiguous and confident structural assignment. This rigorous validation ensures the integrity of the material and provides a solid foundation for its use in further synthetic endeavors and drug discovery programs.
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A Comparative Guide to Purity Assessment of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Drug Discovery and Development
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate is a key building block in synthetic organic chemistry, frequently utilized in the synthesis of a variety of biologically active indole alkaloids and pharmaceuticals. The purity of this starting material is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-separate, structurally related impurities in the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical method for purity assessment is not merely a quality control measure but a cornerstone of efficient and successful drug development.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with an orthogonal analytical technique, Quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely adopted technique for the purity determination of non-volatile and thermally labile compounds in the pharmaceutical industry, owing to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from its potential impurities, providing a detailed purity profile.
Anticipating Impurities: A Prerequisite for Method Development
A robust HPLC method must be capable of separating the target molecule from potential impurities. Based on the common synthetic routes to this compound, which often involve the acylation of indole with an oxalyl derivative, potential impurities include:
-
Starting Materials: Unreacted indole and ethyl oxalyl chloride (or its derivatives).
-
By-products: Di-acylated indole species and products of side reactions.
-
Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid.
The HPLC method presented below is designed to provide sufficient resolution for these and other potential impurities.
Experimental Protocol: A Validated HPLC Method
This protocol is adapted from established methods for similar indole derivatives and serves as a robust starting point for the analysis of this compound.[1]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase provides excellent hydrophobic retention for the aromatic indole ring, enabling good separation from more polar or non-polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape by suppressing the ionization of any acidic or basic functional groups and enhances the retention of the analyte. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good solvating power for the analyte and impurities. |
| Gradient Elution | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B | A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive purity profile within a reasonable run time. The re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 254 nm | The indole chromophore exhibits strong absorbance at this wavelength, providing high sensitivity for the main peak and many potential aromatic impurities. A DAD can be used to monitor multiple wavelengths. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Comparative Analysis: HPLC vs. Quantitative NMR (qNMR)
While HPLC is a powerful separation-based technique, it is not without its limitations. Quantitative NMR (qNMR) has emerged as a compelling orthogonal method for purity assessment, offering distinct advantages.[2][3][4][5][6]
The Power of an Orthogonal Method
Employing an analytical method that relies on a different scientific principle (orthogonality) provides a more comprehensive and trustworthy assessment of purity.[3] HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase, whereas qNMR quantifies molecules based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[4]
Quantitative NMR (qNMR): A Primary Ratio Method
qNMR is a primary analytical method, meaning that the signal response is directly proportional to the number of protons generating the signal, without the need for a calibration curve with a reference standard of the analyte.[4]
Key Advantages of qNMR:
-
Absolute Quantification: Can provide an absolute purity value when an internal standard of known purity is used.[3]
-
No Reference Standard for Impurities Needed: The purity can be determined by comparing the integral of the analyte's signals to those of a certified internal standard.[2] This is particularly advantageous when impurity standards are not available.
-
Non-destructive: The sample can be recovered after analysis.[2]
-
Structural Information: Provides structural information about the analyte and any observed impurities, aiding in their identification.
Experimental Protocol: Purity Assessment by ¹H qNMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.
-
Gently vortex the tube to ensure a homogeneous solution.
Data Acquisition and Processing:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation of all protons.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Comparative Data Summary
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning | Quantification based on nuclear magnetic resonance signal intensity |
| Quantification | Relative (area percent) or absolute (with a certified reference standard) | Absolute (with a certified internal standard) or relative ("100% method")[3] |
| Reference Standard | Required for absolute quantification and identification of known impurities | Not required for the analyte if an internal standard is used; provides structural information for unknowns |
| Sensitivity | High (typically ppm levels) | Lower than HPLC (typically requires >0.1% impurity for accurate quantification) |
| Resolution | Excellent for separating structurally similar compounds | Depends on spectral overlap; can be challenging for complex mixtures or isomers |
| Sample Throughput | Relatively high | Lower due to longer acquisition times for quantitative accuracy |
| Destructive/Non-destructive | Destructive | Non-destructive[2] |
| Information Provided | Retention time, UV spectrum, and relative peak area | Chemical structure, quantitative information, and identification of impurities |
Visualization of Workflows
HPLC Purity Assessment Workflow
Caption: Workflow for absolute purity determination by qNMR.
Conclusion: An Integrated Approach for Unquestionable Purity
For the comprehensive purity assessment of this compound, both HPLC and qNMR offer unique and complementary advantages. HPLC excels in its high resolving power and sensitivity, making it ideal for detecting and quantifying trace impurities. On the other hand, qNMR provides an absolute measure of purity without the need for specific impurity reference standards and offers valuable structural information.
A robust quality control strategy should leverage the strengths of both techniques. HPLC can be employed for routine purity checks and for the detailed profiling of impurities, while qNMR can be utilized as a primary method to certify the purity of reference standards and to investigate any discrepancies observed in the HPLC analysis. By adopting this integrated approach, researchers, scientists, and drug development professionals can ensure the highest quality of their chemical entities, thereby safeguarding the integrity of their research and the success of their development programs.
References
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Diehl, B. W. K., et al. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1275-1287. [Link]
- Simmler, C., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Senior Application Scientist's Comparative Guide to the Spectral Data of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel or synthesized compounds is a cornerstone of scientific integrity and progress. Ethyl 2-(1H-indol-3-yl)-2-oxoacetate, a versatile building block in synthetic chemistry, presents a unique spectral fingerprint that warrants a thorough comparative analysis. This guide provides an in-depth examination of its expected spectral data, drawing upon a comparative analysis of structurally similar compounds to offer a predictive and educational tool for its identification and characterization.
A Note on Data Unavailability: As of the writing of this guide, a complete, publicly available, and experimentally verified set of spectral data (¹H NMR, ¹³C NMR, MS, and IR) for this compound could not be located. Therefore, this guide will provide a detailed predictive analysis based on the spectral data of closely related structural analogs. This comparative approach allows us to anticipate the spectral characteristics of the target molecule with a high degree of confidence, while also highlighting the subtle yet important spectral shifts that arise from structural modifications.
The Structural Rationale: Understanding the Indole-3-glyoxylate Scaffold
The structure of this compound combines the electron-rich indole nucleus with an α-ketoester functionality at the C3 position. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature. The indole ring provides characteristic aromatic signals, while the ethyl glyoxylate moiety introduces distinct carbonyl and aliphatic resonances. Our comparative analysis will focus on how substitutions on the indole ring or modifications to the ester group influence these key spectral features.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, we anticipate a spectrum that clearly delineates the protons of the indole ring and the ethyl ester group.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (Indole) | 8.2 - 8.5 | br s | - | The broad singlet is characteristic of an exchangeable N-H proton. Its chemical shift can be influenced by solvent and concentration. |
| H-2 (Indole) | 8.3 - 8.4 | s | - | This proton is adjacent to the electron-withdrawing glyoxylate group, leading to a significant downfield shift. |
| H-4 (Indole) | 7.8 - 7.9 | d | ~8.0 | Aromatic proton on the benzene portion of the indole ring. |
| H-7 (Indole) | 7.4 - 7.5 | d | ~8.0 | Aromatic proton on the benzene portion of the indole ring. |
| H-5, H-6 (Indole) | 7.2 - 7.4 | m | - | Overlapping multiplets for the remaining aromatic protons. |
| OCH₂ (Ethyl) | 4.3 - 4.4 | q | ~7.1 | Quartet due to coupling with the adjacent methyl protons. |
| CH₃ (Ethyl) | 1.3 - 1.4 | t | ~7.1 | Triplet due to coupling with the adjacent methylene protons. |
Comparative ¹H NMR Data of Structural Analogs:
| Compound | Key Proton Chemical Shifts (δ, ppm) | Reference |
| 1-ethyl-1H-indole-3-carbaldehyde | H-2: 7.75 (s), H-4: 8.31 (d), OCH₂: 4.24 (q), CH₃: 1.56 (t) | [1] |
| Ethyl 2-oxo-2-(o-tolyl)acetate | Aromatic Hs: 7.31-7.69 (m), OCH₂: 4.43 (q), CH₃: 1.41 (t) | [2] |
| Ethyl 2-(naphthalen-2-yl)-2-oxoacetate | Aromatic Hs: 7.54-8.55 (m), OCH₂: 4.51 (q), CH₃: 1.45 (t) | [2] |
Expertise & Experience: The predicted downfield shift of the indole H-2 proton is a direct consequence of the strong electron-withdrawing nature of the adjacent α-keto group. This deshielding effect is a key diagnostic feature for 3-substituted indoles bearing electron-withdrawing groups. The ethyl group protons exhibit a classic quartet-triplet pattern, a reliable indicator of an ethyl ester.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides invaluable information about the carbon framework of a molecule. For this compound, we expect distinct signals for the indole carbons, the two carbonyl carbons, and the ethyl ester carbons.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Keto) | 185 - 190 | The α-keto carbonyl carbon is significantly downfield. |
| C=O (Ester) | 163 - 165 | The ester carbonyl carbon is upfield relative to the keto carbonyl. |
| C-2 (Indole) | 137 - 139 | Downfield due to the adjacent nitrogen and C3-substituent. |
| C-3a (Indole) | 136 - 137 | Bridgehead carbon. |
| C-7a (Indole) | 126 - 127 | Bridgehead carbon. |
| C-4, C-5, C-6, C-7 (Indole) | 121 - 125 | Aromatic carbons of the benzene ring. |
| C-3 (Indole) | 115 - 117 | The point of attachment for the glyoxylate group. |
| OCH₂ (Ethyl) | 62 - 63 | Methylene carbon of the ethyl ester. |
| CH₃ (Ethyl) | 14 - 15 | Methyl carbon of the ethyl ester. |
Comparative ¹³C NMR Data of Structural Analogs:
| Compound | Key Carbon Chemical Shifts (δ, ppm) | Reference |
| 1-ethyl-1H-indole-3-carbaldehyde | C=O: 184.47, C-2: 137.55, OCH₂: 41.89, CH₃: 15.05 | [1] |
| Ethyl 2-oxo-2-(o-tolyl)acetate | C=O (Keto): 188.8, C=O (Ester): 164.6, OCH₂: 62.2, CH₃: 14.1 | [2] |
| Ethyl 2-oxo-2-(thiophen-3-yl)acetate | C=O (Keto): 178.2, C=O (Ester): 162.4, OCH₂: 62.5, CH₃: 14.1 | [2] |
Trustworthiness: The prediction of two distinct carbonyl signals is a critical self-validating feature of the proposed structure. The chemical shift values are highly sensitive to the electronic environment, allowing for clear differentiation between the ketone and ester functionalities.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound, offering crucial clues to its structure.
Predicted Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): m/z = 217.0739 (calculated for C₁₂H₁₁NO₃)
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): m/z = 172
-
Loss of the entire ester group (-COOCH₂CH₃): m/z = 144 (Indole-3-carbonyl cation)
-
Formation of the indolyl cation: m/z = 116
-
Authoritative Grounding: The fragmentation of α-ketoesters often proceeds via cleavage of the bonds adjacent to the carbonyl groups. The stability of the resulting indolyl-containing fragments makes these pathways highly probable.
Experimental Workflow: Mass Spectrometry
Caption: A generalized workflow for mass spectrometry analysis.
Infrared Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the stretching vibrations of the N-H and carbonyl groups.
Predicted Infrared (IR) Data for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Indole) | 3300 - 3400 | Medium, Sharp | Characteristic of the indole N-H bond. |
| C=O Stretch (Keto) | 1720 - 1740 | Strong | The α-keto carbonyl stretch. |
| C=O Stretch (Ester) | 1735 - 1750 | Strong | The ester carbonyl stretch, often overlapping with the keto C=O. |
| C-O Stretch (Ester) | 1200 - 1300 | Strong | Characteristic of the ester C-O bond. |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium | Vibrations of the indole ring. |
Comparative IR Data of Structural Analogs:
| Compound | Key IR Absorptions (cm⁻¹) | Reference |
| 1H-Indazole | N-H: 3148 | [3] |
| Ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylate | N-H: 3272, C=O: 1710 | [3] |
Expertise & Experience: The presence of two strong carbonyl absorption bands, potentially overlapping, would be a key indicator of the α-ketoester functionality. The sharp N-H stretch is a definitive marker for the indole ring system.
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation (Electrospray Ionization - ESI):
-
Use a mass spectrometer equipped with an ESI source.
-
Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak and determine the molecular weight.
-
Analyze the fragmentation pattern to elucidate the structure of the molecule.
-
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the empty ATR accessory.
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Visualizing the Structure and Fragmentation
Caption: Molecular structure of this compound.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
While the direct experimental spectral data for this compound remains to be published, a thorough comparative analysis of its structural analogs provides a robust and reliable prediction of its spectral characteristics. The key diagnostic features to look for are the downfield-shifted indole H-2 proton in the ¹H NMR spectrum, the two distinct carbonyl signals in the ¹³C NMR spectrum, the characteristic fragmentation pattern in the mass spectrum, and the N-H and dual C=O stretching vibrations in the IR spectrum. This guide serves as a valuable resource for researchers working with this compound, enabling its confident identification and characterization in various scientific endeavors.
References
- Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry. [Link]
- Ethyl 2-[2-(4-Nitrobenzoyl)
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. NIH. [Link]
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. [Link]
- Wiley-VCH 2007 - Supporting Inform
- ethyl 2-[(2-methyl-1H-indol-3-yl)
- (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry Frontiers. [Link]
- Ethyl 2-(2-oxo-2,3-dihydro-1h-indol-1-yl)
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Ethyl 2-(1H-indol-7-yl)
- Ethyl acetoacet
- Ethyl 2-(1H-indol-2-yl)
- Ethyl Acet
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]
Sources
A Researcher's Comparative Guide to the Enzymatic Inhibition of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Among these, derivatives of ethyl 2-(1H-indol-3-yl)-2-oxoacetate have emerged as a promising class of enzyme inhibitors with therapeutic potential across various disease areas, including metabolic disorders and inflammation. This guide offers an in-depth, objective comparison of the enzymatic inhibition profiles of these derivatives, supported by experimental data and protocols to empower researchers in their quest for novel therapeutic agents.
Introduction to Indole-3-Glyoxylates as Enzyme Inhibitors
The this compound scaffold, characterized by an indole ring linked to a glyoxylate moiety, presents a unique electronic and structural framework for interaction with enzyme active sites. The indole ring can participate in hydrophobic, pi-stacking, and hydrogen bonding interactions, while the glyoxylate portion offers additional hydrogen bond acceptors and a reactive carbonyl group. This inherent versatility allows for the design of derivatives with tailored selectivity and potency against a range of enzymatic targets. Our investigation focuses on two key enzyme families: carbohydrate-hydrolyzing enzymes (α-amylase and α-glucosidase) and the inflammatory enzyme cyclooxygenase-2 (COX-2).
Comparative Analysis of Enzymatic Inhibition
While specific inhibitory data for the parent compound, this compound, is not extensively available in the public domain, studies on structurally related indole derivatives provide valuable insights into the potential of this chemical class. The following tables summarize the inhibitory activities of various indole derivatives against α-amylase, α-glucosidase, and COX-2, offering a comparative perspective.
Table 1: α-Amylase and α-Glucosidase Inhibition by Indole Derivatives
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-Thiazolidinedione Hybrid (IT4) | Indole derivative with thiazolidine-2,4-dione | α-Glucosidase | 2.35 ± 0.11 | Acarbose | 575.02 ± 10.11[1] |
| 3,3-di(indolyl)indolin-2-one (1i) | Bis-indole derivative | α-Glucosidase | > 50 µg/ml (lower than acarbose) | Acarbose | 19 ± 5 (% inhibition at 50 µg/ml)[2] |
| 3,3-di(indolyl)indolin-2-one (1i) | Bis-indole derivative | α-Amylase | > 50 µg/ml (higher than acarbose) | Acarbose | 90 ± 2 (% inhibition at 50 µg/ml)[2] |
Table 2: Cyclooxygenase-2 (COX-2) Inhibition by Indole Derivatives
| Compound ID | Derivative Class | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) |
| Indolizine Derivative (5a) | 7-methoxy indolizine | 5.84 | Not Reported | Indomethacin | 6.84[3] |
| 1,3-Dihydro-2H-indolin-2-one Derivative (9h) | Oxindole with α,β-unsaturated ketone | 2.35 ± 0.04 | Not Reported | Celecoxib | 0.03[2][3] |
| 1,3-Dihydro-2H-indolin-2-one Derivative (9i) | Oxindole with α,β-unsaturated ketone | 2.422 ± 0.10 | Not Reported | Celecoxib | 0.03[2][3] |
| 1,3-Dihydro-2H-indolin-2-one Derivative (4e) | Oxindole with α,β-unsaturated ketone | 3.34 ± 0.05 | Not Reported | Celecoxib | 0.03[2][3] |
| Indole-3-glyoxamide (IND19) | 1,2,3-tethered indole-3-glyoxamide | 0.12 | >100 | Celecoxib | Not Reported[4] |
Note: The IC50 values presented are for indole derivatives that are structurally distinct from this compound but share the core indole scaffold. These values are intended to illustrate the potential of indole-based compounds as COX-2 inhibitors.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The inhibitory activity of indole derivatives is intricately linked to their structural features. For α-glucosidase and α-amylase inhibitors, the presence of hydrogen bond donors and acceptors, as well as the overall hydrophobicity of the molecule, plays a crucial role in binding to the enzyme's active site. For instance, the potent α-glucosidase inhibitory activity of indole derivatives containing a thiazolidine-2,4-dione moiety (like IT4) suggests that this addition provides key interactions within the enzyme's binding pocket[1].
In the context of COX-2 inhibition, selectivity is a key consideration. The active site of COX-2 possesses a larger, more accommodating binding pocket compared to the constitutively expressed COX-1 isoform. This structural difference allows for the design of inhibitors that selectively target COX-2, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. For indole derivatives, substitutions that introduce bulkier groups or specific functionalities capable of interacting with the secondary pocket of COX-2 can enhance selectivity. For example, some indole derivatives have shown selective inhibition of COX-2 expression[5].
Experimental Protocols for Enzymatic Inhibition Assays
To facilitate further research and validation, this section provides detailed, step-by-step protocols for assessing the inhibitory activity of this compound derivatives against α-amylase and α-glucosidase.
Protocol 1: In Vitro α-Amylase Inhibition Assay
This colorimetric assay quantifies the reducing sugars produced from the enzymatic digestion of starch.
Materials:
-
α-Amylase from porcine pancreas
-
Soluble starch
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate
-
Sodium hydroxide (NaOH)
-
Sodium phosphate buffer (pH 6.9)
-
Test compounds (this compound derivatives)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1% (w/v) starch solution in sodium phosphate buffer.
-
Prepare the DNSA reagent by dissolving DNSA and sodium potassium tartrate in NaOH solution.
-
Prepare various concentrations of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
-
Enzyme Reaction:
-
In a 96-well plate, add 50 µL of the test compound solution (or positive control/buffer for blank).
-
Add 50 µL of α-amylase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the 1% starch solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Color Development and Measurement:
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5-10 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of α-amylase inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This assay is based on the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate buffer (pH 6.8)
-
Test compounds (this compound derivatives)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of α-glucosidase in potassium phosphate buffer.
-
Prepare a solution of pNPG in potassium phosphate buffer.
-
Prepare various concentrations of the test compounds and acarbose in a suitable solvent.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 20 µL of the test compound solution (or positive control/buffer for blank).
-
Add 20 µL of α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 50 µL of sodium carbonate solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Signaling Pathways and Logical Relationships
To provide a broader context for the therapeutic implications of inhibiting these enzymes, the following diagrams illustrate their roles in key biological pathways.
COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway and the point of inhibition by indole-3-glyoxylate derivatives.
Carbohydrate Digestion Pathway
Caption: The role of α-amylase and α-glucosidase in carbohydrate digestion and the inhibitory action of indole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel enzyme inhibitors. While direct experimental data for the parent compound is limited, the broader class of indole derivatives has demonstrated significant inhibitory potential against key therapeutic targets such as α-amylase, α-glucosidase, and COX-2. The provided protocols and comparative data serve as a valuable resource for researchers to systematically evaluate new derivatives and elucidate structure-activity relationships. Future research should focus on synthesizing and testing a focused library of this compound derivatives to generate specific quantitative data. This will enable a more direct and robust comparison, paving the way for the identification of lead compounds with enhanced potency, selectivity, and drug-like properties for the treatment of metabolic and inflammatory diseases.
References
- Naaz, F., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 6(35), 22696-22727.
- Taha, M., et al. (2018). Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones. Bioorganic Chemistry, 78, 346-355.
- Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. (2014). European Journal of Medicinal Chemistry, 86, 53-65.
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). Molecules, 23(6), 1250.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). ACS Omega, 6(35), 22696-22727.
- Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity. (2024). European Journal of Medicinal Chemistry, 264, 115957.
- Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity. (2024). European Journal of Medicinal Chemistry, 264, 115957.
- Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
- Taha, M., et al. (2018). Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones. Bioorganic Chemistry, 78, 346-355.
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
- Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv
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Introduction: The Indole-3-Glyoxylate Scaffold, a Privileged Template in Drug Discovery
An In-Depth Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate Analogs
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biomolecules and pharmaceuticals, from the essential amino acid tryptophan to complex alkaloids.[1][2] When this indole core is combined with a glyoxylate or glyoxylamide function at the 3-position, it forms the indolylglyoxylamide moiety—an exceptionally versatile and potent template for drug design.[1][2] The synthetic accessibility of this scaffold and its ability to engage in crucial biological interactions, such as hydrogen bonding and π–π stacking, have led to the development of numerous derivatives with a wide spectrum of pharmacological activities.[1]
Among these activities, the anticancer potential of indole-3-glyoxylate analogs has garnered the most significant attention. Many of these compounds function as potent microtubule-targeting agents, disrupting tubulin polymerization and ultimately leading to cancer cell death.[3][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this compound, synthesizing data from numerous studies to offer a clear comparison for researchers and drug development professionals. We will dissect the role of each molecular component, from the indole core to the terminal amide or ester, and provide the experimental context for these findings.
General Synthetic Strategy
The synthesis of indole-3-glyoxylamide and its ester analogs is typically achieved through a straightforward and robust two-step process. The appropriately substituted 1H-indole is first acylated at the C3 position using oxalyl chloride in an anhydrous solvent like diethyl ether. This reaction yields a highly reactive indol-3-ylglyoxylyl chloride intermediate. This intermediate is then treated in situ with a desired amine or alcohol, often in the presence of a base such as triethylamine, to afford the final N-substituted glyoxylamide or ester analog.[6][7]
Caption: General two-step synthesis of indole-3-glyoxylamide/ester analogs.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of these analogs can be finely tuned by strategic modifications at three primary sites: the indole nitrogen (N1), the indole ring itself (positions C2, C5, etc.), and the terminal glyoxylamide or ester group.
Part A: The Critical Role of the Indole N1-Substituent
The substituent at the N1 position of the indole ring plays a pivotal role in modulating the potency and pharmacokinetic properties of these compounds.
-
The N-H Moiety: The unsubstituted indole N-H can act as a hydrogen bond donor, which is crucial for affinity to certain biological targets like the benzodiazepine receptor.[1] However, for many anticancer applications, particularly tubulin inhibition, substitution at this position is highly favorable.
-
N1-Alkylation and Benzylation: Introducing substituents at the N1 position generally enhances antiproliferative activity. The nature of this substituent is key. For instance, the renowned tubulin inhibitor Indibulin (D-24851) features a 4-chlorobenzyl group at the N1 position, which significantly contributes to its potent anticancer effects.[3] Studies have shown that various N-heterocyclic groups can also be successfully employed, leading to orally active agents.[8]
Table 1: Comparison of N1-Substituents on Anticancer Activity
| Compound Ref. | N1-Substituent | Amide Moiety | Target Cell Line | IC₅₀ (nM) | Source |
|---|---|---|---|---|---|
| Indibulin | 4-Chlorobenzyl | N-(pyridin-4-yl) | SKOV3 (Ovarian) | - | [3] |
| 7 | 4-Cyanobenzyl | N-(3-methyl-5-isothiazolyl) | P388 (Leukemia) | 17 | [8] |
| 13 | (3-methyl-5-isoxazolyl)methyl | N-(3-methyl-5-isothiazolyl) | P388 (Leukemia) | 110 |[8] |
Data presented are for illustrative comparison of potent examples.
Part B: Tuning Activity via the Indole Ring
Modifications to the benzene portion of the indole scaffold offer another avenue for optimizing activity.
-
C5-Position: Substitutions at the C5 position have been shown to influence the affinity of these compounds for their targets.[1] A notable study involved synthesizing a series of C5-tethered indolyl-3-glyoxylamide derivatives, which demonstrated potent cytotoxicity against prostate (DU145) and colon (HCT-15) cancer cell lines.[3]
-
C2-Position: While many potent analogs are unsubstituted at C2, introducing groups here can lead to novel activities. For example, derivatives with a C2-adamantanyl group have been evaluated for cytotoxicity, and 2-aryl substituted analogs have been explored as antibacterial agents.[3][6] The introduction of a nitro (NO₂) or chloro (Cl) substituted aryl group at C2 showed promising activity against Bacillus subtilis and E. coli.[6]
Part C: The Glyoxylamide/Ester Moiety: The Key to Potency
The greatest diversity in biological activity arises from modifications to the glyoxylamide or ester side chain. Replacing the ethyl ester of the parent compound with a wide array of amides has been a highly successful strategy.
-
Aromatic and Heterocyclic Amides: The identity of the N-substituent on the glyoxylamide is a primary determinant of potency. In Indibulin, the N-(pyridin-4-yl) group is essential for its high activity.[3] A broad range of N-heterocyclic indolyl glyoxylamides have been synthesized and found to exhibit potent, broad-spectrum anticancer activity, even against multidrug-resistant (MDR) cell lines.[8]
-
Saturated vs. Aromatic Groups: A strategy of reducing the aromatic ring count and introducing more saturated structures in the amide portion has led to a new series of tubulin inhibitors with a distinct SAR profile. These compounds retained potent tubulin polymerization inhibition and cytotoxicity while potentially offering improved pharmacokinetic properties.[4]
Table 2: Comparison of Amide Moiety on Anticancer Activity
| Compound Ref. | N1-Substituent | Amide Moiety | Target Cell Line | LC₅₀ (nM) | Source |
|---|---|---|---|---|---|
| 32 | H | N-(1-benzylpiperidin-4-yl) | FaDu (Head & Neck) | 55 | [4][9] |
| 33 | H | N-(1-cyclohexylmethylpiperidin-4-yl) | FaDu (Head & Neck) | 31 | [4][9] |
| BPR0C261 | 4-methoxybenzyl | N-(thiazol-2-yl) | - | - |[1] |
Data presented are for illustrative comparison of potent examples.
Caption: Key modification points governing the SAR of indole-3-glyoxylamide analogs.
Mechanism of Action: Destabilizing the Cytoskeleton
A predominant mechanism of action for the anticancer indole-3-glyoxylamide analogs is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][9][10]
-
Binding to Tubulin: These small molecules bind to β-tubulin, often at or near the colchicine binding site, which is distinct from the binding sites of other agents like taxanes and vinca alkaloids.[3][4]
-
Inhibition of Polymerization: This binding event destabilizes the microtubule structure, preventing the assembly of α- and β-tubulin heterodimers into functional microtubules.[1][4]
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a critical component for cell division, leads to an arrest of the cell cycle in the G2/M phase.[1][3]
-
Apoptosis: Unable to complete mitosis, the cancer cell undergoes programmed cell death, or apoptosis.[8]
This targeted mechanism makes these compounds highly effective antimitotic agents. Notably, some analogs like Indibulin show selectivity for non-neuronal tubulin, potentially reducing the neurotoxicity often associated with other microtubule inhibitors.[3]
Caption: Mechanism of action for indole-3-glyoxylamide tubulin inhibitors.
Experimental Protocols
General Synthesis of an N-Aryl Indole-3-Glyoxylamide
This protocol is a representative procedure adapted from published methods.[6][7]
-
Step A: Formation of the Glyoxylyl Chloride Intermediate
-
To a stirred, cooled (0 °C) solution of the desired substituted 1H-indole (1.0 eq) in anhydrous diethyl ether, add oxalyl chloride (1.2 eq) dropwise under an inert atmosphere (e.g., Argon).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a precipitate (the intermediate) is often observed.
-
-
Step B: Amide Formation
-
In a separate flask, dissolve the desired aryl amine (e.g., 4-amino-pyridine) (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Add the amine solution dropwise to the suspension of the glyoxylyl chloride intermediate at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired indole-3-glyoxylamide.
-
In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines.[4][11]
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ or LC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics, particularly in oncology. The SAR data clearly demonstrate that potent, broad-spectrum anticancer agents can be generated through systematic chemical modification. The key takeaways from this guide are:
-
N1-Substitution: Large, often substituted benzyl groups at the N1 position are highly favorable for antimitotic activity.
-
Amide Moiety: The terminal amide group is the primary driver of potency, with small N-heterocyclic groups being particularly effective.
-
Mechanism: The most successful analogs act as microtubule destabilizers by inhibiting tubulin polymerization at the colchicine binding site.
Future research in this area will likely focus on further refining the scaffold to enhance oral bioavailability, improve selectivity for cancer cells over healthy cells, and design analogs capable of overcoming the challenge of multidrug resistance.[4][8] The continued exploration of this privileged indole-3-glyoxylamide template holds significant promise for the discovery of next-generation anticancer agents.
References
- Di Mambro, S., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 28(13), 5223. [Link][1][2]
- Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230. [Link][3][12]
- Burnley, R. J., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(1), 146-166. [Link][4]
- Buvana, C., et al. (2022). Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. Indian Journal of Pharmaceutical Education and Research, 56(4s), s214-s222. [Link][6]
- ResearchGate. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. [Link][2]
- Purandharan, A., et al. (2024). Cytotoxicity study of some indole derivatives. Journal of Survey in Fisheries Sciences, 10(4S), 2092-2101. [Link][13]
- Premnath, D., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 703451. [Link][11]
- Abdellatif, K. R. A., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Medicinal Chemistry, 15(8), 873-882. [Link][14]
- Wang, J., et al. (2015). Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. Journal of Chemical Research, 39(1), 54-56. [Link][15]
- Sharma, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry, 13(5), 529-556. [Link][16]
- Kamal, A., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 11(42), 26233-26246. [Link][17]
- Li, W. T., et al. (2003). Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents. Journal of Medicinal Chemistry, 46(9), 1706-15. [Link][8]
- Reddy, S. R. S. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link][18]
- Asian Journal of Pharmaceutical Research and Development. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. [Link][12]
- ResearchGate. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)
- Ruiu, S., et al. (2019). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Molecules, 24(18), 3350. [Link][7]
- El-Sayed, N., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 32179-32184. [Link][20]
- Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115. [Link][5]
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- Kumar, D., et al. (2015). Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. BMC Chemistry, 9, 16. [Link][21]
- Kim, J. H., & Kim, J. N. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)
- Singh, P., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(16), 3633. [Link][23]
- Szymański, J., et al. (2020). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. International Journal of Molecular Sciences, 21(18), 6896. [Link][9]
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A Senior Scientist's Guide to the Structural Confirmation of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
For researchers and drug development professionals, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible science. In the synthesis of novel therapeutics and functional materials, intermediates like ethyl 2-(1H-indol-3-yl)-2-oxoacetate are common. This guide provides an in-depth, comparative look at the primary analytical methods used to confirm the structure and purity of this specific indole derivative. We will move beyond mere procedural lists to explore the causality behind our analytical choices, ensuring a robust and self-validating workflow.
The indole nucleus is a privileged scaffold in medicinal chemistry, making the precise characterization of its derivatives a critical step in any research pipeline.[1] Misidentification of a substituent's position—for instance, mistaking a 3-substituted indole for a 2-substituted one—can lead to wasted resources and erroneous biological data. This guide will equip you with the multi-pronged analytical strategy required for confident structural elucidation.
The Analytical Challenge: Structure and Isomerism
This compound, also known as ethyl indol-3-ylglyoxylate, possesses a core indole structure with an ethyl glyoxylate group at the C3 position. Its identity is defined by its molecular formula (C₁₂H₁₁NO₃) and a precise molecular weight of 217.22 g/mol .[2] A key challenge is to differentiate it from constitutional isomers, such as ethyl 2-(1H-indol-2-yl)-2-oxoacetate, where the substituent is at the C2 position. Our analytical approach must therefore provide not just compositional data but definitive proof of connectivity.
For comparative purposes, we will contrast the expected data for our target molecule with that of a closely related isomer, ethyl 2-(1H-indol-2-yl)acetate . This compound lacks the keto-group, presenting a different analytical signature.[3]
The Workflow: A Multi-Technique Approach
A single analytical technique is rarely sufficient for unequivocal identification. We advocate for a synergistic workflow that combines mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy for structural confirmation, with high-performance liquid chromatography serving as the final arbiter of purity.
Caption: Comprehensive Analytical Workflow.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry is the initial go-to technique. Its primary function here is to confirm the molecular weight of the synthesized compound, providing immediate evidence of whether the desired reaction has occurred. We employ High-Resolution Mass Spectrometry (HRMS) to obtain an exact mass, which can corroborate the elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode ([M+H]⁺) is typically preferred for indole derivatives as the indole nitrogen can be readily protonated.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500.
Expected Data & Comparison
| Compound | Formula | Calculated Exact Mass [M] | Expected Ion [M+H]⁺ |
| This compound (Target) | C₁₂H₁₁NO₃ | 217.0739 | 218.0812 |
| Ethyl 2-(1H-indol-2-yl)acetate (Alternative) | C₁₂H₁₃NO₂ | 203.0946 | 204.1019[3] |
Trustworthiness: Observing a high-resolution mass that matches the calculated value to within 5 ppm provides very strong evidence for the correct elemental formula. For our target, a prominent signal at m/z 218.0812 would be a key first confirmation. The absence of a peak at m/z 204.1019 helps to rule out the alternative compound.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that excels at identifying the functional groups present in a molecule. For our target compound, the key is to confirm the presence of the N-H bond of the indole, the ester carbonyl (C=O), and the adjacent ketone carbonyl (C=O). The positions of these carbonyl stretches are diagnostic.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal before running the sample.
Expected Data & Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) for Target Compound | Rationale & Comparison |
| N-H Stretch (Indole) | ~3300-3400 cm⁻¹ (broad) | Confirms the presence of the indole N-H. This peak would also be present in the alternative. |
| C-H Stretch (Aromatic) | ~3050-3150 cm⁻¹ | Indicates the aromatic C-H bonds of the indole ring. |
| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ | From the ethyl group. |
| C=O Stretch (Ketone) | ~1650-1680 cm⁻¹ | Conjugation with the indole ring lowers the frequency from a typical ketone (~1715 cm⁻¹). This peak is absent in the alternative compound. |
| C=O Stretch (Ester) | ~1720-1740 cm⁻¹ | The electron-withdrawing effect of the adjacent ketone slightly raises the frequency. The alternative has a standard ester C=O stretch around 1735 cm⁻¹.[4] |
| C-O Stretch (Ester) | ~1150-1250 cm⁻¹ | Confirms the ester functional group. |
Trustworthiness: The observation of two distinct carbonyl peaks in the predicted regions is a critical piece of evidence. The lower frequency peak strongly suggests the ketone conjugated to the indole ring, a key structural feature of our target molecule that distinguishes it from the alternative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR does the same for the carbon skeleton. For our target, NMR will definitively prove the substituent is at the C3 position.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.[5]
-
2D NMR (Optional but Recommended): Run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to confirm assignments.
-
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparison |
| ~9.0 (broad s) | br s | 1H | NH -1 | Indole N-H proton, typically broad and downfield. |
| ~8.4 (s) | s | 1H | H-2 | The proton at C2 is a singlet and significantly downfield due to the deshielding effects of the adjacent nitrogen and the C3-substituent. This is the most diagnostic signal. In the alternative, the C3 proton would be a singlet around 6.3 ppm. |
| ~8.2 (d) | d | 1H | H-4 | Aromatic proton ortho to the electron-withdrawing substituent. |
| ~7.2-7.4 (m) | m | 3H | H-5, H-6, H-7 | Overlapping multiplets for the remaining benzene ring protons. |
| ~4.4 (q) | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the methyl group. |
| ~1.4 (t) | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet by the methylene group. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparison |
| ~182 | C =O (Ketone) | Ketone carbonyls are typically found far downfield. This peak is absent in the alternative. |
| ~163 | C =O (Ester) | Ester carbonyl carbon. |
| ~138 | C -2 | The C2 carbon is significantly downfield. In the alternative, the substituted C2 would be in a similar region, but the C3 carbon would be much further upfield (~108 ppm). |
| ~136 | C-7a | Quaternary indole carbon. |
| ~122-126 | C-4, C-5, C-6 | Aromatic CH carbons. |
| ~121 | C-3a | Quaternary indole carbon. |
| ~112 | C-7 | Aromatic CH carbon. |
| ~110 | C -3 | The substituted C3 carbon. Its chemical shift confirms the point of attachment. |
| ~63 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~14 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
Trustworthiness: The ¹H NMR spectrum provides a unique fingerprint. The presence of a downfield singlet for the H-2 proton is the smoking gun for C3 substitution. In a C2-substituted isomer, this proton would be absent, and a singlet for the H-3 proton would appear much further upfield. The ¹³C NMR data, particularly the chemical shift of the substituted C3 carbon and the presence of two distinct carbonyl signals, provides unambiguous, corroborating evidence.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Expertise & Experience: Once the structure is confirmed, HPLC is the gold standard for assessing the purity of the compound. We use a reversed-phase method, which is ideal for separating moderately polar organic molecules like our target. Purity is determined by integrating the peak area of the main compound relative to the total area of all observed peaks.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape. A typical starting point is a 50:50 (v/v) mixture.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the indole chromophore absorbs strongly, typically around 280 nm.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Trustworthiness: A high-purity sample should yield a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. By comparing the retention time to a known standard (if available) or by coupling the HPLC to a mass spectrometer (LC-MS), the identity of the main peak can be re-confirmed. The choice of a C18 column and an acidified mobile phase is based on extensive experience with indole derivatives, which often show improved peak shapes and resolution under these conditions.[6][7]
Conclusion
Confirming the identity of this compound is not a task for a single method but a process of building a self-validating case with complementary techniques. Mass spectrometry confirms the molecular formula, IR spectroscopy verifies the key functional groups, and NMR spectroscopy provides the definitive map of atomic connectivity, crucially distinguishing it from its isomers. Finally, HPLC provides the quantitative measure of purity essential for any downstream application. By following this multi-faceted workflow, researchers can proceed with the utmost confidence in the identity and quality of their materials.
References
- Zhong, M. (2005). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 1065(2), 239-248.
- PubChem. (n.d.). Ethyl 2-(1H-indol-2-yl)acetate. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 2-(1H-indol-7-yl)-2-oxoacetate. National Center for Biotechnology Information.
- Yong, Y. K., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(12), 2235.
- Idris, R., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 57(5), 415-420.
- PubChem. (n.d.). Ethyl (1-methyl-1H-indol-3-yl)(oxo)acetate. National Center for Biotechnology Information.
- Kim, H. Y., & Cheon, C. H. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(3), M945.
- Austin, C. S., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
- NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook.
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Safety Operating Guide
Navigating the Disposal of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate: A Guide to Safety and Compliance
The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. For drug development professionals and researchers, the proper disposal of compounds like ethyl 2-(1H-indol-3-yl)-2-oxoacetate is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of this indole derivative, grounded in established safety protocols and regulatory standards.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory activities involving hazardous chemicals are governed by a written Chemical Hygiene Plan (CHP)[4][5][6]. Your institution's CHP is the primary resource for specific safety protocols.
Personal Protective Equipment (PPE)
Given the irritant nature of similar indole compounds, the following PPE is mandatory when handling this compound and its associated waste:
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To avoid skin irritation upon contact.[1][2] |
| Body Protection | Laboratory coat, long-sleeved clothing. | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize the inhalation of any dust or aerosols, which may cause respiratory irritation.[1][2] |
Engineering Controls
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood. This engineering control is the primary defense against the inhalation of potentially harmful vapors or dust.
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound waste requires a systematic approach that encompasses segregation, containment, and labeling, all in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[7][8]
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9]
-
Solid Waste: Collect all chemically contaminated solid materials, such as gloves, absorbent paper, and empty vials that have come into contact with the compound, in a designated hazardous waste container for solid waste. Do not mix solid waste with liquid waste streams.[9]
-
Unused or Expired Compound: The original container holding any unused or expired this compound must be treated as hazardous waste. Do not attempt to dispose of it via regular trash or down the drain.[9][10]
-
Liquid Waste: If the compound has been dissolved in a solvent, the resulting solution must be collected as liquid hazardous waste. Segregate halogenated and non-halogenated solvent waste into separate, appropriate containers.
Waste Container Selection and Labeling
The integrity of the waste containment system is critical for safe storage and transport.
-
Container Compatibility: Use a container that is chemically compatible with this compound and any associated solvents. The container must be in good condition, free of leaks or cracks, and possess a secure, leak-proof screw-on cap.[9][11][12]
-
Labeling: Before adding any waste, the container must be labeled with the words "Hazardous Waste."[9][13] The label must include:
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[9]
-
An accurate list of all contents, including any solvents and their approximate concentrations.
-
The accumulation start date (the date the first piece of waste is added to the container).[9]
-
The name and contact information of the responsible researcher or laboratory supervisor.
-
On-Site Accumulation and Storage
Laboratories typically utilize a satellite accumulation area (SAA) for the temporary collection of hazardous waste.[11][13]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]
-
Container Management: Keep waste containers closed at all times except when adding waste.[8][11] This is a common point of regulatory violation.
-
Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of waste and the maximum accumulation time allowed in an SAA.[11][13]
Final Disposal Procedure
The ultimate disposal of hazardous waste must be conducted by a certified entity.
-
Contact your Environmental Health and Safety (EHS) Office: Once your waste container is full or has reached its accumulation time limit, follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Complete any required waste pickup forms, ensuring all information is accurate and legible.
-
Transfer: Your institution's EHS personnel will then transport the waste from the SAA to a central accumulation area (CAA) before it is picked up by a licensed hazardous waste disposal vendor.[13]
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Small Spill: For a small, manageable spill within a chemical fume hood, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material. The contaminated absorbent must then be placed in the solid hazardous waste container.[10]
-
Large Spill: In the case of a large spill, evacuate the area immediately and notify your institution's EHS or emergency response team.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. MasterControl. [Link]
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) - CloudSDS. CloudSDS. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Ethyl Acetate Standard Operating Procedure.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
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- 14. epa.gov [epa.gov]
Navigating the Handling of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
In the landscape of drug discovery and chemical synthesis, the family of indole derivatives holds significant importance. Ethyl 2-(1H-indol-3-yl)-2-oxoacetate, a member of this family, serves as a key building block in the synthesis of various biologically active compounds. As with any potent research chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities; they are the bedrock of responsible science. This guide provides an in-depth operational plan for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are synthesized from established laboratory safety principles and data from analogous indole compounds to ensure a comprehensive and cautious approach.
Hazard Assessment: An Evidence-Based Perspective
While a specific Safety Data Sheet (SDS) for this compound is not universally available, the hazard profile can be reliably inferred from closely related indole derivatives. Safety data for compounds like ethyl 2-(4-methyl-1H-indol-3-yl)-2-oxoacetate and ethyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate consistently indicate the following GHS classifications:
Therefore, it is prudent to handle this compound as a compound that is irritating to the skin, eyes, and respiratory tract.[1][2] Skin contact may lead to redness, itching, and inflammation, while eye contact can cause significant damage.[1][2] Inhalation of the powder can irritate the lungs and respiratory system.[1][2] Long-term toxicological properties are not well-established, reinforcing the need to minimize exposure at all times.[3]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the final and most personal line of defense against chemical exposure. It must be used in conjunction with engineering controls, such as fume hoods.[3] The following table summarizes the essential PPE for handling this compound, with recommendations tailored to the specific task.
| Protection Type | Equipment Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[3] | Protects eyes and face from airborne powder and splashes of solutions. Standard safety glasses do not provide a sufficient seal against fine dust. |
| Skin and Body Protection | A flame-resistant lab coat is required.[3] Wear long pants and closed-toe shoes to cover all exposed skin.[3][4] | Prevents incidental skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics which can melt in a fire.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3] | Protects hands from direct contact. Gloves must be inspected for tears or holes before each use.[4] Always practice proper glove removal techniques to avoid contaminating your skin. For tasks with prolonged contact or when handling solutions, consider double-gloving. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[3] | This should be determined by a site-specific risk assessment. If weighing the powder outside of a certified chemical fume hood or powder-containment balance enclosure, a respirator is strongly recommended to prevent inhalation.[3] |
Operational Plan: A Step-by-Step Workflow
Adherence to a systematic workflow is critical for minimizing risk. The following procedure outlines the safe handling of this compound from receipt to disposal.
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Experimental Protocol:
-
Pre-Operation Checks:
-
Before handling the chemical, review the SDS of a closely related compound and understand the potential hazards.[5]
-
Ensure a chemical fume hood is certified and functioning correctly. Know the locations of the nearest safety shower and eyewash station.[3]
-
Don all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned.[6]
-
-
Weighing the Compound:
-
Conduct all weighing operations within a chemical fume hood or a powder containment enclosure to minimize inhalation risk.[7]
-
Use a weigh boat to prevent spills on the balance pan.[7]
-
Keep the container of the chemical closed as much as possible.[7] To avoid creating dust, gently roll the container to loosen the powder rather than shaking it.
-
Causality Insight: Placing a highly sensitive analytical balance directly in a fume hood can lead to fluctuating readings due to the airflow. Using a dedicated balance enclosure or the "weighing by difference" technique (weighing the sealed container, removing powder, and re-weighing) can mitigate this while maintaining safety.
-
-
Solubilization and Reaction Setup:
-
Post-Handling and Decontamination:
-
After completing your work, wipe down the work surface and any equipment used with an appropriate solvent to decontaminate them.
-
Remove PPE carefully, removing gloves last. To do this, grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand, then slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]
-
Contingency Planning: Spills and Exposures
Accidents can happen, and preparedness is key.
-
Small Spills: For a small spill of the solid material within a fume hood, absorb it with an inert material like vermiculite or sand.[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][8]
-
Skin Exposure: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[1][2] If irritation develops or persists, seek medical attention.[1][2]
-
Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]
-
Inhalation: If inhaled, move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]
Disposal Plan
All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), must be treated as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.[9]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1] Federal, state, and local regulations for chemical waste disposal must be strictly followed.
By integrating these safety measures and PPE protocols into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity within your laboratory.
References
- BenchChem. (n.d.). Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 2-(4-methyl-1H-indol-3-yl)-2-oxoacetate.
- University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Synquest Labs. (n.d.). Safety Data Sheet: Ethyl 2-chloro-2-oxoacetate.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate.
- University of California, Riverside - Compliance and Risk Management. (n.d.). General Rules for Working with Chemicals.
- Princeton University - Environmental Health & Safety. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
- CymitQuimica. (2026, January 4). Safety Data Sheet: ETHYL 2-(2-FORMYLAMINO-1.3-THIAZOL-4-YL)-2-OXOACETATE.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
